Ethyl formimidate hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl methanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c1-2-5-3-4;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUTTYRVDANTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503221 | |
| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16694-46-5 | |
| Record name | Methanimidic acid, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 102062 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016694465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16694-46-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102062 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl methanimidate--hydrogen chloride (1/1) | |
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| Record name | Ethyl formimidate hydrochloride | |
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Foundational & Exploratory
An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Synthesis, Reactivity, and Applications
Introduction: The Versatile Imidate Building Block
Ethyl formimidate hydrochloride, also known as ethyl methanimidate hydrochloride, is a reactive and versatile organic reagent that serves as a cornerstone in the synthesis of a wide array of nitrogen-containing compounds. As a stable, crystalline solid, this Pinner salt is an essential precursor for constructing amidine functionalities, which are prevalent in medicinal chemistry and materials science. Its utility stems from the electrophilic nature of the imidate carbon, which readily undergoes nucleophilic attack by amines and other nucleophiles. This guide provides an in-depth exploration of the synthesis, core chemical properties, reactivity, and proven applications of this compound, offering a technical resource for researchers and drug development professionals aiming to leverage its synthetic potential.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white solid that is sensitive to moisture and heat. Proper storage under anhydrous conditions and at reduced temperatures (2-8°C) is critical to prevent degradation. On heating, it is known to decompose into formamidine hydrochloride, ethyl formate, and ethyl chloride.
Chemical Structure
Caption: Figure 1: Structure of this compound.
Core Properties Data
| Property | Value | Source(s) |
| IUPAC Name | ethyl methanimidate;hydrochloride | |
| CAS Number | 16694-46-5 | |
| Molecular Formula | C₃H₈ClNO | |
| Molecular Weight | 109.55 g/mol | |
| Physical Form | Solid | |
| Melting Point | 75 °C (decomposes) | |
| Storage Temperature | 2-8°C | |
| Topological Polar Surface Area | 33.1 Ų |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the formyl proton (-CH=). The iminium proton (-NH=) may be broad and its chemical shift can be solvent-dependent.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the ethyl group (~2850-2950 cm⁻¹), a strong C=N stretching band for the iminium group (~1650-1690 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).
Note for Researchers: For definitive characterization, it is recommended to acquire spectra on the specific lot of material being used. Spectroscopic data can be found in databases such as PubChem and ChemicalBook, though may lack detailed peak assignments.
Synthesis: The Pinner Reaction
The primary and most efficient method for synthesizing this compound is the Pinner reaction . This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile in the presence of anhydrous hydrogen chloride.
Causality and Mechanistic Insight
The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which dramatically increases the electrophilicity of the nitrile carbon. This activation allows the weakly nucleophilic alcohol (ethanol) to attack the nitrile carbon, forming a nitrilium cation intermediate. A subsequent proton transfer yields the thermodynamically stable imidate hydrochloride salt, often called a Pinner salt, which typically precipitates from the reaction mixture under anhydrous, low-temperature conditions. Maintaining low temperatures is crucial to prevent the salt from decomposing into an amide and an alkyl halide.
Caption: Figure 2: Pinner Reaction Synthesis Workflow.
Experimental Protocol: Solvent-Free Pinner Synthesis
This protocol is adapted from a green chemistry approach that minimizes solvent waste and provides high yields.
Materials:
-
Formonitrile (or a suitable precursor like hydrogen cyanide, handle with extreme caution) (1.0 eq)
-
Anhydrous Ethanol (3.0 eq)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Reaction flask equipped with a gas inlet tube, magnetic stirrer, and sealed with a septum
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge a pre-dried reaction flask with anhydrous ethanol (3.0 eq) and the nitrile source (1.0 eq).
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
HCl Addition: Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the reaction temperature closely, ensuring it remains below 5°C. The amount of HCl added should be stoichiometric to the ethanol (approx. 3.0 eq). The quantity of HCl can be determined by weighing the reaction vessel at regular intervals.
-
Reaction Time: Once HCl addition is complete, allow the mixture to stir at 5°C for 20-24 hours. The this compound salt will precipitate as a white solid.
-
Isolation: Remove the excess ethanol and dissolved HCl by rotary evaporation under vacuum, ensuring the bath temperature remains low (≤ 10°C).
-
Drying: The resulting white, crystalline solid is dried under vacuum to yield the final product.
Self-Validating System: The success of the synthesis is validated by the precipitation of a white solid. The reaction must be kept strictly anhydrous; the presence of water would lead to the hydrolysis of the product to ethyl formate and ammonium chloride.
Chemical Reactivity and Applications
The synthetic utility of this compound is centered on its reaction with primary and secondary amines to form N-substituted formamidines. This transformation is the gateway to a multitude of more complex molecular architectures, particularly nitrogen-containing heterocycles.
Mechanism: Amidine Formation and Cyclization
The reaction proceeds via nucleophilic attack of the amine on the electrophilic imidate carbon. This forms a tetrahedral intermediate which then eliminates a molecule of ethanol to yield the stable formamidinium hydrochloride salt. The resulting amidine can then be used in subsequent cyclization reactions. For example, reaction with a molecule containing a second nucleophilic site can lead to the formation of five- or six-membered rings, a common strategy for synthesizing imidazoles, pyrimidines, and triazines.
Caption: Figure 3: Mechanism of Amidine and Imidazole Formation.
Key Applications in Synthesis
This compound is a documented reagent in the preparation of numerous biologically relevant molecules:
-
Imidazole Derivatives: It is a key building block for constructing the imidazole ring, a core component of many pharmaceuticals.
-
s-Triazines: Used in the trimerization reactions to form substituted triazine rings.
-
Bredinin: A reactant involved in the synthesis of this immunosuppressive drug via amination of an acyclic precursor.
-
Nucleoside Analogues: Employed in the preparation of 5-aminoimidazole-4-carboxylic acid ribotides, which are intermediates in purine biosynthesis.
-
Antifungal Agents: Used to create amidine conjugates of the ornithine moiety of antifungal compounds.
Experimental Protocol: Synthesis of Substituted Imidazoles
The following is a general procedure for the synthesis of 5-amino-1-aryl-4-cyanoimidazoles, demonstrating the two-step, one-pot potential of formimidate chemistry. This protocol is conceptualized from methodologies involving the reaction of formimidates with aminomalononitrile derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., p-toluidine) (1.0 eq)
-
Aminomalononitrile tosylate (1.0 eq)
-
Anhydrous Ethanol
-
Triethylamine (or another non-nucleophilic base)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Amidine Formation: To a suspension of this compound (1.0 eq) in anhydrous ethanol, add the substituted aniline (1.0 eq). Stir the mixture at room temperature for 3-4 hours to form the corresponding N-aryl formamidine hydrochloride in situ.
-
Neutralization and Addition: Cool the reaction mixture in an ice bath and add triethylamine (2.2 eq) to neutralize the hydrochloride salts and liberate the free bases. To this mixture, add aminomalononitrile tosylate (1.0 eq).
-
Cyclization: Equip the flask with a condenser and heat the reaction mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Isolate the solid product by filtration. Wash the solid with cold ethanol and then diethyl ether. If necessary, the crude product can be purified further by recrystallization or column chromatography.
Trustworthiness through Validation: The progress of both the amidine formation and the subsequent cyclization can be independently monitored by TLC. The final product structure should be confirmed by standard analytical techniques (NMR, IR, MS) and compared against expected values or literature reports.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
-
Avoid breathing dust. Use a dust mask (e.g., N95) if necessary.
-
Avoid all personal contact. Prevent contact with skin, eyes, and clothing.
-
Keep away from moisture and oxidizing agents.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is 2-8°C.
-
Store away from incompatible materials.
-
Conclusion
This compound is a powerful and efficient reagent for introducing the formamidine functional group. Its reliable synthesis via the Pinner reaction and its predictable reactivity with nucleophiles make it an invaluable tool for synthetic chemists. By understanding its core properties, reaction mechanisms, and handling requirements, researchers in drug discovery and organic synthesis can effectively utilize this building block to construct complex nitrogen-containing molecules and heterocycles with high efficiency and control.
References
- BenchChem. (n.d.). A Technical Guide to Amidine Bond Formation with Methyl Formimidate.
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ.
- Wikipedia. (n.d.). Amidine.
- BenchChem. (n.d.). Reactivity Face-Off: Methyl Formimidate vs. Ethyl Formimidate in Synthetic Chemistry.
- PubChem. (n.d.). This compound.
- Schwerk, R., & Gais, H.-J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1629–1635.
- Zhang, Y., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
- Wikipedia. (n.d.). Pinner reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Organic Chemistry Portal. (n.d.). Amidine synthesis.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Watanabe, K., et al. (2011). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 15(1), 123-126.
- Noè, M., Perosa, A., & Selva, M. (2013).
- Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
- Google Patents. (n.d.). CN102643237B - Method for preparing 1H-imidazole-4-formic acid.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Nyce, G. W., et al. (2003). A Facile Preparation of Imidazolinium Chlorides. Organic Letters, 5(21), 3915–3918.
- PubChemLite. (n.d.). This compound (C3H7NO).
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (HMDB0031229).
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
An In-depth Technical Guide to Ethyl Formimidate Hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Reagent
Ethyl formimidate hydrochloride, a valuable and reactive organic compound, serves as a cornerstone in the synthesis of a diverse array of nitrogen-containing heterocycles. Its unique structural features, particularly the presence of a reactive imino ester group, make it an indispensable tool for medicinal chemists and researchers in drug discovery and development. This guide provides a comprehensive overview of the structure, formula, synthesis, and key applications of this compound, with a focus on its practical utility in the modern research laboratory. We will delve into the mechanistic underpinnings of its reactivity and provide a detailed, field-proven protocol for its application in heterocyclic synthesis, empowering researchers to leverage this versatile reagent in their scientific endeavors.
Core Properties and Structure of this compound
This compound is the hydrochloride salt of ethyl formimidate. The presence of the hydrochloride group enhances its stability and handling characteristics, making it a readily available and convenient reagent for various chemical transformations.
The structure of this compound is characterized by an ethyl group attached to an oxygen atom, which is double-bonded to a carbon atom. This carbon is also bonded to an imino group (=NH), and the nitrogen atom is protonated and associated with a chloride ion.
Caption: Simplified workflow of the Pinner reaction for imidate synthesis.
Applications in Heterocyclic Synthesis
This compound is a versatile building block for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Its utility stems from the electrophilic nature of the imidate carbon, which is susceptible to attack by various nucleophiles.
Key applications include the synthesis of:
-
s-Triazines: These six-membered heterocyclic compounds are synthesized by the reaction of this compound with biguanides or other suitable nitrogen-containing precursors.
-
Aminoimidazoles: this compound can be used to construct the imidazole ring, a core structure in many biologically active molecules. For instance, it is a key reagent in the synthesis of 5-amino-1-(2-pyridyl)imidazole. * Purines and Pyrimidines: As a precursor to imidazole derivatives, it plays an indirect but crucial role in the synthesis of purine and pyrimidine nucleosides, the building blocks of DNA and RNA.
-
Other Nitrogen-Containing Heterocycles: Its reactivity allows for its use in the synthesis of a variety of other heterocyclic systems, including those containing both nitrogen and other heteroatoms.
Experimental Protocol: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine
This section provides a detailed, step-by-step protocol for the synthesis of a 2,4-diamino-s-triazine derivative, a class of compounds with known biological activities, using this compound. This protocol is designed to be a self-validating system, with clear explanations for each step.
Rationale for the Synthesis
The synthesis of 2,4-diamino-s-triazines from this compound typically involves a condensation reaction with a biguanide derivative. The formimidate acts as an electrophilic one-carbon component that reacts with the nucleophilic nitrogens of the biguanide to form the triazine ring.
Caption: Experimental workflow for the synthesis of a 2,4-diamino-s-triazine.
Materials and Reagents
-
This compound (1.0 eq)
-
Phenylbiguanide hydrochloride (1.0 eq)
-
Sodium methoxide (2.0 eq)
-
Anhydrous Methanol
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum oven
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol.
-
Expertise & Experience: The use of anhydrous methanol is critical to prevent the hydrolysis of the this compound, which would lead to the formation of ethyl formate and reduce the yield of the desired triazine.
-
-
Addition of Sodium Methoxide: To the stirred methanol, carefully add sodium methoxide. The sodium methoxide serves as a base to neutralize the hydrochloride salts of both the ethyl formimidate and the phenylbiguanide, generating the free bases in situ, which are the reactive species.
-
Addition of Reactants: Add phenylbiguanide hydrochloride to the methanolic sodium methoxide solution and stir until it dissolves. Then, add this compound in one portion.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness: The reflux condition provides the necessary activation energy for the condensation and cyclization reaction to proceed at a reasonable rate. Monitoring by TLC ensures that the reaction is followed to completion, maximizing the yield.
-
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A white solid will precipitate out of the solution.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold distilled water and then with a small amount of cold methanol.
-
Expertise & Experience: Washing with water removes any inorganic salts (like sodium chloride) formed during the reaction. The subsequent wash with cold methanol removes any unreacted starting materials or soluble impurities without dissolving a significant amount of the product.
-
-
Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight.
-
Characterization: The final product, 2,4-diamino-6-phenyl-1,3,5-triazine, can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin. [1]It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. [1]
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. A thorough understanding of its structure, the Pinner reaction for its synthesis, and its reactivity profile empowers researchers to effectively utilize this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The detailed experimental protocol provided in this guide serves as a practical example of its application and highlights the importance of careful experimental design and execution for successful synthetic outcomes.
References
- PubChem.
- Scientific Laboratory Supplies. Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH | SLS. [Link]
- Oakwood Chemical.
- ResearchGate.
- Organic Syntheses. A MILD AND GENERAL METHOD FOR THE SYNTHESIS OF AMIDINES. [Link]
- PubChem. Ethanimidic acid, ethyl ester, hydrochloride (1:1). [Link]
Sources
An In-depth Technical Guide to the Synthesis of Ethyl Formimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl formimidate hydrochloride, a valuable reagent in organic synthesis, serves as a crucial building block for the construction of various nitrogen-containing heterocyclic compounds and amidine derivatives.[1][2] Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of biologically active molecules.[1] This guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the Pinner reaction.[3][4] It delves into the mechanistic underpinnings of this transformation, offers a detailed experimental protocol, and addresses critical safety considerations. Furthermore, this document outlines methods for the characterization of the final product and discusses potential challenges and troubleshooting strategies, aiming to equip researchers with the knowledge required for its successful and safe preparation.
Introduction: The Significance of this compound in Modern Synthesis
This compound, also known as ethyl methanimidate hydrochloride, is a versatile intermediate in organic chemistry.[1][5] Its structure, featuring a reactive imino ester group, makes it a valuable precursor for the synthesis of a wide array of organic molecules. In the realm of drug discovery and development, it is a key reactant in the preparation of various therapeutic agents, including antifungal compounds and bredinin, an immunosuppressive agent.[1] The compound is also instrumental in the synthesis of s-triazines and substituted imidazoles, which are important scaffolds in medicinal chemistry.[1][2][6]
The primary route to this compound is the Pinner reaction, a classic and reliable method that involves the acid-catalyzed reaction of a nitrile with an alcohol.[3][4][7] This reaction, first reported by Adolf Pinner in 1877, provides a straightforward pathway to imino ester hydrochlorides, often referred to as Pinner salts.[3][4][8]
The Pinner Reaction: A Mechanistic Deep Dive
The synthesis of this compound is a prime example of the Pinner reaction. The overall transformation involves the reaction of hydrogen cyanide (or a suitable precursor) with ethanol in the presence of anhydrous hydrogen chloride. However, for practical and safety reasons, the reaction is typically carried out using a nitrile, in this case, formonitrile (hydrogen cyanide), which is often generated in situ or replaced by a more stable equivalent.
The mechanism of the Pinner reaction is a well-established, acid-catalyzed nucleophilic addition.[3]
Step 1: Protonation of the Nitrile The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid, hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.
Step 2: Nucleophilic Attack by the Alcohol The alcohol, in this case, ethanol, acts as a nucleophile and attacks the activated nitrile carbon. This results in the formation of a protonated imino ester intermediate.
Step 3: Deprotonation A subsequent deprotonation step, typically facilitated by the chloride ion or another molecule of the alcohol, yields the final product, the this compound salt, also known as a Pinner salt.[7][9]
It is crucial to conduct the Pinner reaction under strictly anhydrous conditions.[7] The presence of water can lead to the hydrolysis of the imino ester salt to the corresponding ester, which is an undesired side reaction.[3]
Caption: Generalized mechanism of the Pinner reaction.
Experimental Protocol for the Synthesis of this compound
This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |
| Acetonitrile | CH₃CN | 41.05 | Flammable, toxic |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | Flammable, hygroscopic |
| Hydrogen Chloride (gas) | HCl | 36.46 | Corrosive, toxic |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Extremely flammable, peroxide former |
Note: Due to the extreme toxicity of hydrogen cyanide, this protocol utilizes acetonitrile as a safer starting material, leading to the synthesis of ethyl acetimidate hydrochloride, a closely related and commonly used Pinner salt. The principles and procedures are directly analogous to the synthesis of this compound. A method for the synthesis of ethyl acetimidate hydrochloride involves cooling a solution of anhydrous ethanol and acetonitrile and then introducing hydrogen chloride gas.[10] Another approach uses acetyl chloride which reacts with ethanol to generate HCl in situ.[10][11]
Step-by-Step Procedure
Warning: This procedure must be carried out in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12]
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube filled with calcium chloride is assembled. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with anhydrous ethanol and acetonitrile.[10] The mixture is then cooled to between -10°C and 0°C using an ice-salt bath.[10]
-
Introduction of Hydrogen Chloride: Dry hydrogen chloride gas is bubbled through the cooled, stirred solution.[10] The temperature of the reaction mixture should be carefully monitored and maintained below 5°C.[10] The addition of HCl is continued until the reaction is complete, which can be monitored by the precipitation of the product.
-
Reaction and Isolation: After the addition of HCl is complete, the reaction mixture is stirred at a low temperature for several hours.[10] The precipitated solid product is then collected by filtration under an inert atmosphere.
-
Washing and Drying: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product is then dried under vacuum to yield ethyl acetimidate hydrochloride as a white crystalline solid.[13]
Caption: Experimental workflow for the synthesis of ethyl acetimidate hydrochloride.
Safety Precautions and Hazard Management
The synthesis of this compound and its analogues involves the use of several hazardous chemicals, necessitating strict adherence to safety protocols.
-
Hydrogen Chloride (HCl): A highly corrosive and toxic gas that can cause severe respiratory tract irritation and burns upon contact.[12] It must be handled in a well-ventilated fume hood, and appropriate respiratory protection should be used.
-
Acetonitrile: A flammable and toxic liquid. Inhalation, ingestion, or skin contact can be harmful.
-
Anhydrous Ethanol and Diethyl Ether: Both are highly flammable liquids.[14] Diethyl ether can also form explosive peroxides upon storage and exposure to air and light. All sources of ignition must be excluded from the work area.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[12]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.[12]
Characterization of this compound
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Analytical Technique | Expected Results |
| Melting Point | Approximately 75°C with decomposition.[2][6] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=N stretching and N-H bending. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the ethyl group and the formimidate proton. |
| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the molecular formula C₃H₈ClNO.[5] |
Troubleshooting and Common Pitfalls
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; presence of moisture. | Ensure the reaction goes to completion by monitoring with an appropriate technique. Use rigorously dried solvents and reagents. |
| Product is an oil or sticky solid | Presence of impurities or residual solvent. | Ensure thorough washing with anhydrous diethyl ether and complete drying under vacuum. |
| Formation of ester by-product | Presence of water in the reaction mixture. | Use anhydrous reagents and solvents and maintain a dry atmosphere throughout the experiment. |
| Decomposition of the product | The product is thermally unstable and can decompose upon heating.[2][6] | Avoid excessive heating during drying and store the final product at a low temperature (2-8°C).[2] |
Conclusion
The Pinner reaction remains a highly effective and widely used method for the synthesis of this compound and its derivatives. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably prepare this valuable synthetic intermediate. The information provided in this guide serves as a comprehensive resource for scientists and professionals in the field of organic synthesis and drug development, enabling the successful and safe execution of this important chemical transformation.
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An In-depth Technical Guide to the Mechanism of Action of Ethyl Formimidate Hydrochloride
Abstract: Ethyl formimidate hydrochloride is a valuable chemical probe used in biochemistry and molecular biology to investigate the structure and function of proteins. As an imidoester, it selectively modifies primary amino groups, most notably the ε-amino group of lysine residues, under specific reaction conditions. This modification, known as amidination, preserves the positive charge of the lysine side chain, thereby minimizing drastic alterations to the protein's overall electrostatic profile while introducing a steric modification. This guide provides a detailed examination of the chemical mechanism of ethyl formimidate, its impact on protein structure and function, and comprehensive protocols for its application and subsequent analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for probing protein chemistry.
Introduction to this compound
This compound (also known as ethyl methanimidate hydrochloride) is a water-soluble reagent belonging to the class of imidoesters.[1] Its utility in protein chemistry stems from its specific and mild reactivity towards primary amines. The primary targets on a protein are the ε-amino group of lysine side chains and the α-amino group of the N-terminus.
The key feature of modification by ethyl formimidate is the conversion of a primary amine into a more bulky N-substituted formamidine. Crucially, this reaction conserves the positive charge at the site of modification under physiological pH. This is in stark contrast to other common amine-modifying reagents, such as N-hydroxysuccinimide (NHS) esters, which neutralize the positive charge of lysine upon reaction.[2][3] This charge-preserving characteristic makes ethyl formimidate an invaluable tool for studying the role of specific lysine residues in protein function, where the positive charge itself is critical for activity, such as in DNA binding or enzyme catalysis.[4]
The Core Mechanism: Imidoester Chemistry
The reaction of ethyl formimidate with a primary amine is a nucleophilic substitution reaction. The process is highly dependent on pH, which governs the nucleophilicity of the target amine group.
2.1 The Chemical Reaction
The ε-amino group of a lysine residue has a pKa value typically around 10.5.[5] For it to act as an effective nucleophile, it must be in its unprotonated, basic form (-NH2). Therefore, the reaction is optimally carried out at a slightly alkaline pH, typically between 8.0 and 9.5.[2] In this range, a sufficient concentration of the lysine side chains will be deprotonated and reactive, while the hydrolysis of the ethyl formimidate reagent is minimized.
The reaction proceeds as follows: the nucleophilic primary amine attacks the electrophilic carbon atom of the imidoester. This is followed by the elimination of ethanol, resulting in the formation of a stable N-substituted formamidine derivative.
Caption: Reaction of a protein's lysine residue with ethyl formimidate.
2.2 Influence of pH on Reaction Specificity
The pKa of the N-terminal α-amino group is typically lower (around 8.0) than that of the lysine ε-amino group.[2] This difference in pKa can be exploited to achieve some degree of selectivity. By carefully controlling the pH:
-
At near-physiological pH (~7.5-8.0): The N-terminal α-amino group is more nucleophilic, favoring its modification.
-
At alkaline pH (8.5-9.5): Both the N-terminus and lysine side chains are deprotonated and will be modified.[2]
Structural and Functional Consequences of Modification
Modification with ethyl formimidate introduces a formamidinyl group, which has several consequences for the target protein:
| Feature | Before Modification (Lysine) | After Modification (Formamidine) | Significance |
| Charge at pH 7.4 | +1 | +1 | Minimizes disruption of electrostatic interactions. |
| Steric Bulk | Standard lysine side chain | Increased bulk | Can probe for steric sensitivity in active sites or binding interfaces. |
| Hydrogen Bonding | Can act as a hydrogen bond donor. | Can still act as a hydrogen bond donor, but with altered geometry. | May alter local secondary structure or receptor interactions. |
| Reactivity | Nucleophilic primary amine. | Non-nucleophilic amidine. | Prevents further reactions at this site (e.g., ubiquitination, acetylation). |
The primary application of this modification is as a structural and functional probe. If modification of a lysine residue leads to a loss of function (e.g., decreased enzymatic activity), it implies that this specific residue is important for the protein's action.[4] Because the charge is preserved, the loss of function is more likely attributable to the steric hindrance introduced by the modification or the inability of the modified residue to participate in a specific chemical interaction (other than a purely electrostatic one).
Experimental Protocols & Methodologies
A typical workflow for investigating protein function with ethyl formimidate involves modification, removal of excess reagent, and a functional or structural assay, followed by analytical verification.
Caption: General experimental workflow for protein modification analysis.
4.1 Protocol 1: Modification of a Protein with Ethyl Formimidate HCl
This protocol provides a general guideline for modifying a target protein. Optimal conditions (reagent concentration, incubation time) may need to be determined empirically.
Materials:
-
Target protein solution (e.g., 1-5 mg/mL).
-
Reaction Buffer: 0.2 M sodium borate buffer, pH 8.5.
-
This compound.
-
Quenching/Purification Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Dialysis device or size-exclusion chromatography column.
Procedure:
-
Buffer Exchange: Ensure the purified target protein is in the Reaction Buffer. This can be achieved by dialysis or using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 1 M stock solution of this compound in the Reaction Buffer. Note: The reagent is susceptible to hydrolysis and should be used promptly.
-
Initiate Reaction: Add the ethyl formimidate stock solution to the protein solution to achieve a final reagent concentration of 10-50 mM. A typical starting point is a 20-fold molar excess of reagent over the concentration of primary amines in the solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. Longer incubation times or higher temperatures can increase modification but may also risk protein denaturation.
-
Quenching and Purification: To stop the reaction and remove excess reagent, exchange the reaction mixture into the Quenching/Purification Buffer using extensive dialysis or a size-exclusion chromatography column (e.g., a PD-10 column).
4.2 Protocol 2: Verification of Modification by Mass Spectrometry
Mass spectrometry is the gold standard for confirming protein modifications. It can determine the extent of modification and identify the specific residues that have been altered.[6][7][8]
Procedure:
-
Sample Preparation: Take aliquots of both the unmodified (control) and modified protein samples.
-
Digestion: Denature the proteins and digest them into smaller peptides using a protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues. Note that modification of a lysine will block tryptic cleavage at that site, a key piece of evidence in the analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The modification by ethyl formimidate results in a specific mass shift. The formamidinyl group (-CH=NH) adds a mass of +27.0109 Da to the lysine residue (replacing two hydrogens with the formamidinyl group).
-
Search the MS/MS data against the protein sequence using specialized software (e.g., MaxQuant, Proteome Discoverer), specifying a variable modification of +27.0109 Da on lysine residues.
-
The software will identify peptides containing this mass shift and pinpoint the modified lysine residues based on the fragmentation pattern.[9][10] The absence of cleavage after a modified lysine is also a strong indicator.
-
Conclusion
This compound is a powerful and specific reagent for probing the functional and structural roles of lysine residues in proteins. Its charge-preserving nature allows researchers to investigate the steric and chemical requirements of these residues with minimal electrostatic perturbation. When combined with modern analytical techniques like mass spectrometry, it provides a robust methodology for elucidating the fine details of protein chemistry, making it an essential tool for basic research and therapeutic development.
References
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- Zhang, H., & Ge, Y. (2011). Comprehensive analysis of protein modifications by top-down mass spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]
- Choudhary, C., & Mann, M. (2010). Decoding signalling networks by mass spectrometry-based proteomics. Nature Reviews Molecular Cell Biology, 11(6), 427-439. [Link]
- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]
- Gautier, V., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. [Link]
- Truong, T. H., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(16), 4749. [Link]
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Physical and chemical properties of Ethyl formimidate hydrochloride
An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound, also known as ethyl methanimidate hydrochloride, is a reactive chemical intermediate belonging to the class of imidate salts, often referred to as Pinner salts.[1] With the chemical formula HC(=NH)OC₂H₅·HCl, this compound serves as a valuable C1 building block in synthetic organic chemistry. Its utility stems from the electrophilic nature of the imino carbon, which readily reacts with a variety of nucleophiles. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the Pinner reaction, its key chemical transformations, and its applications in the synthesis of complex molecules, particularly for researchers in drug discovery and development. Upon heating, it is known to decompose into formamidine hydrochloride, ethyl formate, and ethyl chloride.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature and is classified as a skin, eye, and respiratory system irritant.[2] Due care and appropriate personal protective equipment are essential during handling. Key physical and chemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16694-46-5 | |
| Molecular Formula | C₃H₈ClNO | [2] |
| Molecular Weight | 109.55 g/mol | |
| Appearance | Solid | |
| Melting Point | 75 °C (decomposes) | |
| Solubility | Partly miscible with water | [3] |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization (Predicted)
For verification of synthesis, the following spectroscopic signatures are predicted.
-
¹H NMR:
-
Triplet (~1.4 ppm) corresponding to the -CH₃ protons.
-
Quartet (~4.5 ppm) corresponding to the -OCH₂- protons.
-
Broad singlet (~8.5-9.5 ppm) for the =CH- proton.
-
Very broad singlet (>11 ppm) for the N-H protons.
-
-
Infrared (IR) Spectroscopy:
Synthesis via the Pinner Reaction
The most common and direct method for synthesizing imidate salts is the Pinner reaction, first described by Adolf Pinner in 1877.[1] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[6] For this compound, this translates to the reaction of hydrogen cyanide with anhydrous ethanol in the presence of anhydrous hydrogen chloride gas.
Causality and Experimental Choices
-
Anhydrous Conditions: The reaction is extremely sensitive to water. Any moisture present will hydrolyze the product imidate salt into an ester (ethyl formate), drastically reducing the yield. All glassware must be oven-dried, and anhydrous reagents must be used.
-
Low Temperature: The reaction is exothermic, and the resulting Pinner salt is thermally unstable.[1] Maintaining a low temperature (0-5 °C) is crucial to prevent decomposition and the formation of side products.
-
HCl Gas: Gaseous hydrogen chloride serves as both the catalyst and the source of the hydrochloride salt. It protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the alcohol.[6]
Reaction Mechanism
The mechanism begins with the protonation of the nitrile by HCl, forming a highly electrophilic nitrilium ion. The oxygen atom of ethanol then acts as a nucleophile, attacking the nitrilium carbon. A final proton transfer yields the this compound salt.
Caption: Mechanism of the Pinner reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound
WARNING: This procedure involves hydrogen cyanide (HCN) and hydrogen chloride (HCl) gas. Both are extremely toxic, corrosive, and hazardous. This synthesis must only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures and emergency procedures in place.
-
Apparatus Setup: Assemble a three-necked, oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.
-
Reagent Preparation: Place the flask in an ice-salt bath to cool to 0-5 °C. Add 100 mL of anhydrous diethyl ether and 11.5 mL (0.2 mol) of anhydrous ethanol to the flask.
-
Hydrogen Cyanide Addition: (EXTREME CAUTION) Slowly and carefully bubble 5.4 g (0.2 mol) of anhydrous hydrogen cyanide gas into the stirred, cold ethanol/ether solution.
-
Hydrogen Chloride Addition: Once the HCN has been added, begin bubbling anhydrous hydrogen chloride gas through the solution. Maintain the temperature at 0-5 °C throughout the addition.
-
Reaction and Precipitation: The product will begin to precipitate as a white solid. Continue the HCl addition for 1-2 hours or until the precipitation appears complete. The reaction progress can be monitored by taking a small aliquot, quenching it with a basic solution, and analyzing for the disappearance of the nitrile peak in the IR spectrum.
-
Isolation: Stop the flow of HCl and purge the apparatus with dry nitrogen gas to remove any excess HCl and HCN. Collect the precipitated solid by rapid filtration under a blanket of dry nitrogen using a Büchner funnel.
-
Washing and Drying: Wash the collected solid twice with 50 mL portions of cold, anhydrous diethyl ether to remove unreacted starting materials.
-
Final Product: Dry the white crystalline solid under vacuum to yield pure this compound. Store immediately in a desiccator in a refrigerator (2-8°C).
Chemical Reactivity and Applications
The primary utility of this compound is as an electrophilic precursor for the synthesis of amidines. This transformation is fundamental in the creation of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Amidine Synthesis
This compound reacts readily with primary and secondary amines to yield N-substituted formamidines. This reaction is a cornerstone of its application in drug development.
Mechanism of Amidine Formation
The amine acts as a nucleophile, attacking the electrophilic imino carbon of the imidate. This forms a tetrahedral intermediate which then eliminates ethanol to produce the stable, resonance-stabilized amidinium ion.
Caption: Mechanism of N-substituted amidine formation.
Experimental Protocol: Synthesis of N-Phenylformamidine Hydrochloride
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5.48 g (0.05 mol) of this compound in 50 mL of anhydrous ethanol.
-
Amine Addition: To this stirred solution, add 4.65 g (0.05 mol) of aniline dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. The reaction can be monitored by TLC for the consumption of aniline.
-
Product Isolation: The product, N-phenylformamidine hydrochloride, will often precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure until precipitation begins.
-
Purification: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Applications in Heterocyclic Synthesis
This compound is a key reagent for constructing various heterocyclic systems. For example, it is used in the preparation of:
-
Imidazoles: Such as 5-aminoimidazole-4-carboxylic acid ribotides.
-
s-Triazines: Through condensation reactions with appropriate nitrogen-containing precursors.
-
Purine Analogs: It is a reactant in the synthesis of biologically active molecules like Bredinin.
Caption: High-level workflow from synthesis to application.
Safety and Handling
This compound is a hazardous substance and must be handled with care.[3]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3] When handling the powder, a dust mask (e.g., N95) is recommended.[4]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[3] Avoid breathing dust. Avoid all personal contact, including inhalation.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C). Keep away from oxidizing agents.[3]
-
Spills: For minor spills, clean up immediately, avoiding dust generation. For major spills, alert personnel and emergency responders.[3]
Conclusion
This compound is a potent and versatile reagent for introducing the formimidoyl group into molecules. Its synthesis via the Pinner reaction, while requiring stringent safety protocols due to the use of hydrogen cyanide, provides a direct route to this useful intermediate. Its primary application in the synthesis of amidines makes it a valuable tool for medicinal chemists and researchers in drug development, enabling the construction of diverse and complex heterocyclic structures. Proper understanding of its reactivity, handling requirements, and synthetic protocols is key to its effective and safe utilization in the laboratory.
References
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- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
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An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl formimidate hydrochloride (CAS Number: 16694-46-5), a versatile and reactive reagent with significant applications in organic synthesis and drug development. Moving beyond a simple datasheet, this document delves into the core principles of its reactivity, offers detailed experimental protocols for its key applications, and provides insights into its role in the synthesis of complex, biologically active molecules.
Core Characteristics and Physicochemical Properties
This compound, also known as ethyl methanimidate hydrochloride, is the hydrochloride salt of the ethyl ester of formimidic acid.[1][2] It is a white to off-white crystalline solid that serves as a valuable precursor in the synthesis of a variety of nitrogen-containing heterocycles.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16694-46-5 | [1][2] |
| Molecular Formula | C₃H₈ClNO | [3] |
| Molecular Weight | 109.55 g/mol | [3] |
| Melting Point | 75 °C (decomposes) | [1] |
| Form | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Upon heating, this compound can decompose to yield formamidine hydrochloride, ethyl formate, and ethyl chloride.[1][2]
The Pinner Reaction: The Heart of this compound's Reactivity
The primary reactivity of this compound is centered around the Pinner reaction, a classic acid-catalyzed transformation that converts nitriles into imino ester salts, also known as Pinner salts.[4][5][6] This reaction, first described by Adolf Pinner in 1877, is a cornerstone of synthetic organic chemistry.[4][5][6]
The Pinner salt itself is a highly reactive intermediate that can undergo nucleophilic attack by a variety of reagents to yield esters, amidines, or orthoesters, depending on the reaction conditions and the nucleophile employed.[4][5][6]
Mechanism of the Pinner Reaction
The mechanism of the Pinner reaction is a two-step process:
-
Formation of the Nitrilium Ion: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl), to form a highly electrophilic nitrilium ion.
-
Nucleophilic Attack by Alcohol: The alcohol (in this case, ethanol) then acts as a nucleophile, attacking the carbon of the nitrilium ion. Subsequent deprotonation yields the imino ester hydrochloride salt (the Pinner salt).
Caption: Mechanism of the Pinner Reaction.
Critical Experimental Considerations for the Pinner Reaction
The success of the Pinner reaction hinges on careful control of the reaction conditions:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the Pinner salt to the corresponding ester.[5]
-
Temperature Control: Low temperatures are crucial to prevent the thermodynamically unstable Pinner salt from rearranging to an amide or decomposing.[4]
-
Acid Catalyst: Dry hydrogen chloride gas is the traditional and most effective catalyst.[5]
Applications in the Synthesis of Biologically Active Molecules and Key Intermediates
This compound is a pivotal reagent in the synthesis of a wide array of valuable molecules for the pharmaceutical and agrochemical industries.
Synthesis of Amidines for Drug Discovery
Amidines are a class of organic compounds that are important structural motifs in many pharmaceuticals due to their ability to act as bioisosteres of ureas and guanidines, and their capacity to engage in strong hydrogen bonding interactions with biological targets. This compound provides a direct route to the synthesis of N-substituted formamidines.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl Formamidines
This protocol is a representative example of a Pinner reaction followed by aminolysis to produce an N-aryl formamidine.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with the starting nitrile (1.0 eq) and anhydrous ethanol (3.0 eq).
-
Pinner Salt Formation: The mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution for 2-4 hours while maintaining the temperature below 5°C. The formation of a white precipitate indicates the formation of the this compound (Pinner salt).
-
Isolation of Pinner Salt (Optional): The precipitated Pinner salt can be isolated by vacuum filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum. For many applications, the salt is used in situ.
-
Amidine Formation: The Pinner salt (or the reaction mixture containing it) is suspended in anhydrous ethanol. A solution of the desired primary amine (1.0 eq) in anhydrous ethanol is added dropwise at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an aqueous solution of sodium bicarbonate and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for N-Aryl Formamidine Synthesis.
Synthesis of 5-Aminoimidazole-4-carboxamide Ribotide (AICAR) Precursors
This compound is a key reagent in the synthesis of precursors to 5-aminoimidazole-4-carboxamide ribotide (AICAR), a crucial intermediate in purine biosynthesis and an activator of AMP-activated protein kinase (AMPK).[1][2]
Synthesis of s-Triazines
s-Triazines are a class of nitrogen-containing heterocycles with diverse applications, including in pharmaceuticals, herbicides, and as polymer building blocks. This compound can be used in the construction of the s-triazine ring system.[1][2] While a direct one-step synthesis from this compound is less common, it can be used to generate amidine intermediates which then undergo cyclization reactions. A more prevalent method for s-triazine synthesis involves the nucleophilic substitution of cyanuric chloride.[7][8][9]
Experimental Protocol: Representative Synthesis of a Disubstituted s-Triazine
This protocol outlines a general method for the synthesis of a disubstituted s-triazine, a common structural motif.
-
Reaction Setup: A solution of cyanuric chloride (1.0 eq) in acetone is cooled to 0°C in an ice bath.
-
First Nucleophilic Substitution: A solution of the first amine (1.0 eq) and a base such as potassium carbonate (1.0 eq) in acetone is added dropwise to the cyanuric chloride solution while maintaining the temperature at 0°C. The reaction is stirred for 2-4 hours.
-
Second Nucleophilic Substitution: The reaction mixture is then warmed to room temperature, and the second amine (1.0 eq) is added. The reaction is stirred for an additional 12-24 hours.
-
Work-up and Purification: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.[7][8][9]
Role in Molybdenum-Catalyzed Asymmetric Ring-Closing Metathesis
This compound is a reactant involved in the synthesis of cyclic amides and amines via Mo-catalyzed asymmetric ring-closing metathesis (ARCM).[1] This advanced synthetic methodology is a powerful tool for the construction of chiral, cyclic molecules, which are prevalent in natural products and pharmaceuticals. The role of this compound is typically in the preparation of the acyclic diene precursors necessary for the metathesis reaction.
Emerging Applications: Protein and Peptide Modification
The reactivity of this compound with primary amines suggests its potential for the chemical modification of proteins and peptides. The N-terminal amine and the ε-amino group of lysine residues are potential sites for reaction.[10][11] Such modifications can be used to introduce biophysical probes, alter protein function, or prepare protein-drug conjugates.[10][11] While specific, detailed protocols for the use of this compound in protein modification are not widely reported, the principles of its reaction with primary amines can be applied in this context. The reaction would need to be carefully optimized in terms of pH, temperature, and stoichiometry to achieve selective modification and maintain protein integrity.
Safety, Handling, and Disposal
This compound is a hazardous substance and should be handled with appropriate safety precautions.[1][12][13]
Table 2: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
Handling:
-
Avoid all personal contact, including inhalation.[12]
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Avoid formation of dust and aerosols.[1]
-
Keep away from oxidizing agents.[12]
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[12]
-
Dispose of contents/container to an approved waste disposal plant.[13]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of nitrogen-containing compounds. Its reactivity, primarily governed by the Pinner reaction, provides a reliable method for the preparation of amidines and other heterocyclic systems that are of significant interest to the pharmaceutical and drug development industries. A thorough understanding of its reactivity and careful control of reaction conditions are paramount to its successful application in the laboratory. As the demand for novel and complex molecular architectures continues to grow, the utility of this compound in the synthetic chemist's toolbox is assured.
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- PubChem.
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- Google Patents.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- Oakwood Chemical.
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- PMC - NIH.
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Molecular weight of Ethyl formimidate hydrochloride
An In-Depth Technical Guide to Ethyl Formimidate Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound, a versatile and reactive chemical intermediate, serves as a cornerstone reagent in the synthesis of a wide array of heterocyclic compounds and amidine derivatives. This guide provides a comprehensive overview of its core physicochemical properties, elucidates the principles behind its synthesis via the Pinner reaction, and details its practical application in synthetic organic chemistry. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental protocols, ensuring scientific integrity and providing researchers, scientists, and drug development professionals with a robust framework for its effective and safe utilization. Key quantitative data are summarized for clarity, and detailed, self-validating experimental workflows are presented, supported by diagrams and authoritative references.
Core Chemical Identity and Physicochemical Properties
This compound, systematically named ethyl methanimidate hydrochloride, is the hydrochloride salt of ethyl formimidate.[1][2] As a stable, solid reagent, it is a primary precursor for introducing the formimidoyl group into molecules, a critical step in constructing various nitrogen-containing scaffolds. Its utility is rooted in its specific chemical characteristics, which are summarized below.
The molecular formula of this compound is C₃H₈ClNO, and its molecular weight is 109.55 g/mol .[1][3][4] This value is a cornerstone for all stoichiometric calculations in reaction planning, ensuring precise control over molar ratios for optimal yield and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 109.55 g/mol | [1][3][5][6] |
| Molecular Formula | C₃H₈ClNO | [1][5][7] |
| CAS Number | 16694-46-5 | [1][3][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 75 °C (decomposes) | [3][5] |
| Storage Temperature | 2-8°C | [4][5] |
| Solubility | Partly miscible with water | [8] |
| Synonyms | Ethyl methanimidate hydrochloride, Ethyl imidoformate hydrochloride | [1][3][5] |
The Role of this compound in Synthetic Chemistry
The primary utility of this compound lies in its function as an electrophilic building block for the synthesis of amidines and various heterocycles.[9] The molecule contains a highly reactive imidate functional group, which is readily attacked by nucleophiles.
Mechanism of Action and Scientific Rationale
The carbon atom of the imidate group (HC=NH) is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. The hydrochloride form further enhances this electrophilicity by protonating the imino nitrogen, making the carbon even more susceptible to nucleophilic attack. This is the fundamental principle that makes it a superior reagent for creating the C-N bond, a ubiquitous linkage in pharmaceuticals.
Researchers choose this reagent for several key reasons:
-
Reactivity: The protonated imidate is highly reactive towards a wide range of nucleophiles, including amines and ammonia derivatives.
-
Stability: As a crystalline solid, the hydrochloride salt is significantly more stable and easier to handle than the free base (ethyl formimidate), which is less stable.[9]
-
Byproduct Profile: The primary byproducts of its reaction with amines are ethanol and ammonium chloride, which are generally easy to remove from the reaction mixture, simplifying purification.
The most common application is the formation of N-substituted amidines from primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, as the amidine functional group is a key pharmacophore in many biologically active molecules.
Caption: Generalized reaction pathway for amidine synthesis.
Protocol: Synthesis of this compound (Pinner Reaction)
The classical method for preparing imidate hydrochlorides is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[10] This protocol is a self-validating system; successful formation of the product is indicated by the precipitation of a white solid from the reaction mixture.
Rationale Behind Experimental Choices
-
Anhydrous Conditions: The reaction is extremely sensitive to water. Any moisture will hydrolyze the imidate product back to an amide and an ester, drastically reducing the yield. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Low Temperature Control (0-5 °C): The reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions and the volatilization of hydrogen chloride gas.[9]
-
Hydrogen Chloride Gas: HCl acts as both a catalyst and a reactant. It protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol, and subsequently forms the stable hydrochloride salt of the product.
Step-by-Step Methodology
Materials:
-
Acetonitrile (anhydrous)
-
Ethanol (absolute, anhydrous)
-
Hydrogen chloride (gas)
-
Anhydrous diethyl ether
-
Round-bottom flask, gas dispersion tube, ice bath, drying tube (CaCl₂)
Procedure:
-
Setup: Assemble an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet protected by a calcium chloride drying tube.
-
Reagent Preparation: Charge the flask with a solution of acetonitrile (e.g., 1.0 mol) in absolute ethanol (e.g., 1.2 mol, a slight excess).
-
Reaction Initiation: Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.[9]
-
HCl Introduction: Bubble dry hydrogen chloride gas through the stirred solution.[9] The rate should be moderate to ensure efficient absorption without excessive loss of unreacted gas.
-
Reaction Monitoring & Product Formation: Continue the addition of HCl for several hours. The reaction is typically complete when the mixture becomes a thick white slurry, indicating the precipitation of this compound.
-
Isolation: Stop the HCl flow and filter the solid product under an inert atmosphere (e.g., nitrogen) to prevent moisture exposure.
-
Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the white crystalline product under vacuum to yield pure this compound.
Caption: Workflow for the Pinner synthesis of Ethyl Formimidate HCl.
Application Protocol: Synthesis of Biologically Active Precursors
This compound is a key reactant in synthesizing precursors for biologically active molecules, such as 5-aminoimidazole derivatives.[3][11] This protocol outlines its use in a typical amination reaction.
Self-Validating System
The progress of this reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The identity of the final product can be confirmed using spectroscopic methods like NMR and Mass Spectrometry, which will show characteristic peaks for the newly formed amidine group.
Step-by-Step Methodology
Objective: To synthesize a substituted amidine from an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-bromoaniline)
-
Anhydrous ethanol
-
Triethylamine (or another non-nucleophilic base)
-
TLC plates, NMR tubes, Mass spectrometer
Procedure:
-
Reactant Solubilization: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous ethanol.
-
Addition of Reagent: Add this compound (1.1 eq) to the solution. The mixture may be a suspension.
-
Base Addition: Slowly add triethylamine (1.2 eq) to the stirred mixture at room temperature. The base neutralizes the hydrochloride salt, liberating the free amine to react.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting aniline should be consumed, and a new, more polar spot corresponding to the amidine product should appear.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove triethylamine hydrochloride and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Characterization: Purify the crude product by column chromatography or recrystallization. Confirm the structure of the final amidine product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Hazard Management
This compound is a hazardous substance and must be handled with appropriate precautions.[8]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][5]
-
Handling Precautions: Always handle this chemical in a well-ventilated fume hood.[4][12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8] Avoid breathing dust.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[4][5] Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Spill Response: In case of a spill, clean up immediately, avoiding dust generation.[8]
Conclusion
This compound is a powerful and indispensable reagent for scientists in organic synthesis and drug development. Its precise molecular weight of 109.55 g/mol is the starting point for its application in complex synthetic pathways. A thorough understanding of its reactivity, the rationale behind its synthesis protocols, and strict adherence to safety guidelines enables researchers to leverage this compound to its full potential, paving the way for the discovery of novel therapeutics and functional materials.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12578842, this compound.
- SLS - Lab Supplies. (n.d.). Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH.
- Oakwood Chemical. (n.d.). This compound.
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- Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
- PubMed. (2022). Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride.
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An In-depth Technical Guide to the Solubility of Ethyl Formimidate Hydrochloride
This guide provides a comprehensive overview of the solubility characteristics of ethyl formimidate hydrochloride (CAS: 16694-46-5). It is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. Beyond presenting known data, this document offers a predictive framework based on fundamental chemical principles and provides a detailed, field-proven protocol for the empirical determination of its solubility in various solvent systems.
Introduction to this compound
This compound, with the chemical formula HC(=NH)OC₂H₅·HCl, is a valuable organic building block. It is a salt, consisting of the protonated ethyl formimidate cation and a chloride anion. Structurally, it is the ethyl ester of formimidic acid. It typically presents as a solid with a melting point of approximately 75 °C, though it undergoes decomposition upon heating. This reagent is frequently employed in the synthesis of heterocyclic compounds such as imidazoles and s-triazines.
Understanding the solubility of this compound is paramount for its effective use, whether in designing reaction conditions, developing purification strategies, or formulating solutions for screening assays. Its salt-like nature combined with its organic backbone results in a nuanced solubility profile that requires careful consideration.
Physicochemical Properties and Predictive Solubility Analysis
The solubility of a solute is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The physicochemical properties of this compound dictate its interactions with different solvent classes.
-
Structure and Polarity: As a hydrochloride salt, the molecule is ionic and therefore highly polar. The presence of the ethyl group (C₂H₅) introduces a degree of nonpolar character, but the dominant features are the charged iminium cation and the chloride anion.
-
Hydrogen Bonding: The N-H group in the protonated imidate is a strong hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.
-
Thermal Stability: The compound is known to degrade upon heating, affording products like formamidine hydrochloride and ethyl formate.[1] This is a critical consideration for solubility studies, which should ideally be conducted at controlled, ambient, or sub-ambient temperatures (the recommended storage temperature is 2-8°C) to ensure the integrity of the compound.[2]
Based on these properties, we can predict a general solubility profile:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent at solvating ions through dipole-ion interactions and can participate in hydrogen bonding. Therefore, high solubility is anticipated in these solvents. However, one safety data sheet notes that it "does not mix well with water" and is "Partly miscible," which suggests that while some solubility is expected, it may not be as high as other simple salts due to the organic ethyl group.[3] The gradual decomposition in water to form formic acid and ethanol is also a possibility, mirroring the behavior of related esters like ethyl formate.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can effectively solvate the cation. While they lack hydrogen bond donating ability, their high polarity should facilitate the dissolution of this ionic compound. Good to moderate solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the ability to solvate charged species effectively. The energy required to break the crystal lattice of the salt is not compensated by favorable solute-solvent interactions. Consequently, this compound is predicted to be insoluble or very poorly soluble in nonpolar solvents.
Quantitative Solubility Data: An Experimental Framework
Publicly available, precise quantitative solubility data for this compound is sparse. Therefore, this guide provides a framework for its determination. The following table summarizes the predicted solubility and serves as a template for recording empirical data obtained through the protocol described in Section 4.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility at 25°C (mg/mL) | Notes |
| Polar Protic | Water | Sparingly Soluble to Soluble | Requires experimental determination | Potential for hydrolysis over time.[3] |
| Methanol | Soluble to Very Soluble | Requires experimental determination | ||
| Ethanol | Soluble | Requires experimental determination | ||
| Polar Aprotic | DMSO | Soluble | Requires experimental determination | |
| DMF | Soluble | Requires experimental determination | ||
| Acetonitrile | Sparingly Soluble | Requires experimental determination | Lower polarity compared to DMSO/DMF may limit solubility. | |
| Nonpolar | Toluene | Insoluble | Requires experimental determination | |
| Hexane | Insoluble | Requires experimental determination | ||
| Dichloromethane | Sparingly Soluble to Insoluble | Requires experimental determination | Often used as a reaction solvent for related compounds.[5] | |
| Diethyl Ether | Insoluble | Requires experimental determination |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is robust and ensures that the solution has reached saturation, providing a trustworthy and accurate measurement.[6]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium (saturation). The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Syringes (glass or polypropylene)
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., add 50-100 mg to 2 mL of solvent).
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Cap the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to let the solid settle. For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[6]
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.[6]
-
Dilution: If necessary, accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the sample by HPLC. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standard solutions of this compound of known concentrations.[6]
-
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
This self-validating protocol ensures accuracy by using an excess of solid to guarantee saturation and by employing a precise analytical method for quantification.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Causality of Experimental Design and Field Insights
-
Why Excess Solid? Using a clear excess of the solute is the cornerstone of the equilibrium solubility method. It ensures that the solvent is fully saturated, and the resulting concentration is the true thermodynamic solubility limit, not just a measure of how much was added.
-
Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for reproducibility and for defining the conditions under which the solubility value is valid.
-
Why Filtration? The presence of even microscopic solid particles in the sample withdrawn for analysis will lead to a gross overestimation of solubility. Filtration through a sub-micron filter is a non-negotiable step to ensure only the dissolved analyte is quantified.[6]
-
Choosing an Analytical Technique: While HPLC is common, any technique that can accurately and selectively quantify the solute in the presence of the solvent (e.g., quantitative NMR, UV-Vis spectroscopy if the solute has a chromophore and the solvent does not interfere) can be employed. The key is to develop a validated method with a proper calibration curve.
Logical Relationships in Solubility
The interplay between the solute, solvent, and external conditions determines the final solubility. This relationship can be visualized as a decision-making process.
Caption: Factors influencing the solubility of this compound.
Conclusion
While this compound is a well-established synthetic reagent, its quantitative solubility profile is not widely documented. This guide provides a robust framework for understanding, predicting, and, most importantly, experimentally determining its solubility across a range of common laboratory solvents. By combining a theoretical understanding of its physicochemical properties with the practical and rigorous shake-flask methodology, researchers can generate reliable data to optimize reaction conditions, streamline purification processes, and accelerate their research and development objectives.
References
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A Technical Guide to the Stability and Storage of Ethyl Formimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and storage conditions for Ethyl formimidate hydrochloride (CAS No. 16694-46-5), a versatile reagent in synthetic chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of this compound in research and development settings.
Chemical and Physical Properties
This compound is a solid, nitrogen-containing organic building block. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C3H8ClNO | [1] |
| Molecular Weight | 109.55 g/mol | [1] |
| Appearance | Powder | [2] |
| Melting Point | 75 °C (decomposes) | [3] |
| Solubility | Partially miscible with water | [2] |
| Storage Temperature | 2-8°C | [3] |
Stability Profile
This compound is considered a stable product under recommended storage conditions.[2] However, its stability is compromised by the presence of incompatible materials and elevated temperatures.
Thermal Degradation
Upon heating, this compound undergoes degradation to yield formamidine hydrochloride, ethyl formate, and ethyl chloride. The decomposition temperature is noted at 75 °C, which coincides with its melting point.[3] This thermal instability underscores the importance of maintaining cool storage conditions.
Incompatible Materials
The primary incompatibility to be aware of is with strong oxidizing agents.[2] Contact with substances such as nitrates, oxidizing acids, and chlorine bleaches can lead to a reaction that may result in ignition.[2]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is crucial for maintaining the quality and safety of this compound.
Storage Conditions
The recommended storage temperature for this compound is between 2-8°C.[3] It should be stored in its original, tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Storing it away from heat and sources of ignition is critical.
The following diagram outlines the logical workflow for the proper storage of this compound:
Sources
Basic principles of imidate crosslinking chemistry
An In-depth Technical Guide to Imidate Crosslinking Chemistry: Principles and Applications
This guide provides a comprehensive overview of the fundamental principles of imidate crosslinking chemistry, a powerful tool for covalently linking molecules, particularly in the study of protein structure and function. Tailored for researchers, scientists, and drug development professionals, this document delves into the core reaction mechanisms, explores the diverse landscape of imidate crosslinkers, and offers practical guidance on experimental design and execution.
The Core Chemistry of Imidate Crosslinking
Imidate crosslinkers are reagents that contain one or more imido ester functional groups. The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the imido ester. This reaction, known as aminolysis, results in the formation of a stable amidine bond and the displacement of an alcohol leaving group.
A key characteristic of this chemistry is its high specificity for primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues. This specificity makes imidate crosslinkers particularly well-suited for protein chemistry.
The Reaction Mechanism
The reaction proceeds in a two-step manner:
-
Nucleophilic Attack: A deprotonated primary amine (R-NH2) acts as a nucleophile, attacking the electrophilic carbon of the imido ester.
-
Amidine Formation: The intermediate rearranges to form a stable amidine linkage, releasing an alcohol (e.g., methanol or ethanol).
A significant advantage of imidate crosslinking is the retention of the original charge of the modified amine. The resulting amidine group is protonated at physiological pH, thus preserving the overall charge of the protein and minimizing disturbances to its native conformation.
Critical Reaction Parameters
The efficiency and specificity of imidate crosslinking are highly dependent on the reaction conditions:
-
pH: The reaction is highly pH-dependent. A basic pH, typically in the range of 8.0 to 10.0, is required to deprotonate the primary amines, rendering them nucleophilic. However, at pH values above 10, the rate of hydrolysis of the imidate group increases significantly, leading to non-productive side reactions.
-
Temperature: The reaction rate is also influenced by temperature. While higher temperatures can accelerate the reaction, they can also promote protein denaturation and increase the rate of hydrolysis. Reactions are typically carried out at room temperature or on ice to balance these factors.
-
Buffer Selection: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target amines for reaction with the crosslinker. Phosphate or borate buffers are commonly used.
Figure 1: The reaction mechanism of imidate crosslinking.
The Toolkit of Imidate Crosslinkers
A variety of imidate crosslinkers are commercially available, offering a range of spacer arm lengths, cleavability, and water solubility. The choice of crosslinker depends on the specific application.
Homobifunctional Imidate Crosslinkers
Homobifunctional crosslinkers possess two identical reactive groups, in this case, imido esters.[1][2] They are used to link similar functional groups, primarily for studying protein quaternary structure and for stabilizing protein complexes.[1]
| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? |
| Dimethyl Adipimidate (DMA) | 8.6 | No | Yes |
| Dimethyl Pimelimidate (DMP) | 10.0 | No | Yes |
| Dimethyl Suberimidate (DMS) | 11.3 | No | Yes |
| Dimethyl 3,3'-dithiobispropionimidate (DTBP) | 11.9 | Yes (Disulfide bond) | Yes |
Heterobifunctional Imidate Crosslinkers
Heterobifunctional crosslinkers have two different reactive groups, allowing for the sequential conjugation of two different molecules.[3][4] This is particularly useful in applications such as antibody-drug conjugation and the immobilization of proteins onto surfaces.[4]
-
Traut's Reagent (2-Iminothiolane): While not a crosslinker itself, Traut's reagent is a cyclic thioimidate that reacts with primary amines to introduce a free sulfhydryl group.[5][6][7] This newly introduced thiol can then be targeted by a sulfhydryl-reactive crosslinker, effectively creating a heterobifunctional crosslinking strategy.[5][6]
Applications and Experimental Protocols
Imidate crosslinking is a versatile technique with a wide range of applications in biological research.
Probing Protein-Protein Interactions
Imidate crosslinkers are extensively used to identify and characterize protein-protein interactions.[8][9] By covalently linking interacting proteins, transient or weak interactions can be captured for subsequent analysis.
This protocol provides a general guideline for crosslinking a purified protein complex in solution.[10]
-
Buffer Preparation: Prepare a non-amine containing buffer, such as 20 mM HEPES or 100 mM sodium phosphate, at a pH of 8.0-8.5.[10] Avoid buffers like Tris or glycine.[10]
-
Protein Sample Preparation: The purified protein complex should be at a concentration of 0.25-5 mg/mL in the crosslinking buffer.[10]
-
Crosslinker Preparation: Immediately before use, dissolve Dimethyl Suberimidate (DMS) in the crosslinking buffer. Imido esters are susceptible to hydrolysis and should not be stored in solution.[11][12]
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the DMS solution to the protein sample.[12][13] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for up to 2 hours on ice.[13]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl or 1 M Glycine, to a final concentration of 20-50 mM.[11][12] Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking. For identification of crosslinked peptides, the sample can be further analyzed by mass spectrometry.[10][14]
Figure 2: A generalized workflow for a protein crosslinking experiment.
Antibody-Drug Conjugation (ADC)
In the development of ADCs, imidate chemistry can be employed to introduce reactive handles for drug conjugation. Traut's reagent is particularly useful for this application.
This protocol describes the introduction of sulfhydryl groups onto an antibody.[6]
-
Antibody Preparation: Prepare the antibody in a non-amine, phosphate-free buffer at pH 7-9. Include 1-5 mM EDTA to prevent oxidation of the newly formed sulfhydryl groups.
-
Traut's Reagent Preparation: Prepare a stock solution of Traut's reagent in the reaction buffer.
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of Traut's reagent to the antibody solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Purification: Remove excess Traut's reagent using a desalting column. The thiolated antibody is now ready for conjugation to a sulfhydryl-reactive drug linker.
Data Analysis and Interpretation
The analysis of crosslinked samples is crucial for obtaining meaningful structural information.
-
SDS-PAGE: A simple and effective method to visualize the extent of crosslinking. The appearance of higher molecular weight bands corresponding to crosslinked species is indicative of a successful reaction.
-
Mass Spectrometry (MS): The gold standard for identifying the specific amino acid residues involved in a crosslink.[9][14] This information provides distance constraints that can be used to model the three-dimensional structure of proteins and protein complexes.[14]
Troubleshooting and Key Considerations
-
Hydrolysis: Imidate crosslinkers are moisture-sensitive and will hydrolyze in aqueous solutions.[11][12] Always prepare fresh solutions of the crosslinker immediately before use.
-
Quenching: It is essential to quench the crosslinking reaction to prevent non-specific crosslinking and to ensure that the results are representative of the interactions present at the time of the experiment.
-
Concentration Effects: The concentration of both the protein and the crosslinker can significantly impact the outcome of the experiment. These parameters should be optimized for each specific system.
Conclusion
Imidate crosslinking chemistry is a powerful and versatile tool for the structural and functional analysis of proteins and other biomolecules. A thorough understanding of the underlying chemistry, careful consideration of the experimental parameters, and appropriate downstream analysis are essential for obtaining reliable and informative results.
References
- Koolen, H. H. F., et al. (2014). Imidate-Based Cross-Linkers for Structural Proteomics: Increased Charge of Protein and Peptide Ions and CID and ECD. Journal of The American Society for Mass Spectrometry, 25(7), 1181–1191.
- Fisher Scientific. (n.d.). Thermo Scientific Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)) 50 mg.
- Sangon Biotech. (n.d.). ImidoesterCrosslinkers:DMA, DMP, DMS.
- Sutoh, K., Chiao, Y. C., & Harrington, W. F. (1978). Effect of pH on the cross-bridge arrangement in synthetic myosin filaments. Biochemistry, 17(7), 1234–1239.
- G-Biosciences. (n.d.). EGS/Sulfo-EGS.
- Interchim. (n.d.). Homobifunctional imidoester cross-linkers.
- Rinke, J., Meinke, M., Brimacombe, R., Fink, G., Rommel, W., & Fasold, H. (1980). Cross-linking of ribosomal proteins by 4-(6-formyl-3-3-azidophenoxy)butyrimidate, a heterobifunctional, cleavable cross-linker. Journal of Molecular Biology, 137(3), 301–314.
- Creative Biolabs. (n.d.). Homobifunctional Crosslinkers.
- G-Biosciences. (n.d.). Sulfhydration Kit With Traut's Reagent.
- Green, N. S., Reisler, E., & Eisenberg, D. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 10(7), 1293–1304.
- Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
- Koolen, H. H. F., et al. (2014). Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies. Journal of the American Society for Mass Spectrometry, 25(7), 1181-1191.
- O'Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Nature Reviews Methods Primers, 1(1), 1-20.
- Wikipedia. (n.d.). 2-Iminothiolane.
- G-Biosciences. (n.d.). Heterobifunctional Cross-Linkers.
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- Vezenkov, L. L., et al. (2012). Imidazole-accelerated crosslinking of epoxidized natural rubber by dicarboxylic acids: a mechanistic investigation using NMR spectroscopy. Polymer Chemistry, 3(5), 1269-1276.
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- Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. (2024). Analytical Chemistry.
- Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.
- Effects of pH and Crosslinking Agent in the Evaluation of Hydrogels as Potential Nitrate-Controlled Release Systems. (2021). Polymers, 13(21), 3795.
- An Overview of Some Imidates Derivatives with Anti-microbial Activity. (2019). Research and Reviews: A Journal of Pharmaceutical Sciences.
- Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2021). Biomacromolecules, 23(1), 246-255.
- Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2021).
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- Cross-linking/Mass Spectrometry Combined with Ion Mobility on a timsTOF Pro Instrument for Structural Proteomics. (2021). bioRxiv.
- Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)
- Chemical quenching and identification of intermediates in flavoenzyme-catalyzed reactions. (2019). Methods in Enzymology, 620, 1-24.
- In vitro toxicity assessment of crosslinking agents used in hyaluronic acid dermal filler. (2022). Scientific Reports, 12(1), 1-11.
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The Synthesis of Formamidines: A Mechanistic and Practical Guide to the Reaction of Ethyl Formimidate Hydrochloride with Primary Amines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The formamidine moiety is a cornerstone in medicinal chemistry and drug development, serving as a critical pharmacophore and a versatile synthetic intermediate for a multitude of heterocyclic systems.[1][2] This guide provides an in-depth exploration of a robust and fundamental method for its synthesis: the reaction of ethyl formimidate hydrochloride with primary amines. Moving beyond a simple recitation of steps, this document elucidates the underlying reaction mechanism, provides field-tested experimental protocols, discusses critical applications in modern drug discovery, and offers practical troubleshooting advice. This synthesis is presented as a self-validating system, grounded in established chemical principles to ensure reproducibility and success for researchers in the pharmaceutical and chemical sciences.
Introduction: The Strategic Importance of Formamidines
Formamidines are not merely synthetic curiosities; they are integral components of numerous biologically active molecules. Their unique structural and electronic properties allow them to act as bioisosteres of ureas and amides, and as key intermediates in the construction of complex molecular architectures like imidazoles, quinazolines, and purines.[1] Their prevalence in pharmaceuticals, from antimicrobial agents to steroid sulfatase inhibitors, and in agrochemicals underscores the necessity for reliable and well-understood synthetic routes.[2][3]
The reaction between an amine and an imidate ester, a variant of the classic Pinner reaction, stands out as a direct and efficient method for formamidine synthesis.[4][5] this compound, a stable and commercially available Pinner salt, serves as an ideal electrophilic partner for primary amines, offering a predictable pathway to the desired N-substituted formamidine products.
The Reaction Mechanism: A Step-by-Step Analysis
The reaction proceeds via a well-established nucleophilic addition-elimination pathway, characteristic of the Pinner reaction family.[6][7] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
-
Activation of the Imidate: this compound exists as a protonated, highly electrophilic species. The positive charge on the nitrogen atom enhances the electrophilicity of the imidate carbon, priming it for nucleophilic attack.
-
Nucleophilic Attack: The primary amine (R-NH₂) acts as the nucleophile. Its lone pair of electrons attacks the electrophilic imidate carbon. This step is often facilitated by a non-nucleophilic base (e.g., triethylamine) which deprotonates the primary amine hydrochloride salt or neutralizes the HCl byproduct, driving the equilibrium towards the products.
-
Formation of a Tetrahedral Intermediate: The nucleophilic attack results in a transient, unstable tetrahedral intermediate. This intermediate contains both the incoming amino group and the ethoxy leaving group attached to the central carbon.
-
Proton Transfer & Elimination: A series of rapid proton transfers occurs. The ethoxy group is protonated, converting it into a good leaving group (ethanol). Subsequently, the tetrahedral intermediate collapses, eliminating ethanol.
-
Product Formation: The final step is the deprotonation of the resulting formamidinium ion by a base to yield the neutral N-substituted formamidine product.
Below is a visual representation of the logical workflow for this mechanism.
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Methodological & Application
Application Notes: Utilizing Ethyl Formimidate Hydrochloride for Protein Crosslinking
Introduction: Capturing Protein Interactions with Imidoesters
The study of protein-protein interactions (PPIs) is a cornerstone of molecular biology, providing critical insights into cellular function, disease mechanisms, and therapeutic targets. Chemical crosslinking, coupled with techniques like mass spectrometry (XL-MS), offers a powerful method for identifying interaction partners and mapping the architecture of protein complexes.[1][2] Ethyl formimidate hydrochloride belongs to the imidoester class of crosslinking reagents, which are valuable for their specific reactivity towards primary amines.[3]
This guide provides a comprehensive overview of the chemistry, critical parameters, and a detailed protocol for using this compound to covalently link interacting proteins. A key advantage of imidoesters is that the amidination reaction they catalyze preserves the positive charge of the modified lysine residue, which can help maintain the native charge distribution on the protein surface.[2] This contrasts with reagents like NHS-esters, which neutralize the charge upon reaction.
Reaction Mechanism: The Chemistry of Amidination
This compound is a homobifunctional crosslinking reagent, although it is often used as a monofunctional reagent to modify lysine residues. For crosslinking, it relies on reacting with primary amines on two different proteins or protein subunits that are in close proximity. The primary targets are the ε-amino groups of lysine residues and the α-amino group at the N-terminus of a polypeptide chain.[2]
The reaction proceeds via nucleophilic attack by the deprotonated primary amine on the electrophilic carbon of the imidate. This process is highly pH-dependent. For the amine to be sufficiently nucleophilic, the reaction must be carried out under slightly alkaline conditions (pH 8.0 - 10.0), where the amine is in its unprotonated, reactive state.[2] The reaction forms a stable N,N'-amidine bond.[4]
Caption: Reaction of Ethyl Formimidate with a Protein's Primary Amine.
Critical Parameters for Successful Crosslinking
Optimizing the crosslinking reaction is crucial for achieving meaningful and reproducible results. The following parameters require careful consideration:
-
pH: This is the most critical factor. The reaction rate of imidoesters with amines increases with pH. A range of pH 8.0 to 10.0 is generally recommended for efficient amidine formation.[4] Below pH 8, the reaction is significantly slower, and below pH 7, it is largely inhibited. Buffers must be free of primary amines, such as Tris or glycine, which would compete with the protein for the reagent.[3][5] Phosphate or HEPES buffers are suitable choices.[3]
-
Reagent Concentration: The molar ratio of crosslinker to protein must be optimized empirically. A starting point is typically a 10- to 50-fold molar excess of ethyl formimidate over the total concentration of reactive protein amines. Excessively high concentrations can lead to extensive, non-specific intra- and inter-molecular crosslinking, resulting in insoluble aggregates.
-
Reaction Time and Temperature: Crosslinking reactions are typically performed for 30 minutes to 2 hours at room temperature or 37°C.[3] Shorter times or lower temperatures (e.g., 4°C) can be used to minimize non-specific crosslinking or if protein stability is a concern. A time-course experiment is recommended to determine the optimal reaction time.
-
Protein Concentration: The concentration of the protein sample can influence the balance between inter-molecular (between different protein molecules) and intra-molecular (within the same protein molecule) crosslinking. Higher protein concentrations favor inter-molecular crosslinking, which is desirable for identifying interaction partners.
| Parameter | Recommended Range | Rationale & Considerations |
| pH | 8.0 - 10.0 | Balances amine reactivity with protein stability. Must use amine-free buffers (e.g., HEPES, Phosphate).[3][4] |
| Buffer | HEPES, Phosphate, Borate | Avoid primary amine buffers like Tris or glycine which will quench the reaction.[5] |
| Molar Excess | 10x - 50x over protein | Start low and titrate up to avoid aggregation. Dependent on protein complexity and goals. |
| Temperature | 4°C - 37°C | Lower temperatures can control reaction rate and preserve sensitive complexes.[3] |
| Reaction Time | 30 min - 2 hours | Must be optimized. Quench reaction at different time points for analysis. |
| Quenching Agent | Tris, Glycine, Lysine | Add in high molar excess to stop the reaction by consuming unreacted ethyl formimidate.[5][6] |
Detailed Experimental Protocol
This protocol provides a general framework for crosslinking protein complexes in solution. All steps should be performed with careful attention to reagent preparation and handling.
Workflow Overview
Caption: General workflow for protein crosslinking experiments.
A. Materials and Reagents
-
This compound (Store at 2-8°C, protected from moisture)[7]
-
Purified protein sample(s) in a suitable amine-free buffer
-
Reaction Buffer: 20-50 mM HEPES or Sodium Phosphate, 100-150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
SDS-PAGE reagents (gels, running buffer, loading dye)
-
Microcentrifuge tubes and standard laboratory equipment
B. Step-by-Step Procedure
-
Sample Preparation:
-
Ensure your protein of interest or protein complex is in an amine-free buffer (e.g., HEPES or phosphate). If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
Adjust the final protein concentration. For initial experiments, a concentration of 0.5-2 mg/mL is a good starting point.
-
-
Crosslinker Preparation (Prepare Fresh Immediately Before Use):
-
This compound is susceptible to hydrolysis. To ensure maximum reactivity, weigh out the required amount and dissolve it in the Reaction Buffer immediately before adding it to the protein solution.
-
Calculation Example: To achieve a 20-fold molar excess for 100 µL of a 50 µM protein solution:
-
Moles of protein = 100 µL * 50 µmol/L = 5 nmol
-
Moles of crosslinker needed = 5 nmol * 20 = 100 nmol
-
Mass of Ethyl Formimidate HCl (MW: 109.55 g/mol )[8] = 100 nmol * 109.55 g/mol = 10.96 µg. It is often practical to make a 10X stock solution (e.g., 10 mM) and add the appropriate volume.
-
-
-
Crosslinking Reaction:
-
Set up a control reaction containing the protein sample with an equal volume of Reaction Buffer instead of the crosslinker solution.
-
Add the freshly prepared ethyl formimidate solution to the protein sample. Mix gently by pipetting.
-
Incubate the reaction at room temperature for 1 hour. For initial optimization, it is recommended to test different incubation times (e.g., 15 min, 30 min, 60 min, 120 min).
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 5 µL of 1 M Tris-HCl to a 100 µL reaction).[6]
-
The primary amines in the quenching buffer will react with and consume any remaining ethyl formimidate.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Take an aliquot of the quenched reaction mixture and add an appropriate volume of SDS-PAGE loading buffer.
-
Heat the samples as required by standard protocols.
-
Load the samples, including the non-crosslinked control and a molecular weight marker, onto an SDS-polyacrylamide gel.
-
Run the gel and visualize the proteins by Coomassie staining or Western blotting. Successful crosslinking will be indicated by the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, or larger complexes, which will be absent in the control lane.
-
References
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- Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate.
- Formylation of Amines. PubMed Central.
- Control of pH alters the type of cross-linking produced by 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) treatment of acellular matrix vascular grafts. PubMed.
- How to cross-link proteins. Nagamalleswari, K.
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PubMed Central.
- Optimizing cross-linking to study the interactions between AQP0 and CaM and AQP2 and LIP5. Lund University.
- quenching with ethyl formate?. Sciencemadness Discussion Board.
- How to prevent cross-linking in biomaterials synthesis via amidation reaction?. ResearchGate.
- N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system. ResearchGate.
- N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate.
- This compound Compound Summary. PubChem.
- Protein-protein crosslinking - an overview with emphasis on structural biology uses. The Bumbling Biochemist.
- First report on bio-catalytic N-formylation of amines using ethyl formate. Royal Society of Chemistry.
- Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. ResearchGate.
- Can anyone recommend a good protocol for cross-linking proteins?. ResearchGate.
- pH and gelatin concentration effect on EDC cross-linking reaction. ResearchGate.
- 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses.
- Quenching carbodiimides. Anderson's Process Solutions.
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Application Notes and Protocols: Ethyl Formimidate Hydrochloride for Protein Modification
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ethyl formimidate hydrochloride for the chemical modification of proteins. It delves into the underlying chemical principles, offers detailed experimental protocols, and provides expert insights into the critical parameters that govern successful protein modification. The guide is structured to explain the causality behind experimental choices, ensuring protocols are self-validating and grounded in established scientific literature.
Introduction: The Utility of Imidates in Protein Chemistry
This compound, an imidoester, is a valuable reagent for the covalent modification of primary amino groups in proteins.[1] This modification, known as amidination, converts a primary amine (such as the ε-amino group of a lysine residue) into a positively charged amidine derivative. A key advantage of this reaction is the retention of the positive charge at the modification site, which often preserves the native electrostatic interactions and minimizes significant perturbations to the protein's tertiary structure.[2]
Historically, imidates have been employed to study protein structure and function, map solvent-accessible lysine residues, and prepare protein-protein conjugates.[3] Their utility stems from their relatively high specificity for amines and the stability of the resulting amidine bond under physiological conditions.
Mechanism of Action: The Chemistry of Amidine Formation
The reaction of ethyl formimidate with a primary amine on a protein proceeds via nucleophilic substitution. The primary amine attacks the electrophilic carbon of the imidate, leading to the formation of an unstable tetrahedral intermediate. This intermediate then collapses, eliminating ethanol and forming the stable N-substituted formamidine.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The attacking amine must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH between 8.0 and 10.0, which is above the typical pKa of the ε-amino group of lysine residues (~9.5-10.5).
-
Temperature: The reaction is usually performed at room temperature or on ice to maintain protein stability.
-
Buffer Choice: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target protein for reaction with the imidate.[4] Suitable buffers include borate, phosphate, or HEPES.
Below is a diagram illustrating the reaction mechanism at a lysine residue.
Caption: Reaction of Ethyl Formimidate with a Protein Lysine Residue.
Core Applications in Research and Development
The modification of proteins with ethyl formimidate serves several key purposes in scientific research and drug development:
-
Structural Probing: By modifying accessible lysine residues, researchers can gain insights into protein topology and folding. The extent of modification can be quantified to determine the number of surface-exposed amines.
-
Protein-Protein Cross-linking: Bifunctional imidates are used to cross-link interacting proteins, helping to elucidate quaternary structures and identify protein-protein interaction partners.[3]
-
Enzyme Activity Modification: Modification of lysine residues within or near the active site of an enzyme can alter its catalytic activity, providing a method to study structure-function relationships.[2]
-
Preparation of Bioconjugates: While less common now with the advent of more specific chemistries, imidates can be used to link proteins to other molecules, such as labels or drugs, although this often results in a heterogeneous product.
Experimental Design and Critical Parameters
Successful and reproducible protein modification requires careful consideration of several factors. The table below summarizes key parameters and provides recommended starting points.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can favor intermolecular cross-linking. Start with a concentration known to maintain protein solubility and stability. |
| Molar Excess of Imidate | 10- to 100-fold | This depends on the number of targetable amines and desired degree of modification. A higher excess drives the reaction to completion but increases the risk of off-target effects or protein precipitation. |
| Reaction pH | 8.0 - 10.0 | Essential for deprotonation of lysine ε-amino groups. A pH of 8.5 is a common starting point. Note that the stability of some proteins may be compromised at higher pH. |
| Choice of Buffer | Borate, Phosphate, HEPES | Crucial: Avoid amine-containing buffers like Tris or glycine as they will quench the reaction. Imidazole should also be used with caution, especially if it was used for protein purification, as residual amounts can interfere.[4][5] |
| Reaction Time | 30 minutes to 4 hours | Shorter times may be sufficient at higher pH and reagent concentrations. Monitor the reaction over time to determine the optimal endpoint. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C or on ice) are recommended to preserve the stability of the protein and slow the hydrolysis of the imidate reagent. |
| Quenching | Addition of an amine | Add a high concentration of a primary amine (e.g., 1 M Tris or Glycine) to consume any unreacted ethyl formimidate and terminate the reaction. |
Detailed Experimental Protocols
General Protocol for Protein Amidinination
This protocol provides a starting point for the modification of a generic protein with ethyl formimidate.
Materials:
-
Protein of interest (in a suitable amine-free buffer)
-
This compound (store desiccated at 2-8°C)
-
Reaction Buffer: 0.1 M Sodium Borate or Sodium Phosphate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis equipment
Procedure:
-
Buffer Exchange: Ensure the protein is in the appropriate Reaction Buffer. This can be achieved by dialysis or using a desalting column.
-
Reagent Preparation: Immediately before use, weigh out the required amount of this compound and dissolve it in the Reaction Buffer to the desired stock concentration. Note: Imidates are susceptible to hydrolysis, so use the solution promptly.
-
Initiate Reaction: Add the calculated volume of the ethyl formimidate stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature (or 4°C) for 1-2 hours with gentle mixing.
-
Quench Reaction: Terminate the reaction by adding the Quenching Buffer to a final concentration of approximately 100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable storage buffer.
-
Characterization: Confirm the extent of modification using methods such as mass spectrometry (to observe the mass shift) or isoelectric focusing (to observe changes in pI).
Workflow Diagram
The following diagram outlines the key steps in a typical protein modification experiment.
Caption: Standard workflow for protein modification using ethyl formimidate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Modification | - Inactive (hydrolyzed) reagent.- Incorrect pH.- Presence of competing amines in the buffer. | - Use a fresh bottle of ethyl formimidate and prepare the solution immediately before use.- Verify the pH of the reaction buffer is between 8.0 and 10.0.- Ensure the protein is in an amine-free buffer like borate or phosphate. |
| Protein Precipitation | - High degree of modification altering solubility.- High concentration of the reagent.- Unstable protein at the reaction pH. | - Reduce the molar excess of the imidate.- Decrease the reaction time.- Perform the reaction at a lower temperature (4°C).- Screen for optimal pH that maintains both protein stability and reaction efficiency. |
| High Heterogeneity | - Inherent nature of targeting multiple lysine residues. | - This is a known limitation. For site-specific modification, consider alternative chemistries targeting unique residues like cysteine or using enzymatic labeling methods.[6] |
Advantages and Limitations
Advantages:
-
Charge Preservation: The resulting amidine group retains a positive charge, which helps to maintain the native conformation and solubility of the protein.
-
Simple Reaction Conditions: The modification can be performed in aqueous buffers under relatively mild conditions.
-
High Reactivity: Imidates react efficiently with primary amines.
Limitations:
-
Lack of Specificity: The reaction targets all accessible primary amines, including the N-terminus and the side chains of lysine residues, which can lead to a heterogeneous product.[6]
-
Susceptibility to Hydrolysis: Ethyl formimidate is unstable in aqueous solutions and will hydrolyze over time, reducing its reactivity.
-
Buffer Restrictions: The need to avoid amine-containing buffers can be a limitation for proteins that are only stable in specific buffer systems.
References
- MilliporeSigma. (n.d.). This compound, 1 X 10 g (396788-10G).
- ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions?
- SLS - Lab Supplies. (n.d.). Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH.
- PubChem. (n.d.). This compound.
- Promega Connections. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
- Plass, T., et al. (2011). Accessing the disallowed conformations of peptides employing amide-to-imidate modification. Chemical Communications, 47(33), 9417-9.
- Fischer, N. H., et al. (2023). Chemical modification of proteins - challenges and trends at the start of the 2020s. Biomaterials Science, 11(3), 719-748.
- Plapp, B. V. (1975). Identification of the lysine residue modified during the activation of acetimidylation of horse liver alcohol dehydrogenase. The Journal of Biological Chemistry, 250(15), 5779-5785.
Sources
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- 2. Identification of the lysine residue modified during the activation of acetimidylation of horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 6. Chemical modification of proteins - challenges and trends at the start of the 2020s - PubMed [pubmed.ncbi.nlm.nih.gov]
Amine Modification with Ethyl Formimidate Hydrochloride: A Detailed Guide for Researchers
Introduction: The Significance of Amine Modification in a Scientific Context
In the landscape of drug development, protein science, and diagnostics, the precise chemical modification of biomolecules is a cornerstone technology. Among the various functional groups amenable to modification, the primary amines present on the N-terminus of polypeptides and the ε-amino group of lysine residues offer a rich target for chemical ligation. The strategic alteration of these amine groups can profoundly influence a protein's function, stability, and immunogenicity, or be used to conjugate imaging agents, therapeutic payloads, and other molecular probes.
Ethyl formimidate hydrochloride, an imidoester reagent, provides a classic yet potent method for the amidination of primary amines. This process converts a primary amine into a positively charged formamidinium group. A key advantage of this modification is the preservation of the positive charge at physiological pH, which can be critical for maintaining the native conformation and function of the protein. This application note provides a comprehensive, step-by-step guide to the theory and practice of amine modification using this compound, designed for researchers and professionals in the life sciences.
Chemical and Physical Properties of this compound
A thorough understanding of the reagent's properties is paramount for its effective and safe use.
| Property | Value | Source |
| CAS Number | 16694-46-5 | [1][2][3] |
| Molecular Formula | C₃H₈ClNO | [1][3] |
| Molecular Weight | 109.55 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 75 °C (decomposes) | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Reaction Mechanism: The Chemistry of Amidination
The reaction of this compound with a primary amine proceeds via a nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidoester. This forms a tetrahedral intermediate, which then eliminates ethanol to yield a stable, positively charged N-substituted formamidinium group.
reagents [label=<
+
R-NH₂ (Primary Amine)
HC(=NH)OC₂H₅·HCl (Ethyl Formimidate HCl)
];
intermediate [label=<
Tetrahedral Intermediate
];
products [label=<
+
C₂H₅OH
R-NH-CH=NH₂⁺ (Formamidinium)
Ethanol
];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Elimination of Ethanol"]; } केंद Caption: Reaction mechanism of amine modification.
The reaction is highly pH-dependent. For the primary amine to be nucleophilic, it must be in its unprotonated state. Therefore, the reaction is typically carried out at an alkaline pH, with a pH of 10 being more efficient than a pH of 8.[4][5] However, it is crucial to consider the stability of the target protein at high pH. Reaction conditions below pH 10 may lead to side reactions.[4][5]
Experimental Protocol: Step-by-Step Amine Modification
This protocol provides a general framework for the modification of a protein with this compound. Optimization of specific parameters may be required for each unique protein.
Materials
-
Protein of interest
-
This compound (CAS 16694-46-5)
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 9.5
-
Quenching Solution: 1 M Glycine or Tris buffer, pH 8.0
-
Dialysis tubing or desalting column
-
Spectrophotometer
-
Bradford assay reagent or other protein quantification method
-
Mass spectrometer (optional, for confirmation of modification)
Procedure
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the target protein for the reagent.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in the Reaction Buffer to the desired concentration. A 10 to 50-fold molar excess of the reagent over the total number of primary amines on the protein is a good starting point.
-
Safety Note: this compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][3][6] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6]
-
-
Reaction:
-
Add the freshly prepared this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation. The optimal reaction time may need to be determined empirically.
-
-
Quenching:
-
To stop the reaction, add the Quenching Solution to a final concentration of 100 mM. The primary amines in the quenching solution will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by dialyzing the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) at 4°C for at least 4 hours, with at least two buffer changes.
-
Alternatively, a desalting column can be used for rapid removal of small molecules.
-
-
Characterization of the Modified Protein:
-
Determine the protein concentration of the purified, modified protein using a standard protein assay (e.g., Bradford).
-
Confirm the extent of modification using techniques such as mass spectrometry (observing a mass shift corresponding to the addition of the formimidoyl group) or by quantifying the remaining primary amines using a reagent like trinitrobenzenesulfonic acid (TNBSA).[7]
-
Workflow for Amine Modification
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Modification Efficiency | - pH of the reaction is too low.- Reagent has hydrolyzed.- Insufficient molar excess of the reagent. | - Ensure the reaction buffer is at the optimal pH (9.5-10).- Prepare the this compound solution immediately before use.- Increase the molar excess of the reagent. |
| Protein Precipitation | - High degree of modification leading to changes in protein solubility.- Unstable protein at the reaction pH. | - Reduce the molar excess of the reagent or the reaction time.- Perform a pH stability study of the protein prior to modification. Consider a lower pH if the protein is unstable, but be aware of potential side reactions. |
| Loss of Protein Activity | - Modification of critical amine residues in the active site or binding interface. | - If the location of critical amines is known, consider site-directed mutagenesis to protect them.- Reduce the extent of modification by lowering the reagent concentration or reaction time. |
Conclusion and Future Perspectives
The modification of primary amines with this compound is a robust and valuable technique for the chemical engineering of proteins. The resulting amidination preserves the positive charge of the modified amine, which is often crucial for maintaining the structural and functional integrity of the protein. While newer, more specific modification chemistries are continuously being developed, the simplicity and efficiency of imidoester chemistry ensure its continued relevance in the field. Future advancements may focus on the development of imidoester reagents with enhanced stability and greater control over reaction kinetics, further expanding the toolkit available to researchers in drug development and the life sciences.
References
- PubChem. (n.d.). This compound.
- Browne, D. T., & Kent, S. B. (1975). Formation of non-amidine products in the reaction of primary amines with imido esters.
- Young, M. M., et al. (2008). Global Amine and Acid Functional Group Modification of Proteins. Journal of the American Society for Mass Spectrometry, 19(2), 203-212.
- Khan Academy. (n.d.). Formation of imines and enamines.
- Cayot, P., & Tainturier, G. (1997). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. Analytical Biochemistry, 249(2), 184–200.
- Rashidian, M., et al. (2013). Chemoenzymatic Site-Specific Reversible Immobilization and Labeling of Proteins from Crude Cellular Extract Without Prior Purification Using Oxime and Hydrazine Ligation.
- Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism.
- Hand, E. S., & Jencks, W. P. (1962). Mechanism of the Reaction of Imido Esters with Amines. Journal of the American Chemical Society, 84(18), 3505–3514.
- Le, T. T., et al. (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces.
- Dyda, F., et al. (2011). Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions. Analytical Chemistry, 83(10), 3824-3830.
- Tamilnadu Test House. (n.d.). Protein Amino Acid Analysis Techniques & Applications.
- Le, T. T., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces.
- de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Young, M. M., et al. (2008). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Methods in Molecular Biology, 493, 139-152.
- Popa, A., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1458-1467.
- Proença, M. F. J. R. P., et al. (2000). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base. European Journal of Organic Chemistry, 2000(13), 2395-2401.
- Jiskra, J., et al. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 14(11), 2352.
- Li, J., & Chen, P. R. (2022). Recent Advances towards the Reversible Chemical Modification of Proteins. ChemBioChem, 23(23), e202200468.
- Harmand, T. J., et al. (2024).
- Gholami, M., & Kaboudin, B. (2015). Formylation of Amines. Current Organic Synthesis, 12(6), 738-754.
- ATA Scientific. (2019, August 2). Protein Analysis Techniques Explained.
- Kamal, M., & Shukla, A. K. (2020). Reversible biotinylation of purified proteins for measuring protein–protein interactions. MethodsX, 7, 101039.
- Sönksen, S. A., et al. (2015).
- Kamal, M., & Shukla, A. K. (2020). Reversible biotinylation of purified proteins for measuring protein-protein interactions. MethodsX, 7, 101039.
- Mair, F. A., et al. (2011). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PLoS ONE, 6(10), e26044.
- Hemaprabha, E., & Nanjan, M. J. (2012). Chemical Crosslinking of Proteins.
- Vallee, B., et al. (2014). Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker. Journal of visualized experiments : JoVE, (93), 52055.
- Peak Proteins. (n.d.). Development Of A Refolding Protocol For An Interleukin.
Sources
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- 2. Ethyl formimidate 16694-46-5 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Formimidate Hydrochloride in Peptide Synthesis
Introduction: A Niche Reagent for Peptide Modification
In the landscape of peptide synthesis, a field dominated by a well-established toolkit of coupling reagents and protecting groups, ethyl formimidate hydrochloride carves out a specific and valuable niche. It is not a conventional reagent for the routine formation of peptide bonds. Instead, its utility lies in the targeted chemical modification of amino acid side chains, primarily enabling the conversion of primary amines into formamidines. This capability is particularly significant for the synthesis of peptides containing non-proteinogenic amino acids, such as homoarginine, and for the introduction of amidine-based isosteres of the peptide bond.
This guide provides a comprehensive overview of the applications of this compound in peptide synthesis, focusing on the underlying chemistry, detailed protocols for its use, and a discussion of the functional implications of the resulting peptide modifications.
The Pinner Reaction: Foundational Chemistry
The reactivity of this compound is rooted in the principles of the Pinner reaction. First described by Adolf Pinner in 1877, this acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[1] In the context of its application in peptide chemistry, this compound is essentially a pre-formed Pinner salt of formonitrile. This makes it a reactive electrophile that readily participates in nucleophilic addition reactions with primary amines, such as the ε-amino group of a lysine side chain, to yield a formamidinium salt. Subsequent deprotonation affords the neutral formamidine.
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the imidate to an ester.[2][3] The choice of solvent and temperature is crucial for optimal reaction outcomes, with anhydrous solvents like benzene or dioxane being traditionally used.[2]
Core Application: Synthesis of Homoarginine from Lysine
The most prominent application of this compound in peptide synthesis is the conversion of lysine residues to homoarginine. Homoarginine, a non-proteinogenic α-amino acid, is a homolog of arginine, featuring an additional methylene group in its side chain.[4] The presence of homoarginine in peptides can influence their biological activity and metabolic stability.
The synthesis of homoarginine from lysine via guanidinylation of the ε-amino group is a key post-translational modification and a valuable tool in the design of peptide-based therapeutics.[5] While other guanidinylating agents are available, this compound offers a direct and efficient route to the corresponding formamidine, which is a close structural analog of the guanidinium group.
Reaction Mechanism: Lysine Side Chain Modification
The reaction proceeds via a nucleophilic attack of the primary ε-amino group of the lysine side chain on the electrophilic carbon of the ethyl formimidate. This is followed by the elimination of ethanol to form a stable formamidinium ion.
Diagram: Reaction of this compound with a Lysine Side Chain
Caption: Conversion of a lysine side chain to a formamidinium group.
Experimental Protocol: On-Resin Guanidinylation of a Lysine-Containing Peptide
This protocol details the on-resin modification of a lysine residue to a homoarginine analog using this compound. This procedure is compatible with standard solid-phase peptide synthesis (SPPS) workflows.
Materials:
-
Peptide-resin containing an unprotected lysine side chain
-
This compound
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes.
-
Deprotection of Lysine Side Chain: If the lysine side chain is protected (e.g., with Boc or Fmoc), perform the appropriate deprotection step and wash the resin thoroughly with DMF.
-
Guanidinylation Reaction:
-
Prepare a solution of this compound (5-10 equivalents relative to the resin substitution) and DIEA (5-10 equivalents) in anhydrous DMF.
-
Add the solution to the swollen peptide-resin.
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC.
Table 1: Typical Reaction Parameters for On-Resin Guanidinylation
| Parameter | Recommended Condition | Notes |
| Reagent Equivalents | 5-10 eq. This compound, 5-10 eq. DIEA | A slight excess of reagents is used to drive the reaction to completion. |
| Solvent | Anhydrous DMF | The use of an anhydrous solvent is critical to prevent hydrolysis of the imidate. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 12-24 hours | Reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) to confirm the consumption of the primary amine. |
| Base | Diisopropylethylamine (DIEA) | A non-nucleophilic base is used to neutralize the hydrochloride salt of the reagent and facilitate the reaction without competing as a nucleophile. |
Broader Applications in Peptide Chemistry
Beyond the synthesis of homoarginine, this compound can be employed for other modifications and for the creation of peptide isosteres.
Amidine-Containing Peptides as Peptide Bond Isosteres
The amidine group can serve as a bioisostere of the peptide bond, offering increased resistance to proteolytic degradation.[6] While the direct replacement of a peptide bond with a formamidine group using this compound is not a standard procedure, the reagent can be used to synthesize building blocks for the incorporation of amidine functionalities into the peptide backbone. The introduction of these isosteres can have a significant impact on the conformational properties and biological activity of the peptide.[7]
N-Terminal and Side-Chain Formylation
While this compound primarily leads to formamidine formation, under certain conditions, it can be a source for N-formylation of amines.[8][9] N-formylation is a common modification in naturally occurring peptides and can influence their biological function. However, for targeted N-formylation, other reagents such as formic acid or ethyl formate are more commonly employed.[10][11]
Diagram: Workflow for the Synthesis of a Homoarginine-Containing Peptide
Caption: A typical workflow for synthesizing a homoarginine peptide.
Troubleshooting and Considerations
-
Incomplete Reaction: If the guanidinylation reaction is incomplete, consider increasing the reaction time or the equivalents of the reagents. Ensure that the reagents and solvent are strictly anhydrous.
-
Side Reactions: The primary amino group of the N-terminus of the peptide can also react with this compound. If selective modification of the lysine side chain is desired, the N-terminus should be protected.
-
Stability: The formamidine group is generally stable under the acidic conditions of peptide cleavage. However, its stability under various physiological conditions should be considered depending on the intended application of the peptide.
Conclusion
This compound is a specialized reagent in peptide synthesis with a primary and well-defined role in the modification of amino acid side chains. Its ability to efficiently convert primary amines to formamidines makes it a valuable tool for the synthesis of homoarginine-containing peptides and other amidine-modified analogs. While not a mainstream coupling reagent, its unique reactivity provides chemists with a powerful method to introduce structural diversity and enhance the properties of synthetic peptides for research, diagnostics, and therapeutic development.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
- Mahadev Bodake, S., & Marelli, U. K. (2025). Ketenimine Multicomponent Strategy for Multifaceted Amidine Functionalization of Peptides on the Solid Phase. Angewandte Chemie.
- ResearchGate. (2025). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate.
- Chem-Station. (2017). Pinner Reaction.
- ResearchGate. (2025). Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base.
- Riemer, T., & Hofmann, H. J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein journal of organic chemistry, 9, 1453–1458. [Link]
- Chemistry : The Mystery of Molecules. (2019, November 18).
- National Center for Biotechnology Information. (n.d.). Formylation of Amines.
- G-Biosciences. (n.d.). Amino Acid Side Chain Modifiers.
- Royal Society of Chemistry. (n.d.). First report on bio-catalytic N-formylation of amines using ethyl formate.
- Ryan, W. L., & Wells, I. C. (1964). Homocitrulline and homoarginine synthesis from lysine. Science (New York, N.Y.), 144(3622), 1122–1127. [Link]
- National Center for Biotechnology Information. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
- Wikipedia. (n.d.). Homoarginine.
- ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
- National Center for Biotechnology Information. (2016). Solid Phase Formylation of N-Terminus Peptides.
- Hitotsuyanagi, Y., et al. (2011). Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis. Organic & biomolecular chemistry, 9(9), 3421–3427. [Link]
Sources
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- 3. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Homoarginine - Wikipedia [en.wikipedia.org]
- 5. HOMOCITRULLINE AND HOMOARGININE SYNTHESIS FROM LYSINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl Formimidate Hydrochloride in Bioconjugation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of ethyl formimidate hydrochloride, an imidoester-based reagent for bioconjugation. We delve into the core reaction mechanism, highlighting its unique ability to modify primary amines while preserving the native positive charge of the biomolecule—a critical feature for maintaining protein structure and function. This document offers a comparative analysis against other common amine-reactive chemistries, detailed experimental protocols for key applications including protein modification, intermolecular crosslinking, and enzyme immobilization, and a comprehensive guide to optimizing reaction parameters. Authored from the perspective of a senior application scientist, this note emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes for researchers in academia and the pharmaceutical industry.
Introduction to Amidine Bioconjugation
Bioconjugation, the covalent attachment of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2] It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biosensors.[3][4] The vast majority of bioconjugation strategies target the primary amines found on the N-terminus and lysine side chains of proteins, as these groups are typically abundant and located on the protein surface, making them accessible for modification.[1]
While N-hydroxysuccinimide (NHS) esters are widely used for this purpose, they neutralize the positive charge of the amine upon forming a stable amide bond.[] This alteration can sometimes disrupt a protein's native conformation or interfere with critical electrostatic interactions. This compound, an imidoester, presents a powerful alternative. It reacts with primary amines to form a stable amidine linkage, crucially retaining the protonated, positively charged state of the original amine at physiological pH.[6] This charge preservation makes ethyl formimidate an invaluable tool when maintaining the structural and functional integrity of the target protein is paramount.
Principle of Reaction: Charge-Preserving Amidine Formation
The reaction of ethyl formimidate with a primary amine proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidate. The reaction is highly pH-dependent, with optimal reactivity occurring in the alkaline range of pH 8 to 10.[6]
At a moderately alkaline pH (below 10), the reaction can proceed through an N-alkyl imidate intermediate. This intermediate can then react with another nearby amine, resulting in an N,N'-amidine derivative, which is a form of crosslinking.[1] At higher pH values, the amidine is formed directly without the intermediate.[1] The final amidine bond is stable and effectively mimics a protonated primary amine, thereby preserving the electrostatic profile of the protein surface.
Comparative Analysis: Ethyl Formimidate vs. Other Amine-Reactive Chemistries
Choosing the correct reagent is critical for a successful bioconjugation strategy. The primary distinction between imidoesters and other amine-reactive reagents lies in the nature of the bond formed and the resulting charge at the reaction site.
| Feature | Ethyl Formimidate (Imidoester) | NHS Esters | EDC (Carbodiimide) |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Carboxyls (-COOH) for activation |
| Reactive Partner | (Directly reacts with amines) | (Directly reacts with amines) | Primary Amines (-NH₂) |
| Resulting Bond | Amidine | Amide | Amide |
| Charge Alteration | Preserves Positive Charge | Neutralizes Positive Charge | Neutralizes Positive Charge |
| Optimal pH | 8.0 - 10.0[6] | 7.2 - 8.5[] | 4.7 - 6.0 (for activation)[7] |
| Key Advantage | Maintains protein's native charge profile, minimizing structural perturbation.[6] | High efficiency and formation of a very stable amide bond.[][6] | Zero-length crosslinker; couples carboxyls to amines without adding atoms.[7][8] |
| Key Disadvantage | Reagent is susceptible to hydrolysis at high pH, requiring careful optimization.[6] | Susceptible to hydrolysis in aqueous buffers; resulting bond neutralizes charge.[6][9] | Intermediate is unstable in water; often requires NHS for a 2-step reaction.[7][10] |
Core Applications & Protocols
Application: Protein Modification & Labeling
Modifying proteins with reporters like biotin or small molecules is a common application. Using ethyl formimidate is advantageous when the surface charge of the protein is critical for its activity or subsequent interactions.
This protocol describes a general method for modifying a protein with this compound.
A. Materials
-
Protein of interest (e.g., Antibody, Enzyme)
-
This compound (MW: 109.55 g/mol )[11]
-
Reaction Buffer: 0.1 M sodium borate or sodium carbonate buffer, pH 9.0. (Avoid amine-containing buffers like Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Purification: Dialysis tubing (appropriate MWCO) or size-exclusion chromatography (SEC) column.
B. Procedure
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the protein is fully solubilized.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in the Reaction Buffer. Causality: The reagent hydrolyzes in aqueous solution, especially at alkaline pH, so it must be prepared fresh.
-
Molar Excess Calculation: Determine the desired molar excess of the reagent over the protein. A 10- to 50-fold molar excess is a common starting point.
-
Example: For 5 mg of a 150 kDa protein (IgG) in 1 mL:
-
Moles of Protein = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
Moles of Reagent (20x excess) = (3.33 x 10⁻⁸ mol) * 20 = 6.66 x 10⁻⁷ mol
-
Volume of 100 mM stock = (6.66 x 10⁻⁷ mol) / (0.1 mol/L) = 6.66 µL
-
-
-
Conjugation Reaction: Add the calculated volume of the ethyl formimidate stock solution to the stirring protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes. Causality: The primary amines in Tris buffer will react with and consume any remaining ethyl formimidate.
-
Purification: Remove excess reagent and byproducts by dialyzing the sample against PBS or another suitable buffer overnight at 4°C, or by using an appropriate SEC column.
-
Validation: Confirm modification using techniques like SDS-PAGE (to check for crosslinking), mass spectrometry (to confirm mass shift), or a functional assay to ensure the protein's activity is retained.
Application: Protein Crosslinking for Structural Analysis
Ethyl formimidate can be used as a crosslinker to study protein-protein interactions or to stabilize protein complexes.[12][13] The reaction can form both intramolecular (within a single protein) and intermolecular (between different proteins) crosslinks.
A. Materials
-
Protein complex or mixture of interacting proteins.
-
All reagents from Protocol 5.1.1.
B. Procedure
-
Protein Preparation: Combine the interacting proteins in the Reaction Buffer (pH 9.0) at a physiologically relevant molar ratio and concentration.
-
Reagent Preparation & Addition: Prepare fresh ethyl formimidate and add a specific molar excess to the protein mixture. Insight: A lower molar excess (2-10x) is often used initially to favor single crosslinks and avoid extensive, uninterpretable polymerization.
-
Incubation: Incubate for 30-60 minutes at room temperature. Shorter reaction times can help control the extent of crosslinking.
-
Quenching: Quench the reaction with Tris buffer as described previously.
-
Analysis: Analyze the reaction products immediately by SDS-PAGE. Self-Validation: A successful crosslinking reaction will show new, higher molecular weight bands corresponding to the linked protein species (dimers, trimers, etc.) compared to a negative control (no crosslinker added).
-
Further Analysis: The crosslinked bands can be excised from the gel and analyzed by mass spectrometry to identify the specific lysine residues involved in the interaction.
Application: Enzyme Immobilization on Solid Supports
Immobilizing enzymes on solid supports enhances their stability and allows for their reuse in industrial processes or biosensors.[14][15]
This protocol requires a support (e.g., beads, surface) that has been pre-activated to present carboxyl groups, which are then converted to amine-reactive groups. However, a more direct approach for an amine-functionalized support would involve a different chemistry. For ethyl formimidate, we will assume a two-step process where the enzyme is first modified to present a unique reactive group, but a more direct application is modifying the amine groups on an amine-functionalized support to react with another group on the enzyme. The most common use, however, is to crosslink the enzyme to a support that also has primary amines.
A. Materials
-
Enzyme of interest.
-
Amine-functionalized solid support (e.g., amine-derivatized agarose beads).
-
All reagents from Protocol 5.1.1.
B. Procedure
-
Support Preparation: Wash the amine-functionalized support extensively with the Reaction Buffer (pH 9.0) to remove any storage solutions and to equilibrate the pH.
-
Enzyme Preparation: Dissolve the enzyme in the Reaction Buffer.
-
Crosslinking: Add the enzyme solution to the prepared support. Add freshly prepared this compound to the slurry. The reagent will crosslink the primary amines on the enzyme to the primary amines on the support.
-
Incubation: Incubate for 2-4 hours at room temperature with gentle mixing to keep the support suspended.
-
Washing: Pellet the support by centrifugation and discard the supernatant. Wash the support extensively with a high-salt buffer (e.g., PBS + 0.5 M NaCl) to remove non-covalently bound enzyme, followed by washes with plain PBS.
-
Blocking: Block any remaining reactive sites on the support by incubating it with 1 M Tris-HCl for 1 hour.
-
Validation: Measure the activity of the immobilized enzyme and compare it to the activity of the free enzyme. Self-Validation: A successful immobilization will result in a support that retains enzymatic activity after extensive washing.
Application Highlight: Vaccine Development
In conjugate vaccines, poorly immunogenic antigens like bacterial polysaccharides are attached to immunogenic carrier proteins (e.g., tetanus toxoid).[16] While various chemistries are employed, amine-reactive reagents can be used to modify the carrier protein. Ethyl formimidate could be used to functionalize a carrier protein with a linker that can then react with the polysaccharide, with the benefit of preserving the protein's surface charge, which may be important for its overall immunogenicity and stability.[17][18][19]
Critical Experimental Parameters & Troubleshooting
| Parameter | Recommended Range | Rationale & Field Insights |
| pH | 8.0 - 10.0 | The reaction rate increases with pH, but reagent stability decreases. pH 9.0 is often a good compromise. Below pH 8, the reaction is very slow as most primary amines are protonated.[6] |
| Buffer Choice | Borate, Carbonate, HEPES | CRITICAL: Must be free of primary amines. Do not use Tris or Glycine during the reaction as they will compete with the target biomolecule. |
| Reagent Molar Excess | 10x - 100x | Start with a lower excess (e.g., 20x) to avoid excessive modification or crosslinking. The optimal ratio is protein-dependent and must be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking. For simple modification, this range is generally effective. |
| Temperature | Room Temp (20-25°C) or 4°C | Room temperature is sufficient for a 1-2 hour reaction. For highly sensitive proteins, performing the reaction at 4°C for a longer duration (4-8 hours) can be beneficial. |
| Reaction Time | 30 min - 4 hours | Monitor the reaction progress if possible. Over-incubation can lead to unwanted side reactions or protein aggregation. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low/No Conjugation | Incorrect buffer (amine-containing). | Use a non-amine buffer like borate or carbonate. |
| pH too low. | Ensure the reaction buffer pH is between 8.5 and 9.5. | |
| Old/hydrolyzed reagent. | Always prepare ethyl formimidate solution immediately before use. | |
| Protein Precipitation | Excessive modification/crosslinking. | Reduce the molar excess of the reagent and/or decrease the reaction time. |
| Change in protein solubility. | While charge is preserved, high levels of modification can still affect solubility. Try adding stabilizing excipients like arginine or sucrose. | |
| Loss of Function | Modification of critical lysine residues in the active site. | Reduce the molar excess to achieve a lower degree of labeling. Consider site-directed mutagenesis to protect key residues if known. |
Conclusion
This compound is a highly valuable reagent in the bioconjugation toolkit. Its defining feature—the ability to form stable amidine bonds while preserving the positive charge of primary amines—makes it the superior choice for applications where maintaining the native electrostatic character of a protein is essential for its structure, function, and stability. While requiring careful optimization of pH and reaction conditions due to its susceptibility to hydrolysis, the protocols and insights provided herein demonstrate its robust utility in protein modification, structural analysis, enzyme immobilization, and the development of complex biotherapeutics.
References
- Vertex AI Search. (n.d.).
- Benchchem. (n.d.).
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Retrieved January 7, 2026.
- SLS - Lab Supplies. (n.d.). Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH. Retrieved January 7, 2026.
- Samieipour, F., et al. (2025).
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Retrieved January 7, 2026.
- Stender, A., et al. (2021).
- Podgornik, H., et al. (2000). Enzyme immobilization on epoxy- and 1,1'-carbonyldiimidazole-activated methacrylate-based monoliths. Enzyme and Microbial Technology.
- Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013).
- Sigma-Aldrich. (n.d.). Ethyl formimidate 16694-46-5. Retrieved January 7, 2026.
- Oakwood Chemical. (n.d.). This compound. Retrieved January 7, 2026.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved January 7, 2026.
- Lu, D., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Molecular Pharmaceutics.
- D'souza, S., & D'souza, S. (2021). Development of vaccine formulations: past, present, and future.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling. Retrieved January 7, 2026.
- G-Biosciences. (n.d.). EDC Protein Crosslinker for Coupling Amine and Carboxyl groups. Retrieved January 7, 2026.
- Klockenbusch, C., & Kast, J. (2010). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. Journal of Biomedicine and Biotechnology.
- Kim, H. W., & Piedra, P. A. (2012). Respiratory Syncytial Virus Vaccine Development. Clinical and Vaccine Immunology.
- Sigma-Aldrich. (n.d.). This compound CAS 16694-46-5. Retrieved January 7, 2026.
- Chavez, J. D., et al. (2019). High-density chemical cross-linking for modeling protein interactions.
- Issabekova, A., et al. (2025). Development and Preclinical Evaluation of a Lyophilized Vaccine Against Equine Herpesvirus Type 4 (EHV-4). Vaccines.
- Mettler Toledo. (n.d.).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [oakwoodchemical.com]
- 12. Unaided efficient transglutaminase cross-linking of whey proteins strongly impacts the formation and structure of protein alginate particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme immobilization on epoxy- and 1,1'-carbonyldiimidazole-activated methacrylate-based monoliths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of vaccine formulations: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Respiratory Syncytial Virus Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Preclinical Evaluation of a Lyophilized Vaccine Against Equine Herpesvirus Type 4 (EHV-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mt.com [mt.com]
Protocol for Covalent Immobilization of Proteins Using Ethyl Formimidate Hydrochloride
Introduction: The Power of Covalent Immobilization in Modern Research
The immobilization of proteins onto solid supports is a cornerstone of numerous biotechnological and diagnostic applications, from enzyme-linked immunosorbent assays (ELISAs) and biosensors to affinity chromatography and solid-phase enzyme reactors. Covalent attachment offers a robust and stable alternative to passive adsorption, preventing protein leaching and ensuring a consistent and reproducible surface functionality. Among the various chemistries available for protein immobilization, the use of imidoesters, such as ethyl formimidate hydrochloride, presents a compelling method for its specificity towards primary amines and its ability to preserve the native charge of the protein.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of immobilizing proteins using this compound. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and offer insights into process optimization and troubleshooting.
The Chemistry of Amidine Bond Formation: A Gentle yet Robust Linkage
This compound belongs to the class of imidoester crosslinkers. These reagents react specifically with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. The reaction, known as amidination, results in the formation of a stable, covalent amidine bond.
A key advantage of this chemistry is the preservation of the positive charge at the site of modification. The primary amine of a lysine residue is protonated at physiological pH, carrying a positive charge. The resulting N-substituted amidine group is also protonated and positively charged, thus mimicking the original charge of the lysine side chain. This charge preservation is crucial for maintaining the native conformation and biological activity of many proteins, as it minimizes perturbations to the protein's electrostatic surface.[1][2][3]
The reaction is most efficient under slightly alkaline conditions, typically between pH 8.0 and 10.0.[1][2][3][4] At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the electrophilic carbon of the imidoester.
Visualizing the Reaction Mechanism
Below is a diagram illustrating the reaction between ethyl formimidate and a primary amine on a protein.
Caption: Reaction of ethyl formimidate with a protein's primary amine.
Essential Materials and Reagents
-
This compound: (CAS: 16694-46-5) Handle with care, as it is an irritant.[5][6]
-
Protein of Interest: Purified and dissolved in a suitable buffer.
-
Solid Support: e.g., Amine-functionalized magnetic beads, agarose resin, or microtiter plates.
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0. Other non-amine containing buffers such as borate or HEPES are also suitable.[1][2] Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with the ethyl formimidate.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0.
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide).
-
Reaction Vessels: Microcentrifuge tubes or other appropriate containers.
-
Mixing Equipment: End-over-end rotator or orbital shaker.
-
Spectrophotometer or Plate Reader: For protein quantification.
Detailed Immobilization Protocol
This protocol is a general guideline and may require optimization for specific proteins and solid supports.
Part 1: Preparation of Reagents
-
Protein Solution: Prepare a stock solution of your protein in the Coupling Buffer at a concentration of 1-10 mg/mL. The optimal concentration will depend on the protein and the capacity of the solid support.
-
Ethyl Formimidate Solution: Immediately before use, dissolve this compound in the Coupling Buffer to the desired final concentration. A 10- to 50-fold molar excess of ethyl formimidate over the total moles of primary amines on the protein is a good starting point. Note: Imidoesters are susceptible to hydrolysis, so this solution should be prepared fresh and used without delay.[1][2]
Part 2: Immobilization Workflow
The following workflow outlines the key steps for covalent immobilization.
Caption: Experimental workflow for protein immobilization.
Step-by-Step Methodology
-
Equilibration of Solid Support:
-
If using a resin or beads, wash the support with 3-5 bed volumes of Coupling Buffer to remove any storage solutions and to equilibrate the pH.
-
If using a microtiter plate, wash the wells three times with Coupling Buffer.
-
-
Protein Coupling Reaction:
-
Combine the equilibrated solid support with the protein solution in a reaction vessel.
-
Add the freshly prepared this compound solution to the slurry.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing (e.g., on an end-over-end rotator).
-
-
Quenching the Reaction:
-
After the incubation period, pellet the solid support by centrifugation (if applicable).
-
Remove the supernatant, which contains unreacted protein and excess reagent.
-
Add the Quenching Buffer to the support and incubate for 30-60 minutes at room temperature with gentle mixing. This step deactivates any remaining reactive imidoester groups on the support.[2]
-
-
Washing:
-
Pellet the solid support and discard the quenching buffer.
-
Wash the support three times with Washing Buffer (PBST) to remove non-covalently bound protein and residual quenching reagents.
-
Follow with two washes with PBS (without Tween-20) to remove the detergent.
-
-
Quantification of Immobilized Protein (Optional but Recommended):
-
The amount of immobilized protein can be determined indirectly by measuring the protein concentration in the supernatant and wash fractions and subtracting this from the initial amount of protein added.[5][7]
-
Alternatively, direct quantification can be performed using methods compatible with solid supports, such as a modified Bradford assay that measures the depletion of the dye from the solution.[5]
-
-
Storage:
-
Resuspend the protein-immobilized support in Storage Buffer.
-
Store at 4°C for short-term storage or as recommended for the specific protein.
-
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale | Troubleshooting |
| pH | Optimal range is typically 8.0-10.0. A lower pH reduces reaction efficiency, while a much higher pH can lead to protein denaturation and increased hydrolysis of the imidoester.[1][2][3][4] | Low Immobilization Efficiency: Increase the pH of the Coupling Buffer in 0.5 unit increments. |
| Buffer Choice | Use non-amine containing buffers like phosphate, borate, or HEPES to avoid competition for the reactive sites.[1][2] | Low Immobilization Efficiency: Ensure your buffer system is free of primary amines (e.g., Tris, glycine). |
| Reagent Concentration | A 10- to 50-fold molar excess of ethyl formimidate over protein is a good starting point. Higher excesses may be needed for dilute protein solutions.[2] | Low Immobilization Efficiency: Increase the molar excess of ethyl formimidate. Protein Aggregation: Reduce the concentration of ethyl formimidate. |
| Incubation Time | 1-2 hours at room temperature is generally sufficient. Longer times may not significantly increase yield and could risk protein denaturation. | Low Immobilization Efficiency: Increase the incubation time, but monitor protein activity to ensure it is not compromised. |
| Protein Concentration | Higher protein concentrations (1-10 mg/mL) generally lead to higher immobilization yields.[8] | Low Immobilization Efficiency: Increase the initial protein concentration. |
Conclusion
The use of this compound provides a reliable and effective method for the covalent immobilization of proteins. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can generate stable and functional protein-conjugated surfaces for a wide array of applications. The protocol outlined in this application note serves as a robust starting point for developing optimized immobilization strategies tailored to specific research needs.
References
- Kovačič, B., et al. (2023). Rapid, Direct, Noninvasive Method to Determine the Amount of Immobilized Protein. Analytical Chemistry.
- PubChem. (n.d.). This compound.
- Schmidt, M., et al. (2021). Highly Efficient One-Step Protein Immobilization on Polymer Membranes Supported by Response Surface Methodology. Polymers.
- Sangon Biotech. (n.d.). ImidoesterCrosslinkers:DMA, DMP, DMS.
- Corning. (n.d.). Optimizing the Immobilization of Protein and Other Biomolecules for ELISA Assays.
Sources
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- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid, Direct, Noninvasive Method to Determine the Amount of Immobilized Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient One-Step Protein Immobilization on Polymer Membranes Supported by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Ethyl Formimidate Hydrochloride for the Generation of Novel Antibody-Drug Conjugates through Amidine Linkage
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl formimidate hydrochloride for the creation of antibody-drug conjugates (ADCs). This method offers an alternative to traditional lysine-based conjugation chemistries, such as N-hydroxysuccinimide (NHS) esters, by forming a stable, positively charged amidine linkage. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for antibody modification and subsequent drug conjugation, and discuss the critical characterization methods required to validate the resulting ADC.
Introduction to Antibody-Drug Conjugates and the Role of Linker Chemistry
Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, primarily in the context of oncology. An ADC is comprised of three key components: a monoclonal antibody that recognizes a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.
The linker is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. It must be stable enough to remain intact in systemic circulation, preventing premature release of the cytotoxic drug, yet allow for efficient cleavage and drug release upon internalization into the target cancer cell. Lysine residues, being abundant and solvent-accessible on the antibody surface, are common targets for drug conjugation. Traditional methods often employ NHS esters to form stable amide bonds with the ε-amino group of lysine.
This application note explores a less conventional, yet compelling, alternative: the use of this compound to modify lysine residues, creating a positively charged amidine linkage for subsequent drug attachment. This approach offers a unique charge profile for the resulting ADC, which may influence its pharmacokinetic and pharmacodynamic properties.
Chemical Principles: The Pinner Reaction on a Protein Scaffold
The reaction of this compound with the primary ε-amino groups of lysine residues on an antibody is a variation of the classic Pinner reaction. Under appropriate pH conditions, the imidate ester is highly reactive towards primary amines, leading to the formation of a stable formamidine linkage.
The Reaction Mechanism
The core of this conjugation strategy is the nucleophilic attack of the unprotonated ε-amino group of a lysine residue on the electrophilic carbon of the ethyl formimidate. The reaction proceeds in a basic environment to ensure the lysine's amino group is deprotonated and thus, nucleophilic. The pKa of the lysine ε-amino group is approximately 10.5, meaning a pH in the range of 8.0 to 9.5 is optimal for this reaction.[1][2]
Caption: Reaction of Ethyl Formimidate with a Lysine Residue.
Key Considerations for the Amidine Linkage
-
Charge Modification: The conversion of a primary amine (charge of +1 at physiological pH) to a formamidinium group (charge of +1) maintains the positive charge at the conjugation site. This is in contrast to acylation with a typical NHS-ester linker, which neutralizes the positive charge of the lysine residue. The preservation of positive charge may impact the antibody's isoelectric point (pI) and its overall biodistribution.[3]
-
Basicity: Amidines are significantly more basic than amides. The protonated amidinium ion is stabilized by resonance, making the amidine group less likely to be deprotonated at physiological pH.[4]
-
Stability: The amidine bond is generally stable under physiological conditions. However, its stability relative to an amide bond in the context of long-term in vivo circulation and lysosomal degradation warrants careful consideration and empirical validation for each specific ADC.
Two-Stage Protocol for ADC Synthesis
This protocol is divided into two main stages:
-
Stage 1: Antibody Modification. The antibody is reacted with this compound to introduce reactive amidine groups.
-
Stage 2: Drug-Linker Conjugation. A drug-linker construct bearing a functional group reactive towards the newly formed amidine is conjugated to the modified antibody. For this protocol, we will use a hypothetical drug-linker with an NHS ester, which will react with a primary amine on a bifunctional linker co-reacted with the antibody, or directly with the amidine under specific conditions, though the latter is less conventional. A more direct approach would be to use a drug-linker construct that itself contains an imidate ester, but for broader applicability, we will describe a two-step process.
Stage 1: Antibody Formimidylation
This stage focuses on the conversion of lysine ε-amino groups to formamidine groups.
Materials:
-
Monoclonal antibody (mAb) in a phosphate-free buffer (e.g., borate buffer or HEPES buffer).
-
This compound.
-
Reaction Buffer: 0.1 M Sodium Borate, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4.
-
Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system for buffer exchange.
Protocol:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Borate, pH 8.5) using a desalting column or TFF. This is crucial as amine-containing buffers like Tris will compete in the reaction.
-
Confirm the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Formimidylation Reaction:
-
Prepare a fresh stock solution of this compound in the Reaction Buffer immediately before use.
-
Add a 20 to 100-fold molar excess of this compound to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris.
-
Incubate for 30 minutes at room temperature.
-
Remove excess reagents and byproducts by performing a buffer exchange into a suitable buffer for the next stage (e.g., PBS, pH 7.4) using a desalting column or TFF.
-
Stage 2: Drug-Linker Conjugation
This stage involves the attachment of the drug-linker to the formimidylated antibody. For this hypothetical protocol, we will assume the use of a bifunctional linker that has been co-reacted or a drug-linker construct with a functional group that can react with the amidine. A more direct approach would be to use a drug-linker that can directly react with the amidine, or to use a different chemistry in the second step. For the purpose of this guide, we will proceed with a common NHS-ester functionalized drug-linker, assuming a primary amine is available for reaction.
Materials:
-
Formimidylated antibody from Stage 1.
-
Drug-Linker construct with an NHS ester functional group.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Conjugation Buffer: PBS, pH 7.4.
Protocol:
-
Drug-Linker Preparation:
-
Dissolve the NHS-ester functionalized drug-linker in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
To the formimidylated antibody solution, add the drug-linker stock solution to achieve a 5 to 10-fold molar excess of the drug-linker over the antibody.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light if the payload is light-sensitive.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and solvent by size-exclusion chromatography (SEC) or TFF.
-
The purified ADC should be buffer exchanged into a formulation buffer suitable for storage (e.g., a histidine or citrate-based buffer).
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect the presence of aggregates. |
| Charge Heterogeneity | Ion-Exchange Chromatography (IEX-HPLC), Capillary Isoelectric Focusing (cIEF) | To assess changes in the antibody's isoelectric point and charge distribution following conjugation. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays | To determine the potency of the ADC on target-expressing and non-target cells. |
Workflow Visualization
Caption: Overall workflow for ADC synthesis using ethyl formimidate.
Conclusion
The use of this compound presents a viable and interesting alternative for the generation of antibody-drug conjugates. The resulting amidine linkage offers a unique charge profile that distinguishes it from traditional amide-linked ADCs. While this application note provides a foundational protocol, it is imperative that researchers perform empirical optimization for their specific antibody and drug-linker systems. Thorough characterization of the final ADC is paramount to understanding its properties and predicting its in vivo behavior. This method expands the toolkit available to ADC developers, potentially enabling the creation of novel biotherapeutics with improved properties.
References
- The Biology Project, University of Arizona. (2003). Lysine.
- Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines.
- Chemistry Stack Exchange. (2014). Why are amidines so much more basic than amides?.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12578842, this compound.
- MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation.
- MDPI. (2021). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution.
- ResearchGate. (n.d.). The pka and isoelectric point values of lysine, methionine, and tryptophan.
- PubMed Central. (2011). Large shifts in pKa values of lysine residues buried inside a protein.
- PubMed. (1963). Effects of the amidination reaction on antibody activity and on the physical properties of some proteins.
- Wikipedia. (n.d.). Amide.
- Pearson. (n.d.). Explain why the pI of lysine is the average of the pKa values of its two protonated amino groups.
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
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- PubMed Central. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
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- Reddit. (2019). Why are amidines so much more basic than amides?.
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- PubMed. (n.d.). Mechanism-based analysis of enzyme inhibitors of amide bond hydrolysis.
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Application Note & Protocols: Ethyl Formimidate Hydrochloride for Crosslinking Collagen-Based Biomaterials
Introduction: The Imperative for Advanced Collagen Crosslinking
Collagen, the most abundant protein in mammals, is the cornerstone of numerous biomaterials used in tissue engineering, regenerative medicine, and drug delivery. Its inherent biocompatibility, low immunogenicity, and biodegradability make it an exemplary substrate for creating scaffolds, hydrogels, and films that mimic the native extracellular matrix. However, reconstituted collagen often suffers from poor mechanical strength and rapid in vivo degradation, limiting its clinical utility.
To overcome these limitations, crosslinking is employed to introduce covalent bonds between collagen molecules, thereby enhancing the structural integrity, thermal stability, and enzymatic resistance of the biomaterial. While traditional crosslinkers like glutaraldehyde and carbodiimides (e.g., EDC/NHS) are widely used, they present distinct challenges. Glutaraldehyde can leach from the matrix and induce cytotoxicity[1][2][3], whereas EDC/NHS, by targeting carboxyl groups, may inadvertently alter or block crucial cell-binding motifs (e.g., GFOGER) essential for integrin-mediated cell interactions[4][5].
This guide introduces Ethyl Formimidate Hydrochloride (EFI-HCl) , a member of the imidoester family of crosslinkers, as a robust and highly effective alternative. EFI-HCl specifically targets primary amine groups, forming stable amidine linkages while preserving the native charge of the protein and maintaining critical cell recognition sites. This document provides a comprehensive overview of the EFI-HCl crosslinking mechanism, detailed experimental protocols, and methods for validating the resulting biomaterial's properties, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: The Chemistry of Imidoester Crosslinking
This compound is a homobifunctional crosslinker that reacts specifically with the primary amine groups found in the side chains of lysine and hydroxylysine residues within the collagen molecule. The reaction proceeds via nucleophilic attack of the unprotonated amine on the imidoester, leading to the formation of a stable, covalent amidine bond.
A critical feature of this reaction is its dependence on pH. The reaction must be carried out under alkaline conditions (typically pH 9.0 - 10.0) to ensure that the target lysine ε-amino groups (pKa ≈ 10.5) are sufficiently deprotonated and thus nucleophilic. A key advantage of the resulting amidine linkage is that it retains a positive charge at physiological pH, thereby preserving the native electrostatic profile of the collagen molecule, which can be crucial for cellular interactions and matrix organization.
Caption: Reaction of Ethyl Formimidate (EFI) with a lysine residue on collagen.
Experimental Design & Optimization
The success of EFI-HCl crosslinking hinges on the careful optimization of several key parameters. The choice of these parameters directly influences the final properties of the biomaterial, such as its mechanical stiffness, degradation rate, and porosity.
| Parameter | Typical Range | Rationale & Expected Impact |
| EFI-HCl Concentration | 1 mM - 100 mM | Higher concentrations lead to a higher degree of crosslinking, resulting in increased mechanical stiffness and greater resistance to enzymatic degradation. However, excessive crosslinking can lead to brittleness and may reduce biocompatibility. |
| Reaction pH | 9.0 - 10.0 | This alkaline range is essential to deprotonate the lysine ε-amino groups, making them available for reaction. Below pH 8.5, the reaction rate slows dramatically. Borate buffer is commonly used. |
| Reaction Temperature | 4°C - 37°C | Reactions are often performed at room temperature (20-25°C). Lower temperatures (4°C) can be used to slow the reaction for better control, while higher temperatures (37°C) can accelerate it but risk collagen denaturation. |
| Reaction Time | 2 hours - 24 hours | Longer reaction times allow for more complete crosslinking. The optimal time depends on the desired properties and the concentration of the crosslinker. |
| Collagen Concentration | 0.3% - 5% (w/v) | Higher collagen concentrations result in denser scaffolds with smaller pores and increased mechanical strength.[6] |
Detailed Protocols
The following protocols provide a framework for crosslinking a pre-formed, lyophilized collagen scaffold. Modifications will be necessary for other forms, such as hydrogels or films.
Caption: General experimental workflow for crosslinking collagen scaffolds.
Protocol 1: Reagent Preparation
-
Preparation of Borate Buffer (0.2 M, pH 9.5):
-
Dissolve 12.4 g of boric acid in ~950 mL of deionized water.
-
Adjust the pH to 9.5 using concentrated NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter sterilize if required for subsequent cell culture work.
-
-
Preparation of EFI-HCl Solution (e.g., 50 mM):
-
Note: Prepare this solution immediately before use as imidoesters can hydrolyze in aqueous solutions.
-
Calculate the required mass of EFI-HCl (MW = 124.57 g/mol ). For 100 mL of a 50 mM solution, this is 0.623 g.
-
Weigh the EFI-HCl in a fume hood and dissolve it in the prepared 0.2 M Borate Buffer (pH 9.5).
-
-
Preparation of Quenching Solution (1 M Glycine):
-
Dissolve 7.51 g of glycine in 100 mL of Phosphate Buffered Saline (PBS). This solution is used to quench the reaction by reacting with any unreacted EFI-HCl.
-
Protocol 2: Crosslinking of a Lyophilized Collagen Scaffold
-
Scaffold Preparation: Start with a pre-fabricated collagen scaffold, typically made by lyophilizing a collagen slurry. Ensure the scaffold is fully dry.
-
Immersion: Place the lyophilized scaffold into a suitable container (e.g., a petri dish or 50 mL conical tube). Add enough of the freshly prepared EFI-HCl solution to fully submerge the scaffold.
-
Incubation: Cover the container and place it on a gentle orbital shaker. Incubate at room temperature (20-25°C) for the desired duration (e.g., 4 to 24 hours).
-
Quenching: After incubation, remove the EFI-HCl solution. Add the 1 M Glycine solution to submerge the scaffold and incubate for 1 hour at room temperature with gentle shaking. This step is crucial to neutralize any residual reactive crosslinker.
-
Washing:
-
Remove the glycine solution.
-
Wash the scaffold extensively with PBS (3 changes, 1 hour each) to remove the quenching agent and reaction by-products.
-
Perform a final wash with deionized water (2 changes, 30 minutes each) to remove salts before lyophilization.
-
-
Lyophilization: Freeze the washed scaffold at -80°C for at least 4 hours, then lyophilize until completely dry (typically 24-48 hours).
-
Storage: Store the final crosslinked scaffold in a desiccator at room temperature until further use.
Characterization and Validation of Crosslinked Collagen
Validation is essential to confirm the success of the crosslinking procedure and to understand how it has altered the biomaterial's properties.
A. Quantifying the Degree of Crosslinking: Ninhydrin Assay
This assay quantifies the number of free primary amino groups remaining in the collagen after crosslinking. A decrease in free amines corresponds to an increase in the degree of crosslinking.[7][8][9][10]
Protocol:
-
Weigh small, precise amounts (2-3 mg) of both uncrosslinked (control) and EFI-crosslinked collagen scaffolds.
-
Prepare a set of glycine standards of known concentrations (e.g., 0 to 200 µg/mL).
-
Add 1 mL of a ninhydrin reagent solution to each sample and standard.
-
Heat all samples and standards in a boiling water bath for 20 minutes.
-
Cool the solutions to room temperature and add 5 mL of 50% ethanol to each.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the amount of free amino groups in the collagen samples by comparing their absorbance to the glycine standard curve.
-
The degree of crosslinking can be expressed as: Degree of Crosslinking (%) = [1 - (Free amines in crosslinked sample / Free amines in control sample)] x 100
B. Assessing Biochemical Integrity: SDS-PAGE
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to visualize changes in the molecular weight distribution of the collagen.[11][12][13]
Protocol:
-
Dissolve small pieces of uncrosslinked and crosslinked collagen scaffolds in a sample buffer containing SDS and a reducing agent (like β-mercaptoethanol) by heating at 95°C for 10 minutes.
-
Load the dissolved samples onto a polyacrylamide gel (a 4-12% gradient gel is suitable).
-
Run the gel according to standard procedures.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). Expected Results: Uncrosslinked collagen will show distinct bands corresponding to α-chains (~100 kDa), β-chains (~200 kDa), and γ-chains.[12] Successful crosslinking will result in the disappearance or significant reduction of these bands and the appearance of high-molecular-weight polymers that remain at the top of the resolving gel or in the stacking gel.[11][13]
C. Evaluating Mechanical Properties
Crosslinking should significantly enhance the mechanical properties of the collagen biomaterial.[14][15][16]
-
Uniaxial Tensile Testing: For films or fibrous scaffolds, this test measures properties like Young's modulus (stiffness), ultimate tensile strength (UTS), and strain at failure. Crosslinked samples are expected to show a higher Young's modulus and UTS.[17][18]
-
Unconfined Compression Testing: For porous scaffolds and hydrogels, this test measures the compressive modulus. Crosslinked scaffolds will exhibit a significantly higher compressive modulus compared to non-crosslinked controls.[15][18]
| Property | Uncrosslinked Collagen | EFI-Crosslinked Collagen |
| Young's Modulus | Low | Significantly Increased |
| Compressive Modulus | Low | Significantly Increased |
| Degradation Rate | High | Significantly Decreased |
D. Determining Enzymatic Stability
This assay assesses the scaffold's resistance to degradation by collagenase, mimicking an in vivo environment.
Protocol:
-
Weigh equal amounts of uncrosslinked and crosslinked scaffolds and place them in separate tubes.
-
Add a solution of bacterial collagenase (e.g., 100 U/mL in a buffer containing calcium) to each tube.
-
Incubate at 37°C and monitor the scaffolds over time (e.g., 2, 4, 8, 24 hours).
-
At each time point, stop the reaction, centrifuge to pellet any remaining material, and measure the weight of the remaining scaffold or quantify the solubilized collagen in the supernatant. Expected Results: The crosslinked scaffolds will degrade at a much slower rate than the uncrosslinked controls.[18]
E. Assessing Biocompatibility
Biocompatibility testing ensures that the crosslinking process does not introduce cytotoxicity.[1][19][20]
-
In Vitro Cytotoxicity: This can be assessed by placing the crosslinked scaffolds in contact with a relevant cell line (e.g., fibroblasts) and performing a cell viability assay (e.g., MTT, PrestoBlue™, or Live/Dead staining) after 24-72 hours. A highly biocompatible material will support high cell viability, comparable to tissue culture plastic controls.
-
Cell Seeding and Proliferation: Scaffolds can be seeded with cells and cultured for several days. Cell morphology, adhesion, and proliferation can be assessed using microscopy and DNA quantification assays (e.g., PicoGreen™).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Crosslinking Efficiency | 1. pH of reaction buffer is too low (<8.5).2. EFI-HCl solution was not freshly prepared.3. Insufficient reaction time or crosslinker concentration. | 1. Verify buffer pH is between 9.0 and 10.0.2. Always prepare EFI-HCl solution immediately before use.3. Increase EFI-HCl concentration or extend the incubation time. |
| Scaffold is Brittle | Excessive crosslinking. | Reduce the EFI-HCl concentration or shorten the reaction time. |
| High Cytotoxicity in Vitro | 1. Insufficient quenching of the reaction.2. Inadequate washing post-crosslinking. | 1. Ensure the glycine quenching step is performed for at least 1 hour.2. Increase the number and duration of PBS and water washes to thoroughly remove by-products. |
| Scaffold Collapses after Hydration | Insufficient crosslinking or low initial collagen density. | Increase EFI-HCl concentration or use a higher concentration of collagen to fabricate the initial scaffold. |
Conclusion
This compound offers a powerful and reliable method for crosslinking collagen-based biomaterials. By specifically targeting primary amines to form stable amidine linkages, it enhances the mechanical and enzymatic stability of collagen constructs while preserving the protein's native charge and, critically, its cell-interactive domains. The protocols and validation techniques outlined in this guide provide a comprehensive framework for researchers to effectively utilize EFI-HCl, enabling the development of advanced, robust, and highly biocompatible materials for the next generation of therapies in regenerative medicine and drug development.
References
- Experimental and Modeling Study of Collagen Scaffolds with the Effects of Crosslinking and Fiber Alignment.
- Physical and mechanical properties of cross-linked type I collagen scaffolds derived from bovine, porcine, and ovine tendons.Research With Rutgers.[Link]
- Physical and Mechanical Properties of Cross-linked Type I Collagen Scaffolds Derived from Bovine, Porcine, and Ovine Tendons.
- Cross-linking of collagen molecules. A, 3.5–5% SDS- PAGE analysis under...
- In vivo biocompatibility of carbodiimide-crosslinked collagen matrices: Effects of crosslink density, heparin immobiliz
- SDS–PAGE patterns of collagen cross-linked with various amounts of GTA...
- Mechanical properties of collagen scaffolds under compression testing....
- Crosslinked Collagenic Scaffold Behavior Evaluation by Physico-Chemical, Mechanical and Biological Assessments in an In Vitro Microenvironment.MDPI.[Link]
- Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis.PubMed.[Link]
- Ninhydrin assay method to work out degree of crosslinking?
- In vivo biocompatibility of carbodiimide-crosslinked collagen matrices: Effects of crosslink density, heparin immobilization, and bFGF loading | Request PDF.
- Advances in collagen cross-link analysis.
- Chemical characterisation of treated collagen films: The ninhydrin...
- Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds.PubMed.[Link]
- Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers.
- Isolation and Characterization of Collagen and Collagen Peptides with Hyaluronidase Inhibition Activity Derived from the Skin of Marlin (Istiophoridae).
- Preparation and in vitro characterization of cross-linked collagen-gelatin hydrogel using EDC/NHS for corneal tissue engineering applic
- Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds.MDPI.[Link]
- Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds.
- Collagen fixation to polymer with EDC/NHS?
- The process of EDC-NHS Cross-linking of reconstituted collagen fibres increases collagen fibrillar order and alignment.
- Enhancing Gelatine Hydrogel Robustness with Sacran-Aldehyde: A N
- Preparation and characterization of cross-linked collagen–phospholipid polymer hybrid gels | Request PDF.
- The effects of different crossing-linking conditions of genipin on type I collagen scaffolds: an in vitro evalu
- The Effect of Cross-Linking Agents and Collagen Concentrations on Properties of Collagen Scaffolds.Brieflands.[Link]
- A straightforward ninhydrin-based method for collagenase activity and inhibitor screening of collagenase using spectrophotometry | Request PDF.
- Control of crosslinking for tailoring collagen-based scaffolds stability and mechanics.
- Development and characterization of crosslinked collagen biomaterial inks for 3D bioprinting applic
- Production and Characterization of Chemically Cross-Linked Collagen Scaffolds: Methods and Protocols.
- Fundamental insight into the effect of carbodiimide crosslinking on cellular recognition of collagen-based scaffolds.PubMed.[Link]
- Cross-linking methods of type I collagen-based scaffolds for cartilage tissue engineering.Taylor & Francis Online.[Link]
- Characterization of porous collagen/hyaluronic acid scaffold modified by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide cross-linking.PubMed.[Link]
- Evaluation of different crosslinking agents on hybrid biomimetic collagen-hydroxyapatite composites for regener
- The effect of cross-linking time on a porous freeze-dried collagen scaffold using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a cross-linker.PubMed.[Link]
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Probing the Cell Surface Proteome: A Detailed Guide to Labeling with Ethyl Formimidate Hydrochloride
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed methodology for the specific and covalent labeling of cell surface proteins using ethyl formimidate hydrochloride. This technique serves as a powerful tool for investigating the architecture of the plasma membrane, understanding protein topology, and elucidating the dynamics of cell surface events. By explaining the underlying chemical principles and providing step-by-step protocols with integrated validation checkpoints, this document aims to empower researchers to confidently and effectively utilize this labeling strategy in their experimental workflows.
Part 1: Foundational Principles and Strategic Considerations
Introduction to Imidoester-Based Cell Surface Labeling
The plasma membrane is a dynamic interface that mediates a cell's interaction with its environment. The proteins embedded within or attached to this membrane are central to a vast array of cellular processes, including signal transduction, cell adhesion, and nutrient transport. The ability to selectively label these surface proteins is paramount for their identification, characterization, and the study of their functional roles. This compound, a member of the imidoester family of reagents, offers a robust method for covalently modifying cell surface proteins. Its utility stems from its ability to react with primary amino groups under conditions that maintain cell integrity, thereby providing a snapshot of the externally exposed proteome.
The Chemistry of Formimidylation
This compound reacts specifically with primary amino groups, namely the ε-amino group of lysine residues and the α-amino group at the N-terminus of polypeptide chains. The reaction, termed formimidylation, proceeds readily under slightly alkaline conditions (pH 8.0-9.0) and results in the formation of a stable amidine linkage. A key advantage of this modification is that it preserves the positive charge of the original amino group, which can be crucial for maintaining the native conformation and function of the labeled protein[1].
Diagram of the Formimidylation Reaction:
Caption: Reaction of ethyl formimidate with a primary amine on a protein.
Strategic Advantages and Potential Limitations
The choice of a cell surface labeling reagent is a critical experimental decision. This compound presents a unique set of characteristics that should be considered.
| Advantages | Limitations |
| Charge Preservation: The resulting amidine bond retains a positive charge, minimizing perturbations to protein structure and function[1]. | Potential for Intracellular Labeling: Compromised cell membranes can lead to the labeling of intracellular proteins. |
| Covalent and Stable Linkage: The amidine bond is highly stable, allowing for robust downstream analysis. | pH Sensitivity: The reaction is optimal in a narrow, slightly alkaline pH range, which may not be suitable for all cell types[2]. |
| Small Size of Modification: The addition of a formimidyl group is a minimal structural change compared to larger tags like biotin. | Lack of Intrinsic Reporter: The label itself is not directly detectable and requires the use of radiolabeled ethyl formimidate or subsequent detection methods. |
| Membrane Impermeability (under controlled conditions): When used at low temperatures and for short incubation times, the reagent exhibits poor membrane permeability. | Carcinogenic Potential: Like many chemical reagents, it should be handled with appropriate safety precautions[3]. |
Part 2: Rigorous Experimental Protocols
These protocols are designed to be self-validating by incorporating critical quality control steps. It is imperative to perform these procedures with precision and adherence to the specified conditions to ensure the integrity of the results.
Essential Materials and Reagents
-
Cells: Suspension or adherent cells of interest.
-
This compound: (It is recommended to use a radiolabeled version, e.g., [¹⁴C] or [³H], for ease of detection). Store desiccated at 4°C.
-
Labeling Buffer: 0.1 M Sodium Borate, pH 8.5, prepared fresh.
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, chilled to 4°C.
-
Quenching Buffer: 0.1 M Glycine in PBS, pH 8.0, prepared fresh. Alternatively, 0.1 M Tris-HCl, pH 8.0 can be used.
-
Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.
-
Scintillation Fluid and Vials: For radiolabeled experiments.
-
SDS-PAGE reagents and equipment.
-
Autoradiography film or phosphorimager screen.
Experimental Workflow Overview
Diagram of the Experimental Workflow:
Caption: Workflow for labeling cell surface proteins with ethyl formimidate.
Protocol 1: Labeling of Suspension Cells
-
Cell Preparation:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove any residual media proteins.
-
Resuspend the cells in ice-cold Labeling Buffer at a concentration of 1-5 x 10⁷ cells/mL.
-
-
Labeling Reaction:
-
Prepare a fresh solution of this compound in Labeling Buffer at a concentration of 10-20 mg/mL immediately before use.
-
Add the ethyl formimidate solution to the cell suspension to a final concentration of 0.5-1.0 mg/mL.
-
Incubate the cell suspension on ice for 30 minutes with occasional gentle agitation. Rationale: Performing the reaction on ice minimizes membrane transport and endocytosis, thus favoring cell surface-specific labeling.
-
-
Quenching the Reaction:
-
To terminate the labeling reaction, add an equal volume of ice-cold Quenching Buffer.
-
Incubate on ice for 10 minutes[5]. Rationale: The primary amines in glycine or Tris will react with and consume any unreacted ethyl formimidate.
-
-
Post-Labeling Washes:
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet three times with a large volume of ice-cold PBS to remove unreacted reagent and quenching buffer.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the final cell pellet in an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Labeling of Adherent Cells
-
Cell Preparation:
-
Grow adherent cells to confluency in culture dishes.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
-
Labeling Reaction:
-
Prepare the this compound solution as described in Protocol 1.
-
Add a sufficient volume of the labeling solution to completely cover the cell monolayer.
-
Incubate the dish on a level surface on ice for 30 minutes.
-
-
Quenching and Washing:
-
Aspirate the labeling solution and add ice-cold Quenching Buffer. Incubate on ice for 10 minutes.
-
Aspirate the quenching buffer and wash the monolayer three times with ice-cold PBS.
-
-
Cell Lysis:
-
Add lysis buffer directly to the dish, and scrape the cells to ensure complete lysis.
-
Collect the lysate and determine the protein concentration.
-
Part 3: Validation, Analysis, and Troubleshooting
A successful labeling experiment is contingent on rigorous validation and appropriate downstream analysis.
Essential Control Experiments
-
Cell Viability Assessment: After the labeling and washing steps, it is crucial to assess cell viability. The Trypan Blue exclusion assay is a straightforward method for this purpose[4][6][7]. A high percentage of viable cells (>95%) is indicative of gentle handling and minimal membrane damage during the procedure.
-
Control for Intracellular Labeling: To confirm that the labeling is specific to the cell surface, a parallel experiment should be conducted on cells that have been permeabilized (e.g., with a low concentration of a mild detergent like saponin) prior to labeling. A significant increase in the labeling of known intracellular proteins in the permeabilized sample compared to the non-permeabilized sample validates the surface specificity of the primary experiment.
-
Unlabeled Control: An aliquot of cells should be processed in parallel without the addition of ethyl formimidate to serve as a negative control for downstream analysis.
Downstream Analysis of Labeled Proteins
-
SDS-PAGE and Autoradiography:
-
Separate the protein lysates by SDS-PAGE[8][9]. The amount of protein loaded per lane should be equalized based on the protein concentration determination.
-
After electrophoresis, fix and dry the gel.
-
Expose the dried gel to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins[10][11][12]. The resulting pattern will represent the profile of cell surface proteins accessible to the labeling reagent.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | Inactive this compound due to hydrolysis. | Prepare the reagent solution immediately before use. |
| Suboptimal pH of the labeling buffer. | Ensure the pH of the labeling buffer is between 8.0 and 9.0[2]. | |
| Insufficient reagent concentration. | Titrate the concentration of this compound. | |
| High Background/Intracellular Labeling | Compromised cell membranes. | Handle cells gently, keep them on ice, and verify viability with Trypan Blue. |
| Reagent is membrane-permeable under the experimental conditions. | Reduce incubation time and/or temperature. | |
| Poor Resolution on SDS-PAGE | Protein degradation. | Ensure the use of protease inhibitors in the lysis buffer. |
| Uneven protein loading. | Accurately determine and equalize protein concentrations before loading. | |
| Altered Protein Migration | The modification itself can slightly alter the molecular weight. | This is expected; compare to unlabeled controls. |
References
- Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. [Link]
- Barcham, G. J. (2019). Cell Viability in Bioprocesses: Making a Case for Reevaluation.
- Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current protocols in immunology, 111, A3.B.1–A3.B.3. [Link]
- Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. [Link]
- Makoff, A. J., & Malcolm, A. D. (1981). Properties of methyl acetimidate and its use as a protein-modifying reagent. The Biochemical journal, 193(1), 245–249. [Link]
- G-Biosciences. (n.d.). HOOK™ Biotin Labeling.
- Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. (n.d.). Current Protocols. [Link]
- Chamma, I., et al. (2016). Optimized labeling of membrane proteins for applications to super-resolution imaging in confined cellular environments using monomeric streptavidin.
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- Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt. (2004).
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Application Note: Optimizing the Synthesis of Ethyl Formimidate Hydrochloride
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of ethyl formimidate hydrochloride, a crucial reagent for the formation of various nitrogen-containing heterocycles. We will dissect the foundational Pinner reaction, detailing the mechanistic principles and exploring the critical process parameters that govern optimal yield and purity. This document is designed to bridge theoretical knowledge with practical, actionable protocols, serving as an essential resource for professionals in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of this compound
This compound, often referred to as a Pinner salt, is a highly valuable and reactive intermediate in organic synthesis.[1] Its significance lies in its utility as a precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles like imidazoles, pyrimidines, and s-triazines, which are core scaffolds in many pharmaceutical agents.[2] The synthesis is classically achieved through the Pinner reaction, a robust acid-catalyzed method involving the reaction of a nitrile with an alcohol.[3] While the transformation is well-established, achieving high yields of pure this compound necessitates a deep understanding of the reaction mechanism and meticulous control over experimental variables. This guide provides that in-depth perspective, explaining the causality behind protocol choices to ensure reproducible, high-yield outcomes.
The Pinner Reaction: Mechanistic Underpinnings
The synthesis of this compound is a classic illustration of the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[4] The reaction must be conducted under strictly anhydrous conditions, as the resulting imidate salt is susceptible to hydrolysis.[5]
The mechanism unfolds in the following key steps:
-
Nitrile Protonation: The reaction is initiated by a strong acid, typically anhydrous hydrogen chloride (HCl), which protonates the nitrogen atom of the nitrile. This protonation dramatically increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[5][6]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (ethanol) attacks the highly electrophilic carbon of the protonated nitrile.[5]
-
Formation of the Pinner Salt: A subsequent proton transfer results in the formation of the thermodynamically stable imidate hydrochloride salt, which often precipitates from the reaction medium.[6]
Caption: Mechanism of the Pinner reaction for this compound synthesis.
Critical Parameters for Maximizing Yield
The success of the Pinner reaction hinges on the stringent control of several experimental variables. Failure to manage these factors can lead to the formation of byproducts such as esters (from hydrolysis) or amides, significantly diminishing the yield and purity of the desired product.[1][5]
Anhydrous Conditions
This is the most critical parameter. The presence of water will lead to the hydrolysis of the imidate salt intermediate, yielding an ester and ammonium chloride as byproducts.[3][5]
-
Actionable Insight: All glassware must be oven or flame-dried prior to use. Reagents and solvents must be certified anhydrous. The reaction should be maintained under a dry, inert atmosphere (e.g., nitrogen or argon) from start to finish.
Reagent and Solvent Selection
-
Acid Catalyst: Anhydrous hydrogen chloride, either as a gas or a solution in a dry solvent like diethyl ether, is the standard catalyst.[4][7] Using aqueous HCl will introduce water and promote hydrolysis.
-
Solvent: The solvent must be aprotic and anhydrous. Diethyl ether is commonly used due to its ability to dissolve HCl and its low boiling point, which simplifies product isolation. Other options include dioxane and chloroform.[1][7]
-
Reactants: High-purity, anhydrous ethanol and a suitable nitrile source (e.g., hydrogen cyanide or trimethylsilyl cyanide) are essential.
Temperature Control
Imidate hydrochlorides are thermally unstable.[1] Precise temperature management is crucial to prevent decomposition and side reactions.
-
Actionable Insight: The reaction is typically conducted at low temperatures, generally between -10°C and 5°C .[5][8] The initial introduction of HCl gas is exothermic and must be performed slowly with efficient cooling to prevent temperature spikes. Maintaining a low temperature throughout the reaction favors the precipitation of the Pinner salt and minimizes its rearrangement into amide byproducts.[1]
Stoichiometry and Reaction Time
-
Stoichiometry: A slight excess of alcohol and a continuous supply of HCl gas are often used to drive the reaction to completion.
-
Reaction Time: The reaction is typically run for several hours until the precipitation of the product ceases.[8] Progress can be monitored by the disappearance of the nitrile stretch (~2250 cm⁻¹) in the IR spectrum.
Validated Experimental Protocol
Safety Warning: This procedure involves highly corrosive and toxic reagents. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[9][10]
Materials & Equipment
-
Reagents: Anhydrous ethanol, anhydrous diethyl ether, hydrogen cyanide (or a suitable precursor), anhydrous hydrogen chloride (gas cylinder).
-
Equipment: Flame-dried three-neck round-bottom flask, magnetic stirrer, gas inlet tube, low-temperature thermometer, ice-salt or dry ice/acetone bath, drying tube (CaCl₂), Schlenk line for inert atmosphere, and a fritted glass funnel for filtration.
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
-
System Preparation: Assemble the dry three-neck flask with a stirrer, thermometer, and gas inlet. Purge the system thoroughly with nitrogen or argon.
-
Reagent Charging: Charge the flask with anhydrous diethyl ether and anhydrous ethanol (1.0 eq).
-
Cooling: Cool the stirred solution to 0°C to -5°C using an ice-salt bath.[8]
-
Nitrile Addition: Slowly add the nitrile source (1.0 eq) to the reaction mixture.
-
HCl Introduction: Begin bubbling dry HCl gas through the vigorously stirred solution. Monitor the temperature closely, ensuring it does not rise above 5°C.[8] A white precipitate should begin to form.
-
Reaction Completion: Continue the HCl addition for 5-18 hours or until precipitation is complete.[5][8]
-
Isolation: Stop the HCl flow and filter the solid product through a fritted glass funnel under a positive pressure of nitrogen.
-
Washing: Wash the collected solid several times with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white crystalline powder under high vacuum. Store the final product at 2-8°C under an inert atmosphere.
Quality Control and Data Analysis
The purity and identity of the synthesized this compound should be confirmed through standard analytical techniques.
| Parameter | Expected Result | Analytical Method |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | ~75 °C (with decomposition)[10][11] | Melting Point Apparatus |
| ¹H NMR | Characteristic peaks for ethyl and formimidate protons | NMR Spectroscopy |
| IR Spectrum | Absence of nitrile (C≡N) stretch (~2250 cm⁻¹); Presence of C=N stretch | FT-IR Spectroscopy |
| Purity | ≥97% | Elemental Analysis or Titration |
Table 1. Key analytical specifications for this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Corrective Action(s) |
| Low or No Yield | Presence of moisture leading to hydrolysis. | Rigorously dry all glassware, solvents, and reagents. Maintain a strict inert atmosphere. |
| Incomplete reaction. | Extend reaction time; ensure a continuous, sufficient flow of HCl gas. | |
| Oily or Gummy Product | Impurities present; incomplete precipitation. | Ensure high purity of starting materials. Ensure sufficient cooling during reaction and washing steps. |
| Temperature too high during reaction. | Improve cooling efficiency; reduce the rate of HCl addition to better manage the exotherm. | |
| Product Decomposes | Thermal instability. | Store the final product at the recommended 2-8°C and avoid prolonged exposure to ambient temperature. On heating, it can degrade to formamidine hydrochloride, ethyl formate, and ethyl chloride.[2] |
Table 2. Troubleshooting guide for optimizing synthesis.
References
- Pinner Reaction. (n.d.). NROChemistry.
- Nitriles to Esters. (n.d.). Chemistry Steps.
- Pinner reaction. (n.d.). Grokipedia.
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- PREPARATION OF 2,2,2-TRICHLOROETHYL ACETIMIDATE HYDROCHLORIDE. (2018). Organic Syntheses, 95, 343-355. [Link]
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Application Note & Protocol Guide: Strategic Quenching of Ethyl Formimidate Hydrochloride Reactions
Abstract
Ethyl formimidate hydrochloride, a principal intermediate of the Pinner reaction, is a versatile yet highly reactive reagent pivotal for synthesizing nitrogen-containing heterocycles. Its high electrophilicity makes it susceptible to various nucleophilic attacks, necessitating precise control over reaction termination and workup procedures. This guide provides an in-depth analysis of quenching strategies for reactions involving this compound. Moving beyond a simple list of steps, we explore the chemical causality behind procedural choices, enabling researchers to select and execute the optimal quenching and workup protocol based on the desired synthetic outcome—be it the formation of an amidine, the hydrolysis to an ester, or the isolation of the imidate salt itself.
The Critical Nature of the Quench: Beyond Acid Neutralization
This compound is the product of the acid-catalyzed reaction between a nitrile (hydrogen cyanide) and an alcohol (ethanol), known as the Pinner reaction.[1] The resulting imidate salt is not merely a stable product but a highly activated intermediate. The reaction is conducted under strictly anhydrous conditions with a strong acid, typically hydrogen chloride (HCl), to prevent premature hydrolysis.[2] Consequently, "quenching" in this context is a multifunctional operation designed to:
-
Neutralize Excess Acid Catalyst (HCl): This is the primary and most immediate goal, halting the catalytic cycle.
-
Control the Fate of the Imidate Intermediate: The choice of quenching agent dictates the subsequent transformation of the imidate. The introduction of water leads to hydrolysis, while anhydrous basic conditions can set the stage for further nucleophilic substitution.[1][3]
-
Prevent Unwanted Side Reactions: The imidate salt is thermodynamically unstable and can decompose, particularly at elevated temperatures, to yield amides and alkyl chlorides.[1][4] A rapid and controlled quench at low temperatures is essential for product purity.
The strategic decision of how to quench is therefore dictated entirely by the synthetic goal. The flowchart below illustrates the primary decision-making process post-Pinner reaction.
Caption: Decision workflow for quenching an this compound reaction.
Quenching Scenarios and Detailed Protocols
The appropriate quenching procedure is best understood through scenario-based protocols. Each protocol is designed as a self-validating system, with explanations for each critical step.
Scenario A: Quenching for Amidine Synthesis (Anhydrous Method)
This is the most common application, where the imidate is intercepted by an amine to form an N-substituted formamidine. The key is to neutralize the HCl without introducing water, which would compete with the amine nucleophile and lead to ester formation.[3][5] The use of a non-nucleophilic organic base like triethylamine (Et₃N) is ideal.[6]
Protocol: Anhydrous Quench for Amidine Synthesis
-
Reaction Cooling: Once the formation of this compound is deemed complete (e.g., by monitoring the disappearance of the nitrile starting material), cool the reaction vessel to 0 °C in an ice-water bath. This minimizes thermal decomposition of the imidate salt.[4]
-
Reagent Preparation: In a separate, dry flask, prepare a solution of the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Slow Addition: Add the amine/triethylamine solution dropwise to the cold, stirring reaction mixture. The triethylamine will react with the dissolved HCl to form triethylammonium chloride, which is often insoluble in common organic solvents and will precipitate as a white solid.
-
Causality: The in-situ neutralization of HCl frees the imidate from its salt form, allowing it to react with the added amine nucleophile. Performing this under anhydrous conditions prevents competitive hydrolysis.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the formation of the amidine and the disappearance of the imidate.
-
Workup - Salt Removal: Filter the reaction mixture to remove the precipitated triethylammonium chloride. Wash the filter cake with a small amount of anhydrous solvent.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This step removes any residual triethylammonium salts and unreacted starting materials.
-
Expert Insight: While this step introduces water, the amidine product is generally stable to these conditions. Any remaining reactive imidate will be hydrolyzed to ethyl formate, which can be easily removed during solvent evaporation.
-
-
Final Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amidine, which can be further purified by column chromatography or recrystallization.
Caption: Experimental workflow for amidine synthesis via anhydrous quench.
Scenario B: Quenching for Ester Synthesis (Hydrolytic Workup)
If the desired product is ethyl formate (or another ester via transesterification), the quenching process is designed to promote controlled hydrolysis.[1] An aqueous solution of a weak base is perfect for this purpose, as it both neutralizes the acid and provides the water needed for the reaction.
Protocol: Hydrolytic Quench for Ester Synthesis
-
Reaction Cooling: As in the previous scenario, cool the completed Pinner reaction to 0 °C to control the quench.
-
Quenching Solution: Prepare a cold (0 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Careful Addition: Slowly and carefully add the cold NaHCO₃ solution to the stirring reaction mixture. Vigorous gas evolution (CO₂) will occur.[7]
-
Safety & Control: Add the bicarbonate solution in small portions, allowing the effervescence to subside between additions. Use a vessel with sufficient headspace (at least 2-3 times the reaction volume) to prevent overflow. Vent the reaction vessel appropriately.
-
-
Hydrolysis: Once the acid is neutralized (test with pH paper; pH should be ~7-8), allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis of the imidate. The mechanism involves the nucleophilic attack of water on the imidate carbon, proceeding through a tetrahedral intermediate.[8][9]
-
Extraction: Transfer the mixture to a separatory funnel. If the product ester (ethyl formate) and reaction solvent are water-miscible, add a water-immiscible organic solvent like ethyl acetate or diethyl ether to extract the product. Extract the aqueous layer 2-3 times.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.
-
Final Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by distillation. Given the volatility of ethyl formate (b.p. 54 °C), care must be taken during concentration.
Scenario C: Isolation of this compound
In some cases, the imidate salt itself is the desired product. This requires a non-reagent workup focused on removing excess HCl and solvent under strictly anhydrous conditions.[10]
Protocol: Non-Reagent Workup for Imidate Salt Isolation
-
Low-Temperature Concentration: Once the reaction is complete, connect the reaction vessel to a rotary evaporator. Keep the water bath temperature low (≤ 10 °C) to prevent thermal degradation.[10]
-
Vacuum Application: Gradually apply vacuum to remove the excess dissolved HCl gas and the reaction solvent (e.g., diethyl ether, ethanol). The this compound will precipitate as a white solid.[10]
-
Anhydrous Wash: Once a solid slurry is obtained, release the vacuum with a dry, inert gas (nitrogen or argon). Add a cold, anhydrous, non-polar solvent such as diethyl ether. This will wash away any non-polar organic impurities while leaving the polar salt insoluble.
-
Filtration & Drying: Quickly filter the solid product under a blanket of inert gas using a Büchner funnel. Wash the filter cake with more cold, anhydrous diethyl ether. Dry the resulting white solid under high vacuum to remove all residual solvent.
-
Storage: Store the isolated this compound under an inert atmosphere at low temperature (2-8 °C) and protected from moisture.[6]
Comparative Analysis of Quenching Agents
The choice of quenching agent is the most critical variable in the workup procedure. The table below summarizes the properties and applications of common choices.
| Quenching Agent | Formula | Type / Phase | Suitability for Target Product | Byproducts | Key Considerations |
| Triethylamine | Et₃N | Anhydrous / Liquid | Amidine | Et₃N·HCl (solid) | Ideal for anhydrous reactions. Byproduct is easily filtered. Must be pure and dry. |
| Sodium Bicarbonate | NaHCO₃ | Aqueous / Solution | Ester | NaCl, H₂O, CO₂ (gas) | Causes immediate hydrolysis. Vigorous CO₂ evolution requires careful addition and venting.[7] |
| Ammonia | NH₃ | Anhydrous / Gas | Unsubstituted Amidine | NH₄Cl (solid) | Excellent for anhydrous conditions when forming the parent amidine. Requires gas handling setup.[11] |
| Sodium Carbonate | Na₂CO₃ | Aqueous / Solution | Ester | NaCl, H₂O, NaHCO₃ | Stronger base than NaHCO₃. Useful if a higher pH is needed to deprotonate other species. |
Mechanistic Insight & Troubleshooting
The Hydrolysis Pathway
A primary failure mode in amidine synthesis is unintentional hydrolysis. Understanding this pathway is key to troubleshooting. Under neutral or basic conditions, water attacks the electrophilic carbon of the imidate. The resulting tetrahedral intermediate then collapses, expelling the ethoxy group to form the more stable amide (in this case, formamide, which would likely not be the final product) or, more favorably, expelling the amine to yield the ester.[9][12]
Caption: Simplified mechanism of ethyl formimidate hydrolysis to ethyl formate.
Troubleshooting Guide
-
Problem: Low yield of amidine; significant amount of ester byproduct detected.
-
Cause: Accidental introduction of moisture during the anhydrous quench.
-
Solution: Ensure all solvents and reagents (amine, triethylamine) are rigorously dried. Perform the reaction under a robust inert atmosphere (nitrogen or argon).
-
-
Problem: Reaction quench with NaHCO₃ is excessively violent and difficult to control.
-
Cause: Reaction mixture is too concentrated or too warm; bicarbonate is added too quickly.
-
Solution: Dilute the reaction mixture with the extraction solvent before quenching. Ensure the reaction is thoroughly cooled to 0 °C. Add the bicarbonate solution slowly via an addition funnel with vigorous stirring.[7]
-
-
Problem: An insoluble goo or precipitate forms at the aqueous/organic interface during workup.
-
Cause: This can be due to partially soluble salts or polymeric byproducts.
-
Solution: Continue washing with water or brine to dissolve inorganic salts. If the material persists, it may be necessary to filter the entire biphasic mixture through a pad of celite to break up the emulsion/precipitate.
-
Safety Precautions
-
This compound: This compound is an irritant to the skin, eyes, and respiratory system.[8][13] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Chloride (HCl): The Pinner reaction uses anhydrous HCl, which is a corrosive and toxic gas. All operations should be conducted in a fume hood.
-
Quenching Reagents:
-
Triethylamine: Flammable liquid with a strong odor.
-
Sodium Bicarbonate/Carbonate Quench: Generates CO₂ gas, which can cause pressure buildup in a closed system. Ensure the vessel is open or vented.[7]
-
References
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037.
- Organic Chemistry Portal. (n.d.). Amidine synthesis.
- Ghosh, A. K., & Brindisi, M. (2015). Mild method for the synthesis of amidines by the electrophilic activation of amides. Organic & Biomolecular Chemistry, 13(28), 7760-7773.
- Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(11), 1601-1615.
- Vogel, J. A., et al. (2023). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. Chemical Science, 14(40), 11085-11091.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Allen, P. R., & Ginos, J. Z. (1975). The basic hydrolysis of imidate salts. The Journal of Organic Chemistry, 40(18), 2734-2736.
- Rosini, C., et al. (2013). In the absence of additional solvents, a novel procedure was implemented for the synthesis of trimethylorthoesters through the Pinner reaction. Green Chemistry, 15(8), 2200-2206.
- Ostrowska, K., & Kolasa, A. (2004). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). In Science of Synthesis (Vol. 22, pp. 389-466). Thieme.
- J&K Scientific. (n.d.). Pinner Reaction.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Langer, P., & Schmidt, H. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.
- Wikipedia. (n.d.). Pinner reaction.
- NROChemistry. (n.d.). Pinner Reaction.
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Application Notes and Protocols: Downstream Processing of Ethyl Formimidate Hydrochloride Reaction Products
Introduction
Ethyl formimidate hydrochloride, HC(=NH)OC₂H₅·HCl, is a valuable and versatile reagent in organic synthesis, primarily utilized in the Pinner reaction to generate imino esters from nitriles and alcohols. These intermediates are crucial building blocks for a wide array of heterocyclic compounds and amidines, many of which are scaffolds for biologically active molecules.[1][2] The successful synthesis of the target molecule is, however, only half the battle. The subsequent downstream processing—encompassing reaction quenching, product isolation, purification, and characterization—is critical for obtaining a high-purity, stable final product.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the downstream processing of reaction products derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering insights grounded in established chemical principles and field-proven experience.
The Chemistry of Ethyl Formimidate and Its Reactions
This compound is the salt form of ethyl formimidate. The hydrochloride salt is more stable and easier to handle than the free base. In a typical Pinner reaction, a nitrile reacts with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ester salt, also known as a Pinner salt.[3][4][5] These salts are susceptible to hydrolysis and can react further with various nucleophiles.[3][5] For example, reaction with water yields an ester, while reaction with an amine produces an amidine.[3][5] Understanding the reactivity of these species is paramount for designing an effective downstream processing strategy.
A critical factor to consider is the stability of the imino ester product. These compounds can be sensitive to moisture and pH. Hydrolysis of imidate salts is highly dependent on the pH of the reaction medium.[6][7] In acidic to neutral conditions, hydrolysis typically yields the corresponding ester and amine.[6][7] However, under basic conditions, a mixture of ester-amine and amide-alcohol products can be observed, particularly with syn imidate salts.[6][7]
Core Principles of Downstream Processing
The primary goals of downstream processing are to:
-
Quench the reaction effectively to prevent the formation of byproducts.
-
Isolate the crude product from the reaction mixture.
-
Purify the product to the desired specification.
-
Characterize the final product to confirm its identity and purity.
The choice of downstream processing techniques will largely depend on the specific reaction, the nature of the product (e.g., its stability, solubility, and physical state), and the impurities present.
Visualizing the General Workflow
Caption: General workflow for downstream processing.
Part 1: Reaction Quenching and Initial Work-up
The initial step after the reaction is deemed complete is to quench it. This is a critical step to prevent further reactions and the formation of unwanted byproducts.
Quenching Strategies
The choice of quenching agent depends on the reaction conditions. For reactions run under acidic conditions (typical for Pinner reactions), a base is used for neutralization.
-
For Acid-Catalyzed Reactions: A common approach is to cool the reaction mixture (e.g., in an ice bath) and then slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral or slightly basic. The evolution of CO₂ gas indicates neutralization. Care must be taken to add the base slowly to control the effervescence.
Liquid-Liquid Extraction
Once the reaction is quenched, the product needs to be separated from the aqueous phase and other water-soluble components. Liquid-liquid extraction is the most common method.
-
Solvent Selection: An organic solvent that is immiscible with water and in which the product has high solubility is chosen. Common choices include ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether (Et₂O).
-
Procedure: The quenched reaction mixture is transferred to a separatory funnel, and the chosen organic solvent is added. The funnel is shaken vigorously to allow for the partitioning of the product into the organic layer. The layers are then allowed to separate, and the aqueous layer is drained. This process is typically repeated 2-3 times to maximize the recovery of the product.
Protocol 1: General Quenching and Extraction
-
Cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Slowly add a saturated aqueous solution of NaHCO₃ with gentle stirring. Monitor the pH with litmus paper or a pH meter until it reaches 7-8. Be cautious of gas evolution.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
Combine the organic extracts.
Washing the Organic Phase
The combined organic extracts may still contain residual acids, bases, or salts. Washing with brine (saturated aqueous NaCl solution) helps to remove residual water from the organic layer and break up emulsions.
Drying and Concentration
Before isolating the crude product, it is essential to remove any dissolved water from the organic phase.
-
Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used. The drying agent is added to the organic solution and swirled. Sufficient drying agent should be added until some of it moves freely in the solution.
-
Filtration and Concentration: The dried solution is then filtered to remove the drying agent. The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude product.
Part 2: Purification Techniques
The crude product obtained after the initial work-up is rarely pure. Further purification is almost always necessary. The choice of purification method depends on the physical and chemical properties of the product and the nature of the impurities.
Crystallization
If the product is a solid, crystallization is often the most effective method for purification.
-
Principle: This technique relies on the differences in solubility of the product and impurities in a particular solvent or solvent system at different temperatures.
-
Solvent Selection: An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Procedure: The crude product is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly, leading to the formation of crystals of the pure product. The impurities remain in the mother liquor. The crystals are then collected by filtration.
Column Chromatography
For liquid products or solids that are difficult to crystallize, column chromatography is a powerful purification technique.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. For compounds that are unstable on silica, neutral alumina may be a better choice.[8]
-
Mobile Phase (Eluent): A solvent or a mixture of solvents is used to move the components of the mixture through the column. The polarity of the eluent is a critical parameter. A less polar eluent will result in slower elution of the components, while a more polar eluent will lead to faster elution. A common strategy is to start with a non-polar solvent and gradually increase the polarity.
-
Considerations for Imidates and Amines: Imidates and their amine-derived products can sometimes streak or decompose on silica gel due to its acidic nature.[8] To mitigate this, a small amount of a basic additive like triethylamine (Et₃N) or ammonia can be added to the eluent.[8][9]
Protocol 2: Flash Column Chromatography of an Amidine Product
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the components based on their polarity. For amidine products, a typical eluent system might be a gradient of 0-10% methanol in dichloromethane, often with the addition of 0.5-1% triethylamine to prevent streaking.
-
Fraction Collection: Fractions are collected as the eluent exits the column.
-
Analysis: The composition of each fraction is analyzed by Thin Layer Chromatography (TLC).
-
Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Part 3: Characterization and Stability
After purification, it is crucial to confirm the identity and purity of the final product.
Spectroscopic and Analytical Techniques
A combination of spectroscopic methods is typically employed for structural elucidation and purity assessment.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. For imidates, a characteristic C=N stretch is observed. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound. |
Stability Considerations
The stability of the purified product is a critical factor, especially for long-term storage.
-
Hydrolytic Stability: As mentioned, imidates and their derivatives can be sensitive to moisture. It is generally advisable to store them under anhydrous conditions.
-
Thermal Stability: this compound itself decomposes upon heating.[1] The thermal stability of the reaction products should be assessed, for instance, by thermogravimetric analysis (TGA) if required.
-
Storage: Purified products should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) to prevent degradation.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield after Work-up | - Incomplete reaction.- Product is water-soluble.- Emulsion formation during extraction. | - Monitor reaction progress by TLC or other methods.- Saturate the aqueous layer with NaCl before extraction.- Add brine to break up emulsions. |
| Product Streaking on TLC/Column | - Compound is too polar.- Interaction with acidic silica gel. | - Use a more polar eluent system.- Add a basic modifier (e.g., Et₃N, NH₃) to the eluent.[8][9]- Use a different stationary phase like neutral alumina.[8] |
| Product Decomposition during Purification | - Sensitivity to silica gel.- Thermal instability. | - Use neutral alumina or reverse-phase chromatography.- Avoid excessive heating during solvent removal. |
Conclusion
The downstream processing of reaction products from this compound is a multi-step process that requires careful planning and execution. A thorough understanding of the chemical properties of the target molecule and potential impurities is essential for developing an effective strategy for isolation and purification. By following the principles and protocols outlined in this guide, researchers can enhance the efficiency of their workflow and obtain high-purity materials for their scientific endeavors.
References
- Reddit discussion on the purification of imidates. r/chemhelp.
- Torisawa, Y., et al. (2008). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development.
- Pinner Reaction. Name Reaction in Organic Chemistry.
- This compound. SLS - Lab Supplies.
- Nitrile to Ester - Pinner Reaction. Common Organic Chemistry.
- Pinner Reaction. Organic Chemistry Portal.
- Pinner reaction. Wikipedia.
- This compound. PubChem.
- Workup: Amines. University of Rochester, Department of Chemistry.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry.
- Reddit discussion on removing imidazole from a crude product solution. r/chemistry.
- This compound. Oakwood Chemical.
- Unstable Protein Purification Through the Formation of Stable Complexes. PubMed.
- On the Stability of Plasmid DNA Vectors During Cell Culture and Purification. PubMed.
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037.
- Reddit discussion on amine workup. r/Chempros.
- The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate.
- Formylation of Amines. National Institutes of Health.
- An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry.
- Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. ACS Omega.
- Plasmid DNA purification. PubMed.
- An Unexpected Reaction of Isodehydracetic Acid with Amines in the Presence of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride Yields a New Type of β-Enaminones. National Institutes of Health.
Sources
- 1. scientificlabs.com [scientificlabs.com]
- 2. rroij.com [rroij.com]
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- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reaction Efficiency with Ethyl Formimidate Hydrochloride
Welcome to the technical support center for Ethyl Formimidate Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with amidination reactions. In the following sections, we will address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My amidine synthesis using this compound has a very low yield. What are the most common initial checks?
Low yield is the most frequently reported issue. Before delving into complex variables, a systematic check of the fundamentals is essential. The reaction's success hinges on the quality of the reagent, the precise control of pH, and the absence of water.
Core Explanation: this compound is the salt of a reactive imino ester. The active species in the reaction is the free base, ethyl formimidate, which is liberated in situ. This free base is highly susceptible to hydrolysis. Therefore, reagent integrity and rigorous control of reaction conditions are paramount.
Initial Troubleshooting Protocol:
-
Verify Reagent Quality: The reagent is a moisture-sensitive solid.[1][2] Improper storage or age can lead to significant degradation. Any clumping or a strong ammonia-like smell suggests hydrolysis and decomposition.
-
Ensure Anhydrous Conditions: All solvents and glassware must be scrupulously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[1][3]
-
Check Reaction pH: This is the most critical parameter. The reaction requires a delicate pH balance—alkaline enough to generate the reactive free base but not so alkaline as to cause rapid hydrolysis of the reagent or side reactions with your substrate. The optimal range is typically pH 8.0-10.0.
-
Review Stoichiometry: Ensure an appropriate molar excess of the imidate is used to drive the reaction, but avoid a large excess which can complicate purification and increase side products.
Q2: How can I be sure my this compound is still active? It has been in the lab for a while.
This compound is known to degrade upon exposure to moisture and heat. On heating, it can decompose into formamidine hydrochloride, ethyl formate, and ethyl chloride.[4][5] For this reason, it should be stored at 2-8°C.[5][6]
Core Explanation: The hydrochloride salt is relatively stable, but any exposure to atmospheric humidity allows for slow hydrolysis. The C=N bond of the imidate is electrophilic and readily attacked by water, leading to the formation of an unstable intermediate that collapses to ethyl formate and ammonia.
Protocol for a Small-Scale Quality Control Test:
-
Reagent Preparation: In a dry vial under an inert atmosphere, prepare a small, fresh solution of your this compound in an anhydrous solvent (e.g., DMF or DMSO).
-
Test Reaction: Use a simple, reliable primary amine as a test substrate (e.g., benzylamine).
-
Reaction Setup:
-
Dissolve benzylamine (1 equivalent) in your anhydrous reaction solvent.
-
Add a suitable non-nucleophilic base (e.g., triethylamine, 2-3 equivalents) to adjust the pH.
-
Add the freshly prepared this compound solution (1.5 equivalents).
-
Stir at room temperature for 2-4 hours.
-
-
Analysis: Monitor the reaction by a suitable method (TLC, LC-MS). You should observe near-complete consumption of the benzylamine and the appearance of the corresponding formamidine product. If conversion is low, your stock reagent has likely degraded.
Q3: What is the optimal pH for the reaction, and why is it so critical?
The pH of the reaction medium is the single most important factor governing the success of amidination with ethyl formimidate. The optimal pH is a compromise between activating the nucleophile (your amine) and generating the reactive imidate without causing its rapid degradation.
Core Explanation: The reaction proceeds through the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the ethyl formimidate free base.
-
Below pH 8: The amine starting material is predominantly in its protonated, non-nucleophilic ammonium form (R-NH3+). The concentration of the reactive free base of the imidate is also low. This results in a very slow or stalled reaction.
-
Between pH 8 and 10: This is the ideal range. A sufficient concentration of the deprotonated, nucleophilic amine (R-NH2) exists in equilibrium. The conditions are basic enough to generate the reactive ethyl formimidate free base from its hydrochloride salt.
-
Above pH 10: While the amine is fully deprotonated, the rate of hydrolysis of the ethyl formimidate becomes extremely rapid. The reagent is destroyed by water faster than it can react with the amine, leading to drastically reduced yields.
| pH Range | Amine Nucleophilicity | Imidate Free Base Conc. | Imidate Hydrolysis Rate | Overall Reaction Efficiency |
| < 8.0 | Low (Protonated) | Low | Low | Very Poor |
| 8.0 - 10.0 | Good (Deprotonated) | High | Moderate | Optimal |
| > 10.0 | Excellent | High | Very High | Poor |
Protocol for pH Control:
-
Buffer Selection: Use a buffer system with a pKa in the desired range (e.g., borate buffer, sodium bicarbonate/carbonate). Avoid buffers containing primary or secondary amines (like Tris), as they will compete in the reaction.
-
pH Measurement: Before adding the ethyl formimidate, dissolve your substrate in the chosen buffer and confirm the pH is in the 8.0-10.0 range.
-
Base Addition: Alternatively, for non-aqueous systems, use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Add the base incrementally while monitoring the pH if possible.
Caption: pH dependence of the amidination reaction.
Q4: I'm observing significant formation of side products. What are they and how can I minimize them?
The primary side reaction is the hydrolysis of ethyl formimidate. However, other side products can arise from reactions with bifunctional substrates or impurities.
Core Explanation:
-
Hydrolysis Products: The most common side product results from the reaction of ethyl formimidate with water, yielding ethyl formate and ammonia. This consumes the reagent and can introduce impurities that complicate purification.
-
N-Acylurea Formation: If your starting amine is derived from a urea and contains other nucleophilic sites, intramolecular cyclization or rearrangement can compete with the desired amidination.
-
Cross-linking: If your substrate contains more than one primary amine, and stoichiometry is not carefully controlled, you can form cross-linked products where one imidate molecule reacts with two substrate molecules.
Troubleshooting Workflow for Side Products:
Caption: Logical workflow for minimizing side products.
Mitigation Strategies:
-
Slow Addition: Add the ethyl formimidate solution dropwise to the solution of your amine at a low temperature (e.g., 0°C). This maintains a low instantaneous concentration of the imidate, favoring the reaction with the amine over hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to slow the rate of hydrolysis. Many amidinations proceed efficiently at room temperature or below.[3][7]
-
Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or chloroform are often preferred. Protic solvents like alcohols can compete as nucleophiles.[3][8]
References
- Pinner Reaction. (2025). J&K Scientific. [Link]
- Pinner reaction. (n.d.). In Wikipedia.
- A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1620–1626.
- Synthesis of imino ethers (imidates). (n.d.). Organic Chemistry Portal.
- Method for monitoring the progress and termination of the Pinner reaction in imidate synthesis. (n.d.). Google Patents.
- This compound | C3H8ClNO. (n.d.). PubChem.
- This compound. (n.d.). SLS - Lab Supplies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CS272135B1 - Method for monitoring the progress and termination of the Pinner reaction in imidate synthesis - Google Patents [patents.google.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. Ethylformimidat -hydrochlorid | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Side reactions of Ethyl formimidate hydrochloride with amino acids
A Guide to Understanding and Mitigating Side Reactions in Amino Acid Modification
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand the power of chemical modification in proteomics and drug discovery. Ethyl formimidate hydrochloride is a valuable tool for amidinating primary amino groups, but its reactivity can also lead to unintended side reactions. This guide is designed to provide you with the in-depth technical and practical insights needed to navigate these challenges, ensuring the integrity and success of your experiments.
Here, we will move beyond simple protocols to explore the causality behind experimental choices. This guide is structured as a self-validating system, providing you with the knowledge to anticipate, troubleshoot, and control your reaction outcomes.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses the most common questions regarding the primary reaction and initial troubleshooting steps.
Q1: What is the primary, intended reaction of this compound with proteins?
The primary reaction of this compound is the formimidation of nucleophilic primary amino groups. In a protein context, this specifically targets:
-
The ε-amino group (–NH₂) of Lysine residues.
-
The α-amino group (–NH₂) at the N-terminus of the polypeptide chain.
This reaction is typically conducted at an alkaline pH (8.0-10.0) to ensure the amino groups are deprotonated and thus sufficiently nucleophilic to attack the imidate ester. The result is the conversion of a positively charged primary amine to a positively charged formamidinium group.
Q2: What is the underlying mechanism of formimidation?
The reaction proceeds via a nucleophilic substitution mechanism. The deprotonated primary amine acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl formimidate. This is followed by the elimination of ethanol, resulting in the formation of the stable formamidinium product.
Caption: Mechanism of formimidation of a primary amine.
Part 2: Troubleshooting Common Issues
Even when targeting the primary reaction, unexpected outcomes can occur. This section provides solutions to common problems.
Q3: My protein precipitated after adding ethyl formimidate. What is the likely cause?
Protein precipitation is a common issue often stemming from two sources:
-
Reagent-Induced Cross-linking: Though less common with high-purity monofunctional reagents, bifunctional impurities or subsequent reactions of the newly formed formimidoyl group can lead to intermolecular cross-linking and aggregation.
-
Change in Protein Properties: The conversion of lysine's primary amino group to a formamidinium group alters the charge distribution and hydrogen bonding capacity of the protein surface, which can lead to a decrease in solubility for some proteins.
| Problem | Potential Cause | Recommended Solution |
| Protein Precipitation | 1. Impurities in the reagent leading to cross-linking. | • Use fresh, high-purity this compound. • Analyze the precipitate via SDS-PAGE under both reducing and non-reducing conditions to check for cross-links. |
| 2. Altered protein solubility post-modification. | • Add solubility-enhancing excipients to the reaction buffer, such as arginine (50-100 mM) or glycerol (5-10%).[1] • Optimize protein concentration to the lowest feasible level. | |
| 3. Reaction pH is too close to the protein's pI. | • Adjust the reaction pH, ensuring it remains in the optimal range (8-10) but sufficiently far from the isoelectric point (pI) of the protein. |
Q4: The modification efficiency is very low. Why is this happening?
Low efficiency is typically traced back to reagent stability or suboptimal reaction conditions.
-
Reagent Hydrolysis: Ethyl formimidate is susceptible to hydrolysis, especially at alkaline pH. This competing reaction consumes the reagent, reducing the amount available to react with the protein. On heating, this compound can also degrade into formamidine hydrochloride, ethyl formate, and ethyl chloride.[2][3][4]
-
Suboptimal pH: If the pH is too low (<8), a significant portion of the target amino groups will be protonated (–NH₃⁺), rendering them non-nucleophilic and unable to initiate the reaction.
-
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the protein's amino groups for the reagent, drastically reducing modification efficiency.
Part 3: A Deeper Dive into Amino Acid Side Reactions
While lysine is the primary target, other nucleophilic amino acid side chains can react with ethyl formimidate, particularly under non-ideal conditions. Understanding these potential side reactions is crucial for interpreting results and ensuring specificity.
Q5: Which other amino acid side chains can react with ethyl formimidate?
The susceptibility of other amino acids depends on the nucleophilicity of their side chains and their pKa, which dictates their deprotonation state at the reaction pH.
| Amino Acid | Side Chain Group | Potential for Reaction | Notes and Causality |
| Cysteine | Thiol (-SH) | High | The thiol group is a potent nucleophile, especially in its thiolate form (S⁻) at alkaline pH.[5] It can attack the imidate, leading to the formation of a thioformimidate adduct. This is often the most significant side reaction. |
| Tyrosine | Phenolic Hydroxyl (-OH) | Moderate | The hydroxyl group becomes a better nucleophile upon deprotonation to its phenoxide form (pKa ~10). At the higher end of the typical pH range for formimidation, tyrosine modification becomes more probable.[6] |
| Arginine | Guanidinium | Low | The guanidinium group has a very high pKa (~12.5) and is almost always protonated and resonance-stabilized, making it a poor nucleophile under standard reaction conditions.[7] |
| Aspartate / Glutamate | Carboxyl (-COOH) | Very Low | The carboxylate groups are negatively charged at reaction pH and are not nucleophilic towards the electrophilic imidate. They are unlikely to react directly. |
Q6: How can I minimize the reaction with Cysteine?
Cysteine's high nucleophilicity makes it a common off-target.[5] To prevent its reaction, you can employ a protection strategy.
Caption: Workflow to achieve lysine-specific modification.
Protocol: Cysteine Protection/Deprotection
-
Protection Step: Before introducing ethyl formimidate, treat the protein with a 5- to 10-fold molar excess of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0) for 30-60 minutes at room temperature. This forms a mixed disulfide with the cysteine residues, effectively protecting the thiol group.
-
Buffer Exchange: Remove excess DTNB and the released 2-nitro-5-thiobenzoate (TNB) byproduct via dialysis or a desalting column, exchanging the protein into a non-amine-containing buffer (e.g., borate or phosphate) at the desired pH for formimidation.
-
Formimidation: Proceed with the ethyl formimidate reaction as planned.
-
Deprotection Step: After the formimidation is complete, regenerate the free thiol by adding a reducing agent like dithiothreitol (DTT, 10-20 mM) or tris(2-carboxyethyl)phosphine (TCEP, 5-10 mM) and incubating for 1-2 hours.
-
Final Cleanup: Perform a final buffer exchange to remove the reducing agent and byproducts.
Part 4: Experimental Protocols and Analysis
This section provides a validated starting protocol for formimidation and a guide for analyzing the reaction products to identify potential side reactions.
Protocol: Controlled Formimidation of Protein Amino Groups
This protocol is designed to maximize modification of primary amines while minimizing hydrolysis and off-target reactions.
Materials:
-
High-purity this compound (store desiccated at 2-8°C)[3]
-
Reaction Buffer: 0.1 M Sodium Borate or Sodium Phosphate, pH 8.5. Crucially, do not use Tris or other amine-containing buffers.
-
Protein of interest, buffer-exchanged into the Reaction Buffer.
-
Quenching Buffer: 1 M Glycine or Tris, pH 8.0.
Procedure:
-
Preparation: Bring all reagents and the protein solution to room temperature. Prepare the this compound solution immediately before use by dissolving it in the cold Reaction Buffer. A typical starting point is a 20- to 50-fold molar excess of reagent over total protein amino groups.
-
Reaction Initiation: Add the freshly prepared ethyl formimidate solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature. Avoid elevated temperatures, which can accelerate reagent hydrolysis and potential side reactions.[8][9]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM. The primary amines in the quenching buffer will consume any remaining unreacted ethyl formimidate. Let it sit for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by subjecting the reaction mixture to dialysis or size-exclusion chromatography against the desired final storage buffer.
Analytical Workflow for Product Characterization
Confirming the extent and specificity of modification is critical. A multi-pronged analytical approach is recommended.
Caption: A typical analytical workflow for modified proteins.
-
Intact Mass Analysis (ESI-MS): This is the first and quickest check. The addition of a formimidoyl group (–CH=NH) in place of two hydrogens (–H₂) results in a mass increase of +26.02 Da per modification. By comparing the mass of the modified protein to the unmodified control, you can determine the average number of modifications.
-
Peptide Mapping (LC-MS/MS): To identify the specific sites of modification, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Search the fragmentation data for peptides showing the +26.02 Da mass shift. This powerful technique can distinguish between modification on lysine versus an off-target residue like cysteine or tyrosine.
-
Spectroscopic Methods (HPLC, NMR): High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the modified product.[10][11] For smaller peptides or model compounds, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural confirmation of the modification and any side products.[10]
By combining a careful experimental design with a robust analytical strategy, you can confidently use this compound to achieve specific and reproducible modification of your target proteins.
References
- B. V. Plapp, "Preparation and characterization of N-formylated amino acids," Methods in Enzymology, vol. 47, pp. 469-474, 1977.
- G. E. Means, W. H. Wu, "The reaction of N-ethylmaleimide with the ε-amino group of lysine," Biochimica et Biophysica Acta (BBA) - Protein Structure, vol. 491, no. 1, pp. 21-26, 1977.
- SLS - Lab Supplies, "Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH." [Online]. Available: [Link]
- T. Traoré, et al., "How formaldehyde reacts with amino acids," Communications Chemistry, vol. 2, no. 1, p. 126, 2019.
- ResearchGate, "Optimization of the reaction conditions." [Online]. Available: [Link]
- ResearchGate, "N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system." [Online]. Available: [Link]
- ResearchGate, "N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions." [Online]. Available: [Link]
- P. M. D. L. V. C. P. Bernardes, "Tyrosine bioconjugation – an emergent alternative," Chemical Society Reviews, vol. 43, no. 17, pp. 5997-6009, 2014.
- RSC Publishing, "First report on bio-catalytic N-formylation of amines using ethyl form
- STAR Protocols, "Protocol for protein modification using oxalyl thioester-mediated chemoselective lig
- UCL Discovery, "Novel approaches for cysteine bioconjug
- PubChem, "this compound." [Online]. Available: [Link]
- S. A. El-Dafrawy, et al., "Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties," Tenside Surfactants Detergents, vol. 51, no. 5, pp. 423-429, 2014.
- J. G. Jones, C. G. Proud, "Biosynthesis of l-tyrosine O-sulphate from the methyl and ethyl esters of l-tyrosine," Biochemical Journal, vol. 109, no. 5, pp. 777-780, 1968.
- PubMed, "Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker." [Online]. Available: [Link]
- A. F. R. P. Portela, et al., "Chemical modification strategies to prepare advanced protein-based biomaterials," APL Bioengineering, vol. 5, no. 4, p. 041508, 2021.
- H. D. Nguyen, et al., "Lysine Ethylation by Histone Lysine Methyltransferases," ChemBioChem, vol. 20, no. 19, pp. 2503-2508, 2019.
- S. P. Thomas, et al., "The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism?," Journal of Biological Chemistry, vol. 283, no. 40, pp. 27090-27102, 2008.
- A. D. N. Vaz, et al., "Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction," Angewandte Chemie International Edition, vol. 50, no. 38, pp. 8964-8968, 2011.
- S. N. A. Ja’afar, et al., "Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine," Molecules, vol. 26, no. 21, p. 6607, 2021.
- PubMed, "Ion pair formation involving methylated lysine side chains: a theoretical study." [Online]. Available: [Link]
- PubMed, "Lysine Ethylation by Histone Lysine Methyltransferases." [Online]. Available: [Link]
- M. A. Glomb, R. H. Nagaraj, "Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine," International Journal of Molecular Sciences, vol. 23, no. 6, p. 3332, 2022.
- Semantic Scholar, "Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine." [Online]. Available: [Link]
- ResearchGate, "Optimized Protocol for Protein Macrocomplexes Stabilization Using the EDC, 1-Ethy1-3-(3-(dimethylamino)propyl)carbodiimide, Zero-Length Cross-Linker." [Online]. Available: [Link]
- International Journal of Innovative Science and Research Technology, "Analytical Methods for the Detection of Counterfeit Pharmaceuticals." [Online]. Available: [Link]
- SciELO, "Synthesis, characterization and pharmacological evaluation of some prodrugs of flurbiprofen." [Online]. Available: [Link]
- ResearchGate, "Optimization of model reaction at different reaction conditions." [Online]. Available: [Link]
- ATSDR, "Analytical Methods." [Online]. Available: [Link]
- LSU Scholarly Repository, "Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D." [Online]. Available: [Link]
- ResearchGate, "ANALYTICAL METHODS FOR COUNTERFEIT PHARMACEUTICAL PREPARATIONS ANALYSIS - A MINI-REVIEW." [Online]. Available: [Link]
- PubMed, "s-Ethyl cysteine, an amino acid derivative, attenuated cisplatin induced nephrotoxicity." [Online]. Available: [Link]
- MDPI, "Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural." [Online]. Available: [Link]
- ResearchGate, "How formaldehyde reacts with amino acids." [Online]. Available: [Link]
- PubMed, "N-Hydroxysuccinimide-Modified Ethynylphosphonamidates Enable the Synthesis of Configurationally Defined Protein Conjug
- ResearchGate, "Optimizing the Reaction Conditions for the Formation of Fumarate via Trans-Hydrogen
- MDPI, "RETRACTED: Post-Intake of S-Ethyl Cysteine and S-Methyl Cysteine Improved LPS-Induced Acute Lung Injury in Mice." [Online]. Available: [Link]
- ResearchGate, "Study of the impact of amino acids hydrochloride forms on the formation of biomimetic composites in the presence of nanocrystalline hydroxyap
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Technical Support Center: Optimizing Ethyl Formimidate Hydrochloride (EFI) Crosslinking
Welcome to the technical support center for ethyl formimidate hydrochloride (EFI) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, ensuring your crosslinking experiments are both reproducible and reliable.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for crosslinking with this compound (EFI)?
The optimal pH for the reaction between imidoesters, like EFI, and primary amines is in the alkaline range, typically between pH 8.0 and 10.0 .[1][2][3][4][5][6] For maximum efficiency, performing the reaction at pH 10.0 is often recommended.[1][4][7][8]
Q2: Why is an alkaline pH necessary for the reaction?
The crosslinking reaction involves a nucleophilic attack by the unprotonated primary amine group (e.g., from a lysine residue) on the imidoester. At acidic or neutral pH, the primary amine is predominantly in its protonated, non-nucleophilic form (-NH3+). An alkaline pH deprotonates the amine, making it a potent nucleophile that can efficiently react with the EFI.
Q3: What happens if I perform the reaction at a pH below 8.0?
Working below the optimal pH range can lead to several issues. Firstly, the rate of the desired amidination reaction will be significantly slower due to the protonation of primary amines. Secondly, at a pH below 10, imidoesters can undergo side reactions, which may lead to extraneous crosslinking products that can complicate the interpretation of your results.[1][4][7]
Q4: Can I use any buffer for my EFI crosslinking reaction?
No. It is critical to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with your target molecule for reaction with the EFI, significantly reducing your crosslinking efficiency. Recommended buffers include phosphate, borate, carbonate, and HEPES.[2][3][9]
Q5: How stable is EFI in aqueous solutions?
This compound is susceptible to hydrolysis, and its stability is pH-dependent. The imidoester moiety is easily hydrolyzed, and therefore, solutions of EFI should be prepared fresh and used immediately.[2][3] The rate of hydrolysis increases with pH, creating a trade-off between reaction efficiency and reagent stability.
Q6: How does the amidine bond formed by EFI affect the charge of my protein?
A significant advantage of imidoester crosslinkers is that the resulting amidine bond is protonated at physiological pH. This means it carries a positive charge, preserving the native charge of the primary amine it replaces.[1][4][6] This property is particularly useful for maintaining the native conformation and activity of the protein.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no crosslinking efficiency | Incorrect pH: The reaction buffer pH is too low (e.g., < 8.0), leading to protonated, non-reactive primary amines. | Verify the pH of your reaction buffer. Adjust to the optimal range of pH 8.0-10.0 using a non-amine-containing base if necessary. |
| Hydrolyzed EFI: The EFI reagent was stored improperly or dissolved in buffer long before use. | Always prepare EFI solutions fresh. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3] | |
| Competing amines in the buffer: Use of buffers like Tris or glycine. | Switch to a non-amine-containing buffer such as phosphate, borate, carbonate, or HEPES.[2][3][9] | |
| Protein aggregation or precipitation | Excessive crosslinking: The concentration of EFI or the reaction time is too high, leading to extensive intermolecular crosslinking. | Optimize the molar excess of EFI and the reaction time. Start with a lower EFI concentration and shorter incubation periods. |
| Change in protein charge: Although EFI preserves the positive charge, extensive modification could alter the protein's isoelectric point. | Perform a pH optimization experiment to find a balance between crosslinking efficiency and protein solubility. | |
| Inconsistent results between experiments | pH drift during the reaction: The buffering capacity may be insufficient to maintain a stable pH throughout the reaction. | Use a buffer with adequate capacity for the intended pH range and reaction scale. Monitor the pH during the reaction if possible. |
| Variable reagent quality: The EFI may have degraded due to improper storage. | Store EFI in a desiccator at the recommended temperature. Use a fresh vial if degradation is suspected. |
Experimental Protocols
Protocol 1: General Protein Crosslinking with EFI
This protocol provides a starting point for crosslinking two proteins in solution.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.2 M triethanolamine, pH 8.0, or 0.1 M sodium borate, pH 9.0.[2][3] Ensure the buffer is free of primary amines.
-
Protein Sample Preparation: Dissolve or dialyze your protein sample into the chosen reaction buffer. The protein concentration should ideally be above 1 mg/mL to favor intermolecular crosslinking.
-
EFI Solution Preparation: Immediately before use, dissolve the this compound in the reaction buffer to the desired concentration.
-
Crosslinking Reaction:
-
Quenching the Reaction: Stop the reaction by adding a quenching solution containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][3] Alternatively, glacial acetic acid can be used.[2][3]
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[10][11]
Protocol 2: pH Optimization for EFI Crosslinking
This experiment will help determine the optimal pH for your specific system.
-
Prepare a series of reaction buffers with varying pH values (e.g., pH 7.5, 8.0, 8.5, 9.0, 9.5, 10.0) using a non-amine containing buffer system (e.g., sodium borate).
-
Set up parallel crosslinking reactions for your protein sample in each of the prepared buffers, following the general protocol above. Keep the protein concentration, EFI concentration, and reaction time constant for all reactions.
-
Quench all reactions simultaneously.
-
Analyze the results from each pH condition using SDS-PAGE. The optimal pH will be the one that yields the highest amount of the desired crosslinked product with minimal side products or aggregation.
Visualizing the Mechanism and Workflow
The Influence of pH on EFI Crosslinking
Caption: pH-dependent equilibrium of primary amines dictates EFI reactivity.
Troubleshooting Workflow for Low Crosslinking Efficiency
Caption: A logical workflow for diagnosing and resolving low EFI crosslinking.
References
- ImidoesterCrosslinkers:DMA, DMP, DMS. Sangon Biotech. [Link]
- Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters. PubMed. [Link]
- Cross-Linking Reagents. Thermo Fisher Scientific. [Link]
- Homobifunctional imidoester cross-linkers. Interchim. [Link]
- Homobifunctional imidoester cross-linkers. Interchim. [Link]
- Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
- How to cross-link proteins. [Link]
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
- Formyl
- amidin
- Reactivity Studies of Ethyl(Z)-N-(2-amino-1,2-dicyanovinyl) Formimidate with Carbonyl Compounds in the Presence of Base.
- Chemical cross-linking for protein-protein interaction studies. PubMed. [Link]
- 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
- Ethyl formimid
- Ethyl form
- N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions.
- Quirks of Error Estimation in Cross-Linking/Mass Spectrometry. PubMed Central. [Link]
- CHEMISTRY IA: Kinetics of the hydrolysis of ethyl ethano
- Kinetics of acid catalyzed hydrolysis of ethylacet
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Ethyl formimidate hydrochloride hydrolysis rate and prevention
Last Updated: January 7, 2026
Introduction
Ethyl formimidate hydrochloride, HC(=NH)OC₂H₅·HCl, is a valuable reagent in organic synthesis, frequently used for the preparation of amidines, s-triazines, and various imidazole derivatives.[1][2] However, its utility is matched by its significant sensitivity to moisture. The imidoester functionality is highly susceptible to hydrolysis, which can compromise reaction yields and introduce impurities. This guide provides in-depth technical advice for researchers, scientists, and drug development professionals to mitigate hydrolysis-related issues and ensure successful experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during reactions involving this compound. The root cause of most issues is premature hydrolysis of the reagent.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
Reaction monitoring (TLC, LC-MS, NMR) shows a large amount of unreacted starting material.
-
The primary product isolated is ethyl formate or its byproducts.
Probable Cause: The most likely cause is the hydrolysis of the this compound before it can react with your substrate. This occurs when water is present in the reaction system. Imidate salts react with water to form a tetrahedral intermediate, which then breaks down into an ester (ethyl formate) and an amine (ammonia, in this case).[3]
Solutions & Scientific Rationale:
-
Rigorous Drying of Glassware: Standard oven-drying may not be sufficient.
-
Protocol: Flame-dry all glassware (reaction flask, dropping funnel, condenser) under vacuum or a strong flow of inert gas (Argon or Nitrogen).[4] Assemble the apparatus while still hot and allow it to cool under a positive pressure of inert gas. This ensures the removal of adsorbed water from the glass surfaces.[5]
-
-
Use of Anhydrous Solvents: Solvents are a primary source of water contamination.
-
Protocol: Use freshly distilled solvents or solvents from a solvent purification system (SPS) that are rated as anhydrous (<50 ppm water).[5] Solvents packaged in Sure/Seal™ bottles are also a reliable option.[6] Never use a bottle of solvent that has been opened multiple times without proper storage.
-
-
Inert Atmosphere Techniques: Oxygen itself is not the primary issue, but failure to maintain an inert atmosphere allows ambient moisture to enter the system.
-
Proper Reagent Handling: this compound is a hygroscopic solid.[7]
Problem 2: Formation of Unexpected Amide Byproducts
Symptoms:
-
Besides the desired product, you isolate an amide corresponding to your starting amine and formic acid (a formamide).
Probable Cause: While the primary hydrolysis product is an ester and amine, the hydrolysis mechanism of imidates can be complex and pH-dependent.[3] Under certain conditions, particularly neutral to basic pH, the tetrahedral intermediate formed during hydrolysis can collapse to yield an amide and an alcohol, though for formimidates, the ester pathway is typically dominant.[3] More commonly, if your reaction generates the free base of the imidate in the presence of water, hydrolysis can lead to different pathways.
Solutions & Scientific Rationale:
-
Maintain Acidic Conditions: Ethyl formimidate is supplied as a hydrochloride salt for a reason: it is most stable in acidic conditions. The protonated form is less susceptible to nucleophilic attack by water.[3]
-
Protocol: If your reaction conditions are neutral or basic, consider if the reaction can be performed at a lower pH. If a base is required to free the imidate for reaction, add it slowly (in situ) at low temperature to minimize the time the free imidate is exposed to potential moisture before it reacts with the substrate.
-
-
Use a Non-Nucleophilic Base: If a base is necessary, use a sterically hindered, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge any acid generated without participating in the reaction.[8] Ensure the base is thoroughly dried before use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store this compound?
Answer: this compound should be stored under controlled conditions to maximize its shelf life.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][9] | Low temperatures slow the rate of any potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents exposure to ambient moisture. |
| Container | Tightly sealed original container | The manufacturer's packaging is designed to protect the reagent.[10] |
| Location | Desiccator[4][7] | Provides a secondary barrier against moisture ingress. |
Upon receiving, it is good practice to wrap the cap and neck of the bottle with Parafilm® for an extra seal. For long-term storage of larger quantities, consider aliquoting the powder into smaller, single-use vials inside a glovebox.[7]
Q2: What is the mechanism of hydrolysis and why is it pH-dependent?
Answer: The hydrolysis of an imidate salt involves the nucleophilic attack of water on the electrophilic carbon of the C=N double bond. This forms a tetrahedral intermediate. The breakdown of this intermediate is sensitive to pH.[3]
-
Under Acidic/Neutral Conditions: The nitrogen in the intermediate is protonated, making ammonia (NH₃) a good leaving group. The intermediate collapses to expel ammonia, yielding the ester (ethyl formate).[3][11] This is the dominant pathway for imidate salts.
-
Under Basic Conditions: With a non-protonated nitrogen, the alkoxide (-OEt) can become a more competitive leaving group, which would lead to an amide. However, for most imidates, the ester pathway is still favored.[3] The primary issue with basic conditions is the increased concentration of the hydroxide nucleophile, which can accelerate the initial attack.[12]
Below is a diagram illustrating the acid-catalyzed hydrolysis pathway.
Caption: Acid-catalyzed hydrolysis of ethyl formimidate.
Q3: Can I monitor the hydrolysis of my reagent?
Answer: Yes. If you suspect your reagent has degraded, you can check its purity using Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
Fresh Reagent: A fresh sample of this compound in a dry deuterated solvent (like DMSO-d₆) will show characteristic peaks for the ethoxy group and the formimidate proton.
-
Hydrolyzed Reagent: A hydrolyzed sample will show new peaks corresponding to ethyl formate (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and potentially ethanol. The presence of significant amounts of these peaks indicates substantial degradation.
Q4: What is the best way to set up a reaction to avoid hydrolysis?
Answer: Following a strict protocol for handling air- and moisture-sensitive reagents is crucial.[6][13] The workflow below outlines the key steps.
Caption: Workflow for setting up a moisture-sensitive reaction.
References
- Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry.
- Wei, L., & Caron, S. (2011). Preparation of 2,2,2-Trichloroethyl acetimidate hydrochloride. Organic Syntheses, 88, 297-306.
- Protocol Online. (2010). Hygroscopic chemical...how to deal with? - General Lab Techniques.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments.
- Makos, J. J., & D'Acchioli, J. S. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2296–2301.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Reddit r/OrganicChemistry. (2022). hydrolysis of imidate.
- Scientific Laboratory Supplies. (n.d.). This compound Product Page.
- Google Patents. (2005). A stabilizer against hydrolysis for an ester-group-containing resin and a thermoplastic resin composition. EP1514897A1.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2019). How to prevent HCl from attacking in situ synthesized imine material?
- Wikipedia. (n.d.). Ester hydrolysis.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Oakwood Chemical. (n.d.). This compound.
- Lim, H. N., et al. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 4(11), 1545–1553.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
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- 2. 甲亚胺乙酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
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- 5. molan.wdfiles.com [molan.wdfiles.com]
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Technical Support Center: Troubleshooting Protein Aggregation with Ethyl Formimidate Hydrochloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Ethyl Formimidate Hydrochloride for protein crosslinking. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established biochemical principles. Our goal is to empower you to overcome common hurdles, particularly protein aggregation, and achieve successful, reproducible crosslinking results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My protein is precipitating immediately or shortly after I add the this compound solution. What is causing this aggregation?
Protein aggregation upon addition of a crosslinker is a common issue that can stem from several factors. Understanding the underlying cause is the first step to solving the problem.
-
Suboptimal Buffer Conditions: The buffer system is critical. Ethyl formimidate and other imidoesters react with primary amines (like the side chain of lysine) to form amidine bonds. This reaction is most efficient at an alkaline pH, typically between 8.0 and 10.0, because the reactive species is the unprotonated primary amine.[1][2] If your buffer's pH is too low, the reaction will be inefficient. Conversely, if the pH is too close to your protein's isoelectric point (pI), its solubility will be minimal, making it highly susceptible to aggregation.[3]
-
Incorrect Buffer Components: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These compounds will compete with your protein's lysine residues for reaction with the ethyl formimidate, drastically reducing crosslinking efficiency and potentially leading to other complications.[4][5]
-
Excessive Crosslinker Concentration: While a molar excess of the crosslinker is necessary, too high a concentration can lead to extensive and uncontrolled intermolecular crosslinking, resulting in the formation of large, insoluble aggregates.[6] This is often described as "over-crosslinking."
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, especially at the higher concentrations often required for crosslinking experiments. The experimental manipulations, including buffer changes and the introduction of a chemical reagent, can be enough to push these sensitive proteins out of solution.[3]
Q2: How does the amidine bond formed by ethyl formimidate affect my protein? Could this be the cause of aggregation?
This is an excellent question that highlights a key feature of imidoester crosslinkers. The reaction of ethyl formimidate with a primary amine on a lysine residue results in an amidine bond.
dot graph "Amidine_Bond_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} caption { label = "Fig 1: Amidination Reaction and Charge Preservation."; fontsize = 10; fontcolor = "#5F6368"; }
A crucial aspect of this reaction is the preservation of positive charge . The primary amine of lysine is protonated and positively charged at physiological pH. The resulting amidine bond is also protonated and carries a positive charge.[1][7] This means that the overall charge of the protein is not significantly altered, which helps to maintain its native isoelectric point (pI) and, consequently, its solubility and structure.[1][8]
Therefore, it is less likely that the chemical nature of the amidine bond itself is the direct cause of aggregation. This is a distinct advantage over other crosslinkers like NHS esters, which form amide bonds and neutralize the positive charge of the lysine residue, leading to a potential shift in the protein's pI and decreased solubility.[8] Aggregation when using ethyl formimidate is more likely due to the process of crosslinking (e.g., over-crosslinking) rather than the properties of the final product.
Q3: What is the optimal protocol for using this compound to minimize aggregation?
Optimizing your protocol is key. We recommend a systematic approach, starting with the following baseline conditions, which you can then adjust for your specific protein.
Recommended Starting Protocol:
-
Buffer Preparation: Prepare your purified protein in an amine-free buffer at a concentration of 1-5 mg/mL. Suitable buffers include phosphate, borate, carbonate, or HEPES. The optimal pH range is 8.0-9.0 for most imidoesters, though it can extend up to 10.[1][5][7] A good starting point is 0.2 M triethanolamine or 0.2 M borate buffer, pH 8.5.[5][8]
-
Crosslinker Solution Preparation: this compound is sensitive to moisture and hydrolyzes in water.[5] Therefore, always prepare the crosslinker solution immediately before use. Do not store it in solution.[7] Allow the reagent vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[5]
-
Molar Ratio Titration: The molar excess of crosslinker to protein is a critical parameter to optimize. Over-crosslinking is a primary cause of aggregation.[6] We recommend performing a titration experiment to find the ideal ratio for your system.
| Protein Concentration | Recommended Starting Molar Excess (Crosslinker:Protein) |
| > 5 mg/mL | 10x |
| 1–5 mg/mL | 20x to 30x |
| < 1 mg/mL | 40x to 80x |
| This table provides starting recommendations adapted from guidelines for similar imidoester crosslinkers.[2][5] |
-
Reaction Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5] For particularly sensitive proteins, you can perform the incubation on ice or at 4°C, but you may need to extend the reaction time.[7]
-
Quenching the Reaction: It is essential to stop the reaction to prevent further crosslinking and potential aggregation. Quench the reaction by adding a final concentration of 20-50 mM Tris or glycine.[5] These primary amine-containing molecules will react with and consume any remaining ethyl formimidate. Alternatively, you can stop the reaction by lowering the pH; for example, by adding glacial acetic acid.[4][5]
Q4: I've optimized my protocol, but I'm still seeing some aggregation. What other troubleshooting steps can I take?
If aggregation persists after optimizing the core protocol, consider these advanced strategies:
-
Modify Protein Concentration: While higher concentrations can favor intermolecular crosslinking, for some proteins, aggregation is simply a result of being too concentrated. Try reducing the protein concentration and proportionally increasing the molar excess of the crosslinker as indicated in the table above.[3]
-
Include Solubility-Enhancing Additives: Certain additives can help maintain protein stability and solubility without interfering with the crosslinking reaction. Consider adding:
-
Sugars: Sucrose or trehalose (e.g., 0.25 M) can act as protein stabilizers.
-
Glycerol: A concentration of 5-10% (v/v) can increase solvent viscosity and stabilize proteins.
-
Amino Acids: Arginine and Glutamic Acid are known to suppress protein aggregation.[9]
-
-
Perform a Two-Step Crosslinking (for Hetero-bifunctional applications): While ethyl formimidate is a homobifunctional crosslinker, the principle of a two-step reaction can sometimes be adapted to control aggregation. This involves reacting one protein with a sub-stoichiometric amount of the crosslinker first, removing the excess crosslinker via dialysis or gel filtration, and then adding the second protein. This can help minimize the formation of large, uncontrolled polymers.
Troubleshooting Workflow Diagram:
dot graph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", fontsize=9];
} caption { label = "Fig 2: Systematic workflow for troubleshooting aggregation."; fontsize = 10; fontcolor = "#5F6368"; }
By systematically working through these variables, from fundamental buffer conditions to more advanced stabilizing additives, you can identify the source of protein aggregation and establish a robust, reproducible crosslinking protocol with this compound.
References
- Technical Support Center: Optimizing Protein Cross-Linking Reactions. Benchchem.
- ImidoesterCrosslinkers:DMA, DMP, DMS. Sangon Biotech.
- Homobifunctional imidoester cross-linkers. Interchim.
- Impact of Amidation on Aβ 25-35 Aggreg
- pH and gelatin concentration effect on EDC cross-linking reaction.
- Crosslinking Technology Guide. Thermo Fisher Scientific.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- What are ups/downs of imidoester vs NHS crosslinkers for crosslinking primary amines? Reddit.
- Does deamidation affect inhibitory mechanisms towards amyloid protein aggreg
- Does deamidation affect inhibitory mechanisms towards amyloid protein aggregation?
- A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals. Benchchem.
- Application Notes: Dimethyl Suberate Derivatives for Protein Cross-Linking. Benchchem.
- Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins. PMC.
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific.
- Evidence of DMSO-Induced Protein Aggreg
- Application Notes: Dimethyl Suberate for Protein-Protein Interaction Studies. Benchchem.
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
- Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
- Enhancing Solubility and Reducing Thermal Aggregation in Pea Proteins through Protein Glutaminase-Mediated Deamid
- Ethyl formimid
- Protein/Peptide Aggregation and Amyloidosis on Biointerfaces. PMC.
- What Is Protein Aggreg
- Probing protein tertiary structure with amidin
- Formyl
- The effects of deamidation time on the protein solubility (A) and...
- Amide–π Interactions in the Structural Stability of Proteins: Role in the Oligomeric Phycocyanins. MDPI.
- Carbodiimide induced cross-linking, ligand addition, and degradation in gel
- N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system a.
- Control of pH alters the type of cross-linking produced by 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC)
- Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ioniz
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. fgsc.net [fgsc.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Navigating the Nuances of Ethyl Formimidate Hydrochloride: A Technical Guide to Solution Stability
Ethyl formimidate hydrochloride (EFI) is a versatile and reactive reagent frequently employed in the synthesis of a wide array of pharmaceuticals and research chemicals. Its utility, however, is intrinsically linked to its stability, particularly in solution. As a compound susceptible to hydrolysis, maintaining the integrity of EFI solutions is paramount to ensure reproducible and successful experimental outcomes. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and improving the stability of this compound solutions.
Understanding the Instability of this compound
This compound, as a salt of a weak base and a strong acid, is prone to degradation in the presence of nucleophiles, with water being the most common culprit in a laboratory setting. The primary mechanism of degradation is hydrolysis, which cleaves the imidate functional group.
The Hydrolysis Pathway
The hydrolysis of this compound proceeds via a nucleophilic attack of water on the carbon atom of the C=N double bond. This reaction is significantly influenced by the pH of the solution.
-
Acidic to Neutral Conditions (pH < 7): In acidic to neutral aqueous solutions, the hydrolysis of EFI predominantly yields ethyl formate and an ammonium salt. This reaction is catalyzed by the presence of hydronium ions.
-
Basic Conditions (pH > 7): Under basic conditions, the degradation pathway can become more complex. While hydrolysis to ethyl formate and ammonia still occurs, there is also the potential for the formation of formamide and ethanol. The rate of hydrolysis is generally accelerated in basic solutions.[1]
The consequence of this degradation is a decrease in the concentration of the active EFI reagent, leading to incomplete reactions, lower yields, and the introduction of impurities into the reaction mixture.
Troubleshooting Guide: Common Issues with EFI Solutions
This section addresses common problems encountered during the preparation and use of this compound solutions in a user-friendly question-and-answer format.
Question 1: My freshly prepared this compound solution appears cloudy or forms a precipitate. What is the cause and how can I resolve this?
Answer:
Cloudiness or precipitation upon dissolution of EFI can be attributed to a few factors:
-
Poor Solubility: While EFI is generally soluble in many polar organic solvents, its solubility can be limited, especially at higher concentrations or in less polar solvents. Ensure you are not exceeding the solubility limit in your chosen solvent.
-
Hydrolysis Products: If the EFI solid has been improperly stored and exposed to moisture, it may have already partially hydrolyzed. The resulting ethyl formate and ammonium chloride have different solubility profiles and could precipitate.
-
Low-Quality Reagent: The starting material itself may contain insoluble impurities.
Troubleshooting Steps:
-
Verify Solvent Choice and Concentration: Consult solubility data for EFI in your chosen solvent. If data is unavailable, perform a small-scale solubility test. Consider using a more polar solvent or reducing the concentration.
-
Gentle Warming and Agitation: Gently warming the solution (not exceeding 30-40°C to minimize thermal degradation) with stirring may help dissolve the solid.
-
Filtration: If the precipitate persists after warming and stirring, it is likely an impurity or a degradation product. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before use.
-
Use High-Purity EFI: Always use a high-quality grade of this compound from a reputable supplier. Check the certificate of analysis for purity information.
Question 2: My EFI solution has developed a yellow tint over time. Is it still usable?
Answer:
A yellow discoloration in an EFI solution is often an indicator of degradation. While the solution may still contain some active reagent, the presence of color suggests the formation of chromophoric byproducts. Using such a solution is not recommended as it can lead to unpredictable results and introduce impurities into your reaction.
Causality:
The exact nature of the colored impurities is not extensively documented in readily available literature, but they are likely the result of secondary reactions of the initial hydrolysis products or polymerization.
Recommendation:
It is best to discard the discolored solution and prepare a fresh one from solid EFI. To prevent this issue in the future, follow the recommended storage and handling procedures outlined in the "Best Practices for Preparing and Storing Stable EFI Solutions" section.
Question 3: My reaction yield is inconsistent when using my EFI solution. How can I ensure consistent reactivity?
Answer:
Inconsistent reaction yields are a classic sign of a degrading EFI solution. The concentration of the active imidate is likely decreasing over time due to hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Recommendation:
For reactions that are highly sensitive to the stoichiometry of EFI, it is strongly recommended to either use freshly prepared solutions or to quantify the concentration of the EFI solution prior to use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid EFI should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2][3][4] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
Q3: What are the primary degradation products of EFI in solution?
A3: The primary degradation products from hydrolysis are ethyl formate and ammonium chloride (in acidic/neutral solutions). Upon heating, EFI can also decompose to formamidine hydrochloride, ethyl formate, and ethyl chloride.[2]
Q4: Can I use a stock solution of EFI that has been stored for several days?
A4: It is generally not recommended to use EFI stock solutions that have been stored for an extended period, especially if not stored under strictly anhydrous and refrigerated conditions. For best results, prepare the solution fresh before use.
Best Practices for Preparing and Storing Stable EFI Solutions
To maximize the stability and efficacy of your this compound solutions, adhere to the following best practices:
Solvent Selection and Preparation
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents to prepare your EFI solutions. The presence of water is the primary driver of hydrolysis.
-
Solvent Compatibility: EFI is partially miscible in water and soluble in many polar organic solvents.[5] Common solvents for reactions involving EFI include anhydrous ethanol, methanol, and dichloromethane. The choice of solvent will depend on the specific reaction conditions.
-
Degas Solvents: For particularly sensitive applications, degassing the solvent prior to use can remove dissolved oxygen, which may play a role in secondary degradation pathways.
Preparation of EFI Solutions: A Step-by-Step Protocol
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Inert Atmosphere: Perform all manipulations of solid EFI and its solutions under an inert atmosphere. This can be achieved using a glovebox or standard Schlenk line techniques.
-
Weighing: Weigh the required amount of this compound solid in a tared, dry container under an inert atmosphere.
-
Dissolution: Add the anhydrous solvent to the solid EFI with gentle stirring until it is completely dissolved. Avoid vigorous heating.
-
Storage: If the solution is not for immediate use, store it in a tightly sealed container with a septum or a Teflon-lined cap at 2-8°C. The headspace of the container should be flushed with an inert gas.
Monitoring Solution Stability
For critical applications where the concentration of EFI is crucial, it is advisable to monitor the stability of the solution over time.
High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment:
A reverse-phase HPLC method can be developed to separate and quantify EFI from its degradation products.
-
Column: A C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water (with an acidic modifier like 0.1% formic acid to improve peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where EFI has significant absorbance (this may need to be determined empirically, but a starting point could be in the low UV range, e.g., 210-230 nm).
-
Procedure:
-
Prepare a standard curve of EFI at known concentrations.
-
Inject samples of the EFI solution at various time points (e.g., 0, 24, 48 hours) after preparation.
-
Monitor the decrease in the peak area of EFI and the appearance of new peaks corresponding to degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy can be a powerful tool for monitoring the hydrolysis of EFI.
-
Procedure:
-
Acquire a ¹H NMR spectrum of a freshly prepared EFI solution in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ensuring the solvent is anhydrous).
-
Identify the characteristic peaks for the protons of EFI.
-
Over time, monitor the decrease in the intensity of the EFI peaks and the appearance of new peaks corresponding to ethyl formate (e.g., a quartet around 4.2 ppm and a triplet around 1.3 ppm) and other degradation products.
-
Data Summary
Table 1: Key Stability-Influencing Factors for this compound Solutions
| Parameter | Recommendation for Enhanced Stability | Rationale |
| pH | Slightly acidic (pH 4-6) | Minimizes the rate of hydrolysis. |
| Temperature | Low temperature (2-8°C) for storage | Reduces the rate of degradation reactions. |
| Solvent | Anhydrous polar organic solvents | Prevents hydrolysis by minimizing contact with water. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture and oxygen. |
Visualizing the Degradation Pathway and Troubleshooting Logic
Caption: Relationship between EFI degradation and troubleshooting logic.
By understanding the inherent instability of this compound and implementing the rigorous handling and storage procedures outlined in this guide, researchers can significantly improve the reliability and success of their synthetic endeavors.
References
- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.
- ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Drugs and the Pharmaceutical Sciences.
- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug product: a case study. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1017-1028.
- PubChem.
- Desroches, C., et al. (2011). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 55(11), 1953-1961.
- The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate.
Sources
Technical Support Center: Post-Reaction Purification of Ethyl Formimidate Hydrochloride
Welcome to the technical support center for post-reaction workup involving ethyl formimidate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot complex purification challenges and ensure the integrity of your final product.
Troubleshooting Guide
This section addresses specific, common problems encountered during the removal of excess this compound.
Q1: My aqueous workup failed to remove a persistent impurity. How can I be sure it's this compound and how do I get rid of it?
A1: This is a frequent issue. The hydrochloride salt of ethyl formimidate is highly polar and water-soluble. However, during a reaction or even a basic workup, it can be neutralized to the free base, ethyl formimidate. This free base is less polar and may partition into your organic layer.
Root Cause Analysis:
-
Incomplete Acidification: If the aqueous layer is not sufficiently acidic, the imidate hydrochloride can be deprotonated, increasing its solubility in common organic solvents like ethyl acetate or dichloromethane.
-
Hydrolysis: Ethyl formimidate can hydrolyze, especially under non-anhydrous conditions or during workup, to form ethyl formate and ammonium hydrochloride. Ethyl formate is an ester with significant organic solubility.[1][2]
Troubleshooting Protocol:
-
Confirmation: Before attempting removal, confirm the impurity's identity.
-
TLC Analysis: Spot your crude organic layer on a silica plate. The imidate hydrochloride salt will likely stay at the baseline. The free base will have a higher Rf.
-
¹H NMR Spectroscopy: Look for the characteristic signals of the ethyl group (a triplet and quartet) and the formimidate proton. The free base and the salt will have slightly different chemical shifts.
-
-
Acidic Extraction: The most robust method to remove both the salt and the free base is a rigorous acidic wash.
-
Dilute your organic layer with a suitable solvent (e.g., ethyl acetate).
-
Wash with a cold, dilute solution of HCl (e.g., 0.1 M to 1 M). This ensures the imidate is fully protonated and partitions into the aqueous phase.
-
Repeat the acidic wash 2-3 times.
-
Follow with a brine wash to remove residual water.[3]
-
Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Q2: My product is sensitive to acid. What's a safe way to remove this compound?
A2: When dealing with acid-labile compounds, an acidic wash is not an option. In this scenario, we must either convert the excess reagent into a non-reactive, easily removable substance (quenching) or use a solid-phase scavenger.
Method 1: Mild Basic Wash (for moderately sensitive products) A carefully controlled wash with a weak base can neutralize the hydrochloride salt, but this requires careful consideration of your product's stability.
-
Protocol: Wash the organic phase with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] Caution: This will generate CO₂ gas, so vent the separatory funnel frequently.[3] This method converts the imidate hydrochloride to its free base, which may still require removal via chromatography if it remains in the organic layer.
Method 2: Chemical Quenching (for highly sensitive products) The goal is to react the excess ethyl formimidate with a quenching agent to form a byproduct that is easily separated.
-
Mechanism: Adding a small amount of a highly reactive nucleophile can consume the excess imidate. A primary amine, for example, will react to form an amidine, which may be easier to remove.
-
Recommended Quench: Add a slight excess (relative to the excess imidate) of a simple primary amine like benzylamine at the end of the reaction. The resulting N-benzylformamidine has different chromatographic properties and can often be separated more easily.
Method 3: Solid-Phase Scavenging This is an elegant and often superior method for sensitive substrates as it avoids aqueous workups entirely. Scavenger resins are solid supports with functional groups designed to bind and remove specific types of molecules from a solution.[5][6]
-
Protocol:
-
Stir the reaction mixture with the resin for a few hours or overnight.
-
Remove the resin by simple filtration.[5] The excess reagent is now covalently bound to the solid support, leaving your purified product in the filtrate.
Workflow for Selecting a Removal Method
The choice of purification strategy is dictated by the stability of your desired product. This diagram outlines a decision-making process.
Caption: Decision tree for choosing the appropriate purification method.
Frequently Asked Questions (FAQs)
Q: What are the physical properties of this compound relevant to purification?
A: Understanding the properties of your reagents is critical for designing effective purification strategies.
| Property | Value / Description | Implication for Purification |
| Form | Solid / Powder[2][8] | Can be weighed accurately but requires careful handling to avoid inhalation.[8] |
| Melting Point | ~75 °C with decomposition[2] | Thermal instability means solvent removal should be done at low temperatures. |
| Solubility | Does not mix well with water (as supplied), but the hydrochloride salt is expected to be water-soluble.[8] The free base is more soluble in organic solvents. | The hydrochloride salt form is key for aqueous extraction. Ensure the pH is acidic to maintain this form. |
| Stability | Considered stable under recommended storage (2-8°C).[2] On heating, it can degrade to formamidine hydrochloride, ethyl formate, and ethyl chloride.[1] | Avoid excessive heat during reaction and workup to prevent byproduct formation. |
Q: Can I use column chromatography to remove this compound?
A: Yes, but it's often not the most efficient primary method. The hydrochloride salt is very polar and will stick to the baseline of silica gel. The free base is less polar and will move on the column. If you must use chromatography, it is best used after an initial workup has removed the bulk of the excess reagent. If your crude material is loaded directly, it can streak badly and lead to poor separation.
Q: Are there any safety concerns when working with this compound?
A: Absolutely. It is classified as an irritant.
-
May cause respiratory irritation. [9][10] Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10]
Q: What is a "Pinner salt" and how does it relate to this reagent?
A: A "Pinner salt" is the common name for the hydrochloride salt of an imidate (or imino ester), which is formed during the Pinner reaction.[3] this compound is a classic example of a Pinner salt, typically synthesized from ethanol, hydrogen cyanide (or a surrogate), and HCl gas.[11] Understanding this helps rationalize its high polarity and water solubility.
References
- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI.
- What is the best technique for amide purification? - ResearchGate.
- Scavenger Resins - Amerigo Scientific.
- Scavenger resin - Wikipedia.
- US6204385B1 - Process for preparing amidines - Google Patents.
- Metal scavengers for organic purification - Biotage.
- Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH | SLS - Lab Supplies.
- US3725456A - Process for preparing amidine salts - Google Patents.
- Solid-Supported Scavengers - Supra sciences.
- This compound | C3H8ClNO | CID 12578842 - PubChem.
- Ethyl formate | HCOOC2H5 | CID 8025 - PubChem - NIH.
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
- How do I remove HCl acid from a reaction medium containing a polar compound as a product? | ResearchGate.
- How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? | ResearchGate.
Sources
- 1. scientificlabs.com [scientificlabs.com]
- 2. 甲亚胺乙酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. Scavenger resin - Wikipedia [en.wikipedia.org]
- 7. suprasciences.com [suprasciences.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound | C3H8ClNO | CID 12578842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Ethyl Formimidate Hydrochloride Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for reactions involving ethyl formimidate hydrochloride. As a highly reactive and sensitive reagent, its successful application hinges on meticulous technique and a thorough understanding of its chemical nature. This document moves beyond standard protocols to address common failure points with expert insights and validated solutions.
Understanding the Core Challenge: The Instability of Pinner Salts
This compound is a "Pinner salt," an imino ester salt formed from the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] This reaction, known as the Pinner reaction, is a cornerstone of organic synthesis for creating valuable intermediates like amidines and esters.[3][4] However, the very reactivity that makes this compound useful is also the source of its instability.
The primary challenges stem from two key properties:
-
Hygroscopicity: The compound is highly sensitive to moisture. Water readily hydrolyzes the imidate to form an ester and ammonium chloride, which is often the primary cause of reaction failure.[1][4]
-
Thermal Instability: Pinner salts are thermodynamically unstable.[2][5] Upon heating, this compound can decompose to formamidine hydrochloride, ethyl formate, and ethyl chloride.[6][7] This decomposition is often observed as the reaction mixture turning into a solid mass or failing to produce the desired product.
A foundational understanding of the Pinner reaction mechanism is crucial for effective troubleshooting.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during reactions with this compound.
Q: My reaction produced a low yield or none of my desired product. What is the most likely cause?
A: The overwhelming majority of failures are due to the presence of water. The imidate is highly susceptible to hydrolysis, which converts it into ethyl formate and ammonium chloride.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Commercial anhydrous solvents can pick up moisture. Use a freshly opened bottle or dry the solvent using appropriate methods (see Protocol 1).
-
Dry Glassware Rigorously: All glassware must be oven-dried (>120°C for several hours) or flame-dried under vacuum and cooled under a stream of inert gas (Nitrogen or Argon).
-
Use an Inert Atmosphere: The reaction should be conducted under a positive pressure of dry nitrogen or argon from start to finish. This prevents atmospheric moisture from entering the system.
-
Check Starting Materials: Ensure your other reagents are anhydrous. If necessary, dry them using standard laboratory procedures.
Q: The reaction mixture turned into a thick, intractable solid or precipitated unexpectedly. What happened?
A: This is a classic symptom of either thermal decomposition or premature product precipitation.
-
Thermal Decomposition: The Pinner reaction is often exothermic. If the temperature is not controlled, especially during the addition of HCl gas or the nitrile, the imidate salt can decompose.[2][5] The decomposition products can polymerize or precipitate, stalling the reaction.
-
Solubility Issues: The Pinner salt itself may have limited solubility in the chosen solvent, especially at low temperatures.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at 0°C or below, especially during the initial stages.[3] Use an ice/salt or dry ice/acetone bath for consistent cooling.
-
Slow Reagent Addition: Add reagents, particularly gaseous HCl, slowly and sub-surface to dissipate heat effectively.[1]
-
Solvent Choice: While ethanol is the reactant, a co-solvent like anhydrous diethyl ether, dioxane, or dichloromethane can sometimes improve solubility and prevent precipitation.[4][5]
| Parameter | Recommendation | Rationale |
| Temperature | -10°C to 5°C | Minimizes thermal decomposition of the unstable Pinner salt.[2][5] |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis from atmospheric moisture.[1][3] |
| Reagent Purity | Anhydrous grade, freshly opened or dried | Water is the most common cause of failure via hydrolysis.[4] |
| HCl Source | Dry HCl gas or fresh solution in anhydrous solvent | Ensures acid catalyst is not a source of water. |
Q: My reaction seems to be stalled or incomplete, even with careful setup. What else could be wrong?
A: If water and temperature have been ruled out, consider the following:
-
Insufficient HCl: The reaction is acid-catalyzed.[4] An inadequate amount of HCl will result in incomplete protonation of the nitrile, leading to a slow or stalled reaction. The HCl should be bubbled through the solution until saturation is achieved at the given temperature.
-
Poor Quality Reagents: The this compound itself may have degraded during storage. It should be a white to off-white powder.[8] If it is discolored or clumpy, it has likely been exposed to moisture and decomposed. It is often best to generate the Pinner salt in situ for immediate use.
-
Steric Hindrance: While formonitrile (the precursor to the "formimidate" part) has no steric bulk, if you are applying this knowledge to other Pinner reactions, be aware that sterically hindered nitriles can exhibit lower reactivity.[1][3]
Best Practices & Key Experimental Protocols
Adherence to the following protocols can prevent many of the issues detailed above.
Protocol 1: Preparation of Anhydrous Ethanol
Even commercial anhydrous ethanol can contain trace water. For maximum reliability, prepare it freshly.
Materials:
-
Absolute Ethanol (200 proof)
-
Magnesium turnings
-
Iodine crystal
-
Distillation apparatus (oven-dried)
-
Nitrogen or Argon source
Procedure:
-
Assemble the distillation apparatus and flame-dry it under vacuum. Cool under a positive pressure of inert gas.
-
To a 1 L round-bottom flask, add magnesium turnings (5g) and a single crystal of iodine.
-
Add 50-75 mL of absolute ethanol.
-
Gently heat the mixture. The iodine will react with the magnesium to initiate the formation of magnesium ethoxide, which appears as a grayish, turbid solution.
-
Once the reaction has started (color fades and bubbling occurs), add the remaining absolute ethanol (up to 1 L).
-
Reflux the mixture for at least 1 hour. The magnesium ethoxide will react with any residual water.
-
Distill the ethanol directly into the reaction vessel or a dry, inert-gas-flushed storage flask.
Protocol 2: In Situ Generation and Reaction of this compound
This is the most reliable method, as it avoids issues with reagent degradation during storage.
Materials:
-
Acetonitrile (or other suitable nitrile)
-
Freshly prepared anhydrous ethanol (from Protocol 1)
-
Dry HCl gas source with a drying tube (e.g., H₂SO₄ bubbler)
-
Oven-dried, three-neck flask with a magnetic stirrer, gas inlet, thermometer, and septum
-
Low-temperature cooling bath (-10°C to 0°C)
Procedure:
-
Assemble the glassware while hot and cool under a stream of dry nitrogen.
-
Charge the flask with the nitrile (1.0 eq) and anhydrous ethanol (1.1 - 1.5 eq).
-
Cool the reaction mixture to between -10°C and 0°C.
-
Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring.[1] Monitor the internal temperature closely, ensuring it does not rise above 5°C.
-
Continue bubbling HCl until the solution is saturated (fumes are visible in the headspace or the off-gas vigorously turns moist pH paper acidic). This can take several hours.[1]
-
Once the Pinner salt formation is complete (often indicated by the formation of a precipitate), stop the HCl flow but maintain the inert atmosphere.
-
Add your nucleophile (e.g., an amine to form an amidine) slowly via syringe through the septum, maintaining the low temperature.
-
Allow the reaction to stir at low temperature and then slowly warm to room temperature as dictated by your specific procedure.
By understanding the inherent instability of this compound and implementing these rigorous, validated protocols, you can significantly increase the success rate of your synthesis.
References
- NROChemistry. (n.d.). Pinner Reaction.
- Grokipedia. (n.d.). Pinner reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Wikipedia. (n.d.). Pinner reaction.
- Schlama, T., & Schmalz, H. G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1578.
- Roger, R., & Neilson, D. G. (1961). Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.
- SLS - Lab Supplies. (n.d.). Ethyl formimidate hydrochlorid | 396788-10G | SIGMA-ALDRICH.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). The chemistry of amidines and imidates.
- Papathanasiou, F., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3485.
- Organic Chemistry Portal. (n.d.). Imidate synthesis.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.
- Wei, L., & Caron, S. (2012). Preparation of 2,2,2-Trichloroethyl Acetimidate. Organic Syntheses, 89, 395.
- Sciencemadness Discussion Board. (2020). Things to do with Ethyl Formate.
Sources
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- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: The Impact of Temperature on Ethyl Formimidate Hydrochloride Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the use of ethyl formimidate hydrochloride, with a specific focus on the critical role of temperature in its reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reaction involving this compound?
A1: As with most chemical reactions, temperature plays a pivotal role in the kinetics of this compound reactions. The relationship between temperature and reaction rate is primarily described by the Arrhenius equation.[1][2] In essence, increasing the temperature increases the kinetic energy of the reacting molecules.[3] This leads to more frequent and energetic collisions, significantly raising the likelihood that these collisions will overcome the activation energy barrier required for the reaction to proceed.[1][3] Consequently, a higher temperature almost always results in a faster reaction rate. A common rule of thumb in chemistry is that for many reactions, a 10°C increase in temperature can approximately double the reaction rate.[2][3]
The Arrhenius equation mathematically defines this relationship:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor, related to collision frequency and orientation
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin[1]
This exponential relationship means that even small changes in temperature can have a substantial impact on the reaction rate constant.[2]
Q2: What is the optimal temperature range for reactions with this compound, particularly for modifying proteins?
A2: The "optimal" temperature is highly dependent on the specific application, particularly the stability of the substrate. While higher temperatures accelerate the desired reaction, they can also promote undesirable side reactions and degradation of both the reagent and the substrate, such as proteins.[4] For protein modification, a balance must be struck between achieving a practical reaction rate and maintaining the protein's structural integrity and biological activity.[4][5]
Generally, reactions involving the modification of proteins with imidoesters like this compound are conducted at controlled, mild temperatures, often in the range of 4°C to 25°C . Lower temperatures (e.g., on ice) are frequently used to slow down competing reactions, such as hydrolysis of the imidoester, and to preserve the stability of sensitive proteins. Room temperature (around 20-25°C) can be used for more robust proteins or when faster reaction times are desired. It is crucial to empirically determine the optimal temperature for each specific protein and reaction system.
Q3: What are the potential side reactions or degradation pathways for this compound at elevated temperatures?
A3: this compound is susceptible to thermal degradation. Upon heating, it can decompose to yield formamidine hydrochloride, ethyl formate, and ethyl chloride.[6] The melting point of this compound is approximately 75°C, at which point it also begins to decompose.
In aqueous solutions, the primary competing reaction is hydrolysis . The imidoester group is susceptible to hydrolysis, which converts the ethyl formimidate back to ethyl formate and ammonia. This hydrolysis reaction is also accelerated by higher temperatures. Therefore, at elevated temperatures, the effective concentration of the reactive imidoester decreases more rapidly, potentially leading to lower yields of the desired product.
For reactions with primary amines, such as the lysine residues in proteins, the desired reaction is aminolysis , forming a stable amidine linkage. However, at higher temperatures, the increased rate of hydrolysis can significantly compete with aminolysis, reducing the efficiency of the modification.[7]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction temperature is too low. | Incrementally increase the reaction temperature in 5°C steps (e.g., from 4°C to 10°C, then to 15°C). Monitor the reaction progress at each step. | The activation energy for the reaction may not be sufficiently overcome at very low temperatures, leading to an impractically slow reaction rate.[2] |
| Reaction temperature is too high, leading to reagent degradation. | Perform the reaction at a lower temperature (e.g., 4°C or on ice). Prepare the this compound solution immediately before use. | This compound degrades at elevated temperatures.[6] In solution, hydrolysis competes with the desired aminolysis reaction, and this competition is more pronounced at higher temperatures.[7] |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range for imidoester reactions, typically pH 7.0 to 10.0. The reaction with primary amines is most efficient at alkaline pH. | The amine nucleophile must be in its unprotonated state to be reactive. At lower pH values, the amine is protonated and non-nucleophilic. |
Problem 2: Evidence of protein aggregation or denaturation.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction temperature is too high for the specific protein. | Reduce the reaction temperature significantly. Conduct the experiment at 4°C. | Many proteins are sensitive to heat and will unfold or aggregate at elevated temperatures, leading to loss of function.[4] |
| Extensive modification leading to changes in protein properties. | Decrease the molar excess of this compound. Reduce the reaction time. | Over-modification of surface amines can alter the protein's charge and solubility characteristics, which can sometimes induce aggregation. |
Experimental Protocols & Visualizations
Protocol: Temperature-Controlled Protein Modification
This protocol provides a general framework for the modification of a primary amine-containing substrate (e.g., a protein) with this compound under controlled temperature conditions.
-
Reagent Preparation:
-
Prepare a stock solution of the protein in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Immediately before use, dissolve this compound in the same cold buffer to the desired concentration.
-
-
Temperature Equilibration:
-
Place the protein solution in a temperature-controlled environment (e.g., an ice bath for 4°C, a water bath for 25°C) and allow it to equilibrate for at least 15 minutes.
-
-
Reaction Initiation:
-
Add the freshly prepared this compound solution to the equilibrated protein solution with gentle stirring. The final concentration of the reactants will depend on the specific experimental goals.
-
-
Incubation:
-
Maintain the reaction mixture at the chosen temperature for the desired duration (e.g., 1-2 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which contains a primary amine to react with any excess this compound.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method, ensuring all steps are performed at a temperature that maintains protein stability.
-
Visualization of Temperature Effects
The following diagrams illustrate the key concepts related to the impact of temperature on this compound reactions.
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary
The following table summarizes the general relationship between temperature and key reaction parameters based on the principles of chemical kinetics.
| Temperature | Relative Reaction Rate (Aminolysis) | Relative Rate of Hydrolysis | Risk of Protein Denaturation |
| Low (e.g., 4°C) | Slow | Slow | Low |
| Moderate (e.g., 25°C) | Moderate | Moderate | Substrate Dependent |
| High (e.g., >37°C) | Fast | Very Fast | High |
References
- Multi-parameter evaluation of the effect of processing conditions on meat protein modification. (2020-06-12).
- Arrhenius equ
- This compound. Santa Cruz Biotechnology.
- 6.2.3.1: Arrhenius Equation. (2024-02-13). Chemistry LibreTexts.
- An Unexpected Reaction of Isodehydracetic Acid with Amines in the Presence of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride Yields a New Type of β-Enaminones. (2020-05-02).
- Formylation of Amines.
- Kinetics of homogeneous and heterogeneous reactions in the reductive aminolysis of glucose with dimethylamine. Lirias.
- 3.11: Arrhenius Equation. (2023-06-19). Chemistry LibreTexts.
- Ethyl formimid
- This compound | C3H8ClNO | CID 12578842. PubChem.
- Study of the Reaction Cl + Ethyl Formate at 700-950 Torr and 297 to 435 K. (2016-05-26). PubMed.
- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacet
- Protein modification during antiviral he
- The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing.
- Ethyl formimid
- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates.
- Thermal decomposition of FC(O)OCH3 and FC(O)OCH2CH3. (2018-05-09). PubMed.
- One-Pot Reactions of Triethyl Orthoform
- Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
- Experimental and Computational Investigation on the Gas Phase Reaction of Ethyl Formate with Cl Atoms.
- Ethyl formimid
- Kinetic studies on saponification of ethyl form
- Experimental and modeling study of NO formation in ethyl form
- The thermal decomposition of ethyl chloroformate.
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023-02-08).
- ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines..
- The thermal decomposition of ethyl chloroform
- Thermal decomposition of 1-ethyl-3- methylimidazolium acet
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Validation & Comparative
A Comparative Guide to Amine-Reactive Crosslinkers: Profiling Ethyl Formimidate Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and structural biology, the selection of an appropriate crosslinking agent is a critical decision that dictates the success of an experiment. This guide provides an in-depth technical comparison of ethyl formimidate hydrochloride, a representative of the imidoester class of crosslinkers, with other widely used amine-reactive reagents. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, from mapping protein-protein interactions to developing novel therapeutics.
The Central Role of Amine-Reactive Crosslinking
The abundance and accessibility of primary amines on the N-terminus of polypeptide chains and the side chains of lysine residues make them prime targets for covalent modification.[1] Amine-reactive crosslinkers are therefore a cornerstone of bioconjugation, enabling the stabilization of protein complexes, the elucidation of protein structure, and the creation of sophisticated bioconjugates like antibody-drug conjugates. This guide will focus on a comparative analysis of four major classes of amine-reactive crosslinkers, each with a unique chemical reactivity and set of properties.
This compound: An Archetype of Imidoester Crosslinkers
This compound belongs to the imidoester family of crosslinkers. While specific experimental data for this compound in protein crosslinking applications is not extensively documented in peer-reviewed literature, its chemical nature as an imidoester allows us to infer its properties and performance based on the well-characterized behavior of this class of reagents.
Mechanism of Action: The Amidine Bond Formation
Imidoesters react with primary amines to form a positively charged amidine bond.[1] This reaction is most efficient at an alkaline pH, typically between 8 and 10.[1][2] A key characteristic of the amidine linkage is that it preserves the positive charge of the original primary amine at physiological pH.[3] This can be a significant advantage in studies where maintaining the native charge distribution and isoelectric point of a protein is crucial for preserving its structure and function.
dot
Caption: Reaction of an imidoester with a primary amine to form an amidine bond.
A Comparative Analysis of Amine-Reactive Crosslinkers
The choice of a crosslinker extends beyond a single class of reagents. Here, we compare imidoesters, represented by this compound, with three other major classes of amine-reactive crosslinkers: N-hydroxysuccinimide (NHS) esters, aldehydes, and carbodiimides.
| Feature | Imidoesters (e.g., Ethyl Formimidate HCl) | NHS Esters (e.g., BS3, DSS) | Aldehydes (e.g., Glutaraldehyde, Formaldehyde) | Carbodiimides (e.g., EDC) |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines, sulfhydryls, hydroxyls, imidazoles | Carboxyls (Asp, Glu, C-terminus) and Primary amines |
| Bond Formed | Amidine | Amide | Schiff base and other complex linkages | Amide (zero-length) |
| Charge Preservation | Yes (maintains positive charge) | No (neutralizes positive charge) | Yes (preserves basicity)[4] | No (neutralizes charges) |
| Optimal pH | 8.0 - 10.0[2] | 7.2 - 8.5[1] | Near neutral | 4.5-6.0 (activation), 7.2-8.5 (coupling)[5] |
| Bond Stability | Reversible at high pH[2] | Highly stable | Variable, can be complex | Stable |
| Membrane Permeability | Permeable[1] | Varies (BS3: impermeable, DSS: permeable) | Permeable | Permeable |
| Spacer Arm | Variable (bifunctional versions available) | Variable | Variable | Zero-length[6] |
N-hydroxysuccinimide (NHS) Esters: The Workhorse of Protein Crosslinking
Homobifunctional NHS esters like Bis(sulfosuccinimidyl) suberate (BS3) are widely used due to their high reactivity and the formation of stable amide bonds.[7]
-
Mechanism: NHS esters react with primary amines in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide.[7]
-
Advantages: The resulting amide bond is highly stable and the reaction is efficient at physiological to slightly alkaline pH.[7] Water-soluble versions like BS3 are membrane-impermeable, making them ideal for cell-surface crosslinking.[1]
-
Disadvantages: The reaction neutralizes the positive charge of the primary amine, which can potentially alter the protein's native conformation.
dot
Caption: Reaction of an NHS ester with a primary amine to form an amide bond.
Aldehydes: The Classical Fixatives
Glutaraldehyde and formaldehyde are highly reactive homobifunctional crosslinkers that have been used for decades as fixatives.
-
Mechanism: Aldehydes react with primary amines to form Schiff bases, which can then undergo further reactions to form more complex and stable linkages.[4] They can also react with other nucleophilic residues.[4]
-
Advantages: They are highly reactive and can rapidly crosslink proteins. Aldehyde crosslinkers also preserve the native basicity of lysine residues.[4]
-
Disadvantages: Their reactivity is less specific compared to imidoesters and NHS esters, which can lead to a heterogeneous mixture of products. The chemistry of the final crosslink can be complex and not fully characterized.[4]
Carbodiimides: The "Zero-Length" Crosslinkers
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker that facilitates the direct conjugation of carboxyl groups to primary amines.[6]
-
Mechanism: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine to form a stable amide bond, with EDC itself not being incorporated into the final linkage.[5] The efficiency of this reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Advantages: The absence of a spacer arm can be beneficial in studies where maintaining the native distance between interacting molecules is critical.[6]
-
Disadvantages: The reaction conditions require careful pH control, with the activation step being more efficient at a lower pH than the coupling step.[5]
dot
Caption: Two-step workflow for EDC/NHS-mediated protein crosslinking.
Experimental Protocols
General Protocol for Protein Crosslinking with a Homobifunctional Imidoester (e.g., DMS)
This protocol is adapted from a general procedure for homobifunctional imidoesters and can serve as a starting point for this compound, though optimization is recommended.[8]
Materials:
-
Protein sample in an amine-free buffer (e.g., 0.2 M triethanolamine, pH 8.0).[8] Avoid buffers containing primary amines like Tris or glycine.
-
Imidoester crosslinker (e.g., Dimethyl suberimidate, DMS).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or glacial acetic acid).[8]
Procedure:
-
Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the imidoester crosslinker in the reaction buffer. Imidoesters are moisture-sensitive and should not be stored in solution.[8]
-
Crosslinking Reaction: Add the crosslinker to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[8]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[8]
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.
General Protocol for Protein Crosslinking with a Homobifunctional NHS Ester (e.g., BS3)
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0).
-
BS3 (Bis(sulfosuccinimidyl) suberate).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Protein Preparation: Prepare the protein sample in the appropriate amine-free buffer.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer.
-
Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration (typically 0.25 to 5 mM).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked protein mixture can be analyzed by various techniques to identify crosslinked products.
Conclusion: Selecting the Optimal Crosslinker
The choice of an amine-reactive crosslinker is a nuanced decision that depends on the specific goals of the experiment.
-
This compound , as an imidoester, is an excellent choice when preserving the native charge of the protein is paramount. Its membrane permeability also makes it suitable for intracellular crosslinking studies.
-
NHS esters like BS3 offer high reactivity and form highly stable amide bonds, making them a robust choice for a wide range of applications, including the generation of stable bioconjugates.
-
Aldehydes are potent crosslinkers for fixation but their lack of specificity can be a drawback for applications requiring well-defined conjugates.
-
EDC provides a unique "zero-length" crosslinking capability, which is advantageous when avoiding the introduction of a spacer arm is critical.
Ultimately, the optimal crosslinking strategy may require empirical determination of the ideal reagent, concentration, and reaction conditions for each specific biological system. This guide provides the foundational knowledge to navigate these choices with a clear understanding of the underlying chemical principles.
References
- Di Ianni, A., et al. (2021). Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. Journal of the American Society for Mass Spectrometry, 32(8), 2115–2126.
- Interchim. (n.d.). Homobifunctional imidoester cross-linkers.
- Crain, R. C., & Marinetti, G. V. (1978). Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters. Chemistry and Physics of Lipids, 21(3), 195–204.
- Ji, T. H. (1977). Membrane permeability of bifunctional, amino site-specific, cross-linking reagents. Journal of Biological Chemistry, 252(5), 1566–1570.
- Kao, A., et al. (2018). Chemical cross-linking in the structural analysis of protein assemblies. Essays in Biochemistry, 62(1), 59–70.
- Sangon Biotech. (n.d.). ImidoesterCrosslinkers:DMA, DMP, DMS.
- Lermyte, F., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 32(4), 1073–1080.
- Di Ianni, A., et al. (2021). Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. ACS Figshare. [Link]
- Browne, D. T., & Kent, S. B. (1975). The reaction of imidoesters with proteins and related small molecules. Journal of the American Chemical Society, 97(10), 2886–2890.
- Staros, J. V. (1982). Membrane-impermeant, cleavable cross-linkers: new probes of nearest neighbor relationships at one face of a membrane. Biochemistry, 21(17), 3950–3955.
- de Graaf, A. J., et al. (1981). CROSSLINKING OF CPCRYSTALLIN WITH BISIMIDOESTERS Evidence for polyamidine formation at pH 8 from an increase in positive charges. FEBS Letters, 125(1), 103–106.
- Leitner, A., et al. (2012). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry Abstract 1 Introduction. In Protein-Protein Interactions (pp. 147–160). Humana Press.
- The Bumbling Biochemist. (2021, November 18). Protein-protein crosslinking - an overview with emphasis on structural biology uses [Video]. YouTube. [Link]
- Spivak, D. A., & Shea, K. J. (2001). Comparison of monofunctional and multifunctional monomers in phosphate binding molecularly imprinted polymers. Macromolecules, 34(1), 164–170.
- Hartman, F. C., & Wold, F. (1966). Bifunctional imidoesters as cross-linking reagents.
- Barber, L. J., et al. (2021). Selectivity and stability of N-terminal targeting protein modification chemistries. RSC Chemical Biology, 2(3), 849–858.
- Di Ianni, A., et al. (2024). Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies.
- Götze, M., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4255–4269.
- Sinz, A., & Bantscheff, M. (2014). Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker. Methods in Molecular Biology, 1188, 147–155.
- Varkey, J., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins.
- Thermo Fisher Scientific. (2018, May 3).
- Shah, A. D., et al. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Molecular Pharmaceutics, 12(3), 783–793.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide: Ethyl Formimidate Hydrochloride vs. Carbodiimides (EDC) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic covalent linkage of biomolecules is a cornerstone of modern biotechnology, underpinning advancements in therapeutics, diagnostics, and fundamental research. The choice of crosslinking chemistry is paramount, directly influencing the efficiency, stability, and functionality of the resulting conjugate. This guide provides an in-depth, objective comparison between two prominent classes of amine-reactive crosslinking reagents: ethyl formimidate hydrochloride (EFI) and the widely used carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Fundamental Chemistry: A Tale of Two Mechanisms
Understanding the distinct reaction mechanisms of EFI and EDC is crucial for making an informed decision. While both ultimately target primary amines, their activation pathways and the resulting linkages differ significantly.
This compound (EFI): Direct Amine Modification
EFI belongs to the imidoester class of crosslinkers. These reagents react directly with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) in a single step under slightly alkaline conditions (pH 8.0 - 10.0).[1][2] The reaction, known as amidination , results in the formation of a stable amidine bond . A key feature of this reaction is the retention of the positive charge of the original amine, which can be critical for preserving the native charge distribution on a protein's surface.[1]
Carbodiimides (EDC): Carboxyl Activation for Amide Bond Formation
EDC is a zero-length crosslinker, meaning it facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final linkage.[3][4] The reaction is a two-step process:
-
Activation: EDC first reacts with a carboxyl group (e.g., on aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive and unstable O-acylisourea intermediate.[3][5] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][5]
-
Coupling: This activated carboxyl group then reacts with a primary amine to form a stable amide bond , releasing a soluble urea byproduct.[3][5]
To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included in EDC coupling protocols.[3][6] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts more efficiently with amines at physiological pH.[3][6]
Diagrammatic Representation of Reaction Mechanisms
Caption: Experimental workflow for protein crosslinking with EFI.
Materials:
-
Protein A and Protein B
-
This compound (EFI)
-
Reaction Buffer: 50 mM sodium borate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the Reaction Buffer to the desired final concentrations (e.g., 1-5 mg/mL).
-
EFI Preparation: Immediately before use, dissolve EFI in the Reaction Buffer to a stock concentration of 10-20 mg/mL.
-
Crosslinking Reaction: Add the EFI stock solution to the protein mixture to achieve a final EFI concentration of 1-2 mg/mL. The optimal molar ratio of EFI to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess reagents and purify the crosslinked conjugate using an appropriate method such as size-exclusion chromatography.
Protocol 2: Two-Step Protein Conjugation using EDC/NHS
This protocol outlines the conjugation of a protein with available carboxyl groups (Protein 1) to a protein with available amine groups (Protein 2).
Workflow Diagram
Caption: Two-step experimental workflow for protein conjugation with EDC/NHS.
Materials:
-
Protein 1 (with carboxyl groups)
-
Protein 2 (with amine groups)
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 [7]* Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5 [8]* Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein 1 Activation: Dissolve Protein 1 in Activation Buffer.
-
Add Reagents: Add EDC (e.g., to a final concentration of 4 mM) and Sulfo-NHS (e.g., to a final concentration of 10 mM) to the Protein 1 solution. [7]3. Incubate: Allow the activation reaction to proceed for 15 minutes at room temperature. [7]4. Remove Excess Reagents: Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC, Sulfo-NHS, and byproducts.
-
Conjugation: Add the activated Protein 1 to a solution of Protein 2 in Coupling Buffer.
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature. [6]7. Quenching: Add the Quenching Solution to a final concentration of 10 mM to stop the reaction.
-
Purification: Purify the final conjugate using an appropriate method to remove unreacted proteins and quenching reagents.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and carbodiimides like EDC is not a matter of one being universally superior to the other, but rather a decision based on the specific experimental goals and the nature of the biomolecules involved.
Choose this compound (EFI) when:
-
Preserving the positive charge of primary amines is critical for maintaining protein structure and function.
-
The primary goal is direct amine-to-amine crosslinking or specific modification of lysine residues.
-
A simpler, single-step reaction is preferred, and the protein is stable at alkaline pH.
Choose Carbodiimides (EDC) when:
-
A robust and versatile method for conjugating carboxyl groups to primary amines is required.
-
A zero-length crosslinker is necessary to avoid introducing a spacer arm.
-
The reaction needs to be performed under milder pH conditions to preserve protein stability.
-
The water-solubility of the crosslinker and its byproducts simplifies purification. [9][10] By carefully considering the principles and protocols outlined in this guide, researchers can confidently select the optimal crosslinking strategy to advance their scientific endeavors.
References
- Creative Biolabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Chemistry Stack Exchange. (2014, June 29). Why are amidines so much more basic than amides?
- Totaro, K. A., et al. (2016).
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Wikipedia. (n.d.). Carbodiimide.
- G-Biosciences. (n.d.). Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- Webb, C. M., & Miller, S. J. (2017). Hydrogen-bonding behavior of amidines in helical structure. Chemical science, 8(11), 7461–7466. [Link]
- Williams, A., & Ibrahim, I. T. (1981). A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-ethyl-3-(3'-(dimethylamino)propyl)carbodiimide (EDC). Journal of the American Chemical Society, 103(24), 7090–7095. [Link]
- Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]
- Reddit. (2019, February 24). Why are amidines so much more basic than amides?
- The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide.
- Wikipedia. (n.d.). Amide.
- University of Texas Health Science Center at San Antonio. (n.d.). How to cross-link proteins.
- Scientific Laboratory Supplies (SLS). (n.d.). Ethyl formimidate hydrochlorid.
- Wu, Q., & Zhou, Y. (2019). Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells. Bio-protocol, 9(11), e3256. [Link]
- PubChem. (n.d.). This compound.
- Paderi, J. E., et al. (2008). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of materials science. Materials in medicine, 19(11), 3349–3357. [Link]
- Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.
- Google Patents. (n.d.). EP2566845A1 - Conjugation reactions.
- Krishnan, M., & G, S. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International journal of molecular sciences, 23(23), 14619. [Link]
- Olde Damink, L. H., et al. (2007). Biomechanical Properties of Carbodiimide Crosslinked Collagen: Influence of the Formation of Ester Crosslinks. Journal of Biomedical Materials Research Part A, 83A(2), 435-443. [Link]
- Organic Chemistry Portal. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Oakwood Chemical. (n.d.). This compound.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Modified by Ethyl Formimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the chemical modification of proteins is a cornerstone technique for elucidating protein structure, function, and interactions. Among the arsenal of reagents available, ethyl formimidate hydrochloride stands out for its ability to selectively modify primary amine groups, offering unique advantages for mass spectrometry-based analysis. This guide provides an in-depth, objective comparison of this compound with alternative protein modification strategies, supported by mechanistic insights and detailed experimental protocols.
The Rationale for Amine Modification in Proteomics
The ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins are readily accessible and nucleophilic, making them prime targets for chemical modification. Such modifications can be leveraged for several analytical purposes in mass spectrometry:
-
Improving Peptide Detection: Modifying the charge state of peptides can enhance their ionization efficiency, leading to improved signal intensity and detection, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Directing Peptide Fragmentation: The nature of the chemical modification can influence how a peptide fragments in the gas phase during tandem mass spectrometry (MS/MS), often leading to more predictable and informative fragmentation patterns that aid in peptide identification.
-
Enabling Quantitative Proteomics: Isotope-labeled versions of modifying reagents can be used to introduce mass tags that allow for the relative or absolute quantification of proteins between different samples.
-
Cross-Linking Mass Spectrometry (XL-MS): Bifunctional modifying agents can be used to covalently link amino acids that are in close proximity in the three-dimensional structure of a protein or protein complex, providing valuable structural information.
This compound: The Chemistry of Formamidinylation
This compound belongs to the class of imidoesters, which react with primary amines in a process known as amidination or, more specifically for this reagent, formamidinylation. The reaction converts the primary amine of a lysine residue into a more basic homoarginine residue.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the unprotonated ε-amino group of lysine on the electrophilic carbon of the ethyl formimidate. This is followed by the elimination of ethanol, resulting in the formation of a formamidinyl group.
Caption: Reaction of a lysine residue with this compound.
This conversion has a profound impact on the physicochemical properties of the modified peptide, which can be harnessed for mass spectrometric analysis. A key consequence of this reaction is a monoisotopic mass shift of +26.0157 Da for each modified lysine residue.
A Comparative Analysis of Lysine-Targeting Modification Reagents
The choice of a modifying reagent is critical and depends on the specific goals of the experiment. Here, we compare this compound (representing imidoesters) with other commonly used classes of amine-reactive reagents.
| Feature | Ethyl Formimidate HCl (Imidoesters) | NHS-Esters (e.g., BS3, TMT) | Aldehydes (e.g., Formaldehyde) |
| Reaction | Formamidinylation | Acylation | Reductive Amination |
| Target Groups | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus), other nucleophiles |
| Charge Preservation | Preserves positive charge (converts amine to a more basic amidine) | Neutralizes positive charge (converts amine to an amide) | Preserves positive charge (converts primary amine to a secondary or tertiary amine) |
| Mass Shift | +26.0157 Da (Formamidinylation) | Varies with reagent (e.g., TMT: +229.1629 Da) | Varies with reagent and reaction conditions |
| Reversibility | Generally irreversible | Irreversible | Reversible with heat |
| Key Advantages for MS | Enhances signal in MALDI, directs fragmentation to produce prominent b₁ ions.[1] | Well-established for quantitative proteomics (e.g., TMT), defined mass shifts. | Can be used for in-vivo cross-linking due to cell permeability.[2] |
| Potential Drawbacks | Can also modify the N-terminus. | Can suppress ionization in ESI due to charge neutralization. | Can form complex reaction products and polymers, making data analysis challenging.[2] |
Experimental Section: Protocols for Protein Modification and Mass Spectrometry
Overall Experimental Workflow
The general workflow for analyzing proteins modified with this compound involves protein extraction and denaturation, the modification reaction, enzymatic digestion, and finally, LC-MS/MS analysis.
Caption: General workflow for mass spectrometry analysis of modified proteins.
Detailed Protocol: In-Solution Protein Modification with this compound
This protocol describes the modification of a purified protein or a complex protein mixture in solution prior to enzymatic digestion.
Materials:
-
Protein sample (1-5 mg/mL)
-
Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Modification Buffer: 100 mM Triethanolamine-HCl, pH 8.5
-
This compound (EFC) stock solution: 1 M in Modification Buffer (prepare fresh)
-
Quenching Solution: 50 mM Ammonium Bicarbonate
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (proteomics grade)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
-
Reduction and Alkylation:
-
Add reducing agent to a final concentration of 10 mM DTT or 20 mM TCEP.
-
Incubate at 37°C for 1 hour.
-
Cool the sample to room temperature.
-
Add alkylating agent to a final concentration of 55 mM IAA.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove the denaturation, reducing, and alkylating agents by buffer exchange into Modification Buffer using a desalting column or spin filter with an appropriate molecular weight cutoff.
-
-
Protein Modification:
-
Adjust the protein concentration to approximately 1 mg/mL with Modification Buffer.
-
Add the freshly prepared 1 M EFC stock solution to a final concentration of 50-100 mM. The optimal concentration may need to be determined empirically.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
-
Quenching:
-
Add Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature to consume any unreacted EFC.
-
-
Preparation for Digestion:
-
Dilute the sample with Digestion Buffer to reduce the concentration of urea to <1 M or guanidine hydrochloride to <0.5 M to ensure trypsin activity.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.[3]
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS using a standard proteomics workflow.
-
Data Analysis Considerations
When searching the acquired MS/MS data against a protein sequence database, it is crucial to include the formamidinylation of lysine as a variable modification.
-
Mass Shift: +26.0157 Da on lysine (K).
-
Fragmentation: Be aware of the potential for a prominent b₁ ion and a corresponding y(n-1) ion series, which may be leveraged by some search algorithms for improved scoring.[1]
Decision Guide: Choosing the Right Modification Strategy
The selection of a protein modification reagent is a critical decision that influences the entire experimental outcome. This guide can help in making an informed choice based on the research question.
Caption: Decision tree for selecting a protein modification strategy.
Conclusion
This compound offers a valuable tool for the mass spectrometric analysis of proteins. The conversion of lysine residues to the more basic homoarginine through formamidinylation can significantly enhance the detection of lysine-containing peptides and provide unique fragmentation patterns that aid in their identification. While alternative reagents such as NHS-esters and aldehydes have their own distinct advantages, particularly in quantitative proteomics and in-vivo cross-linking, respectively, the judicious application of this compound can provide complementary and valuable insights into the proteome. The choice of reagent should always be guided by the specific analytical goals, and the protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this powerful protein modification strategy.
References
- Li, W., et al. (2015). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of Proteome Research, 14(3), 1594-1604.
- Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(1), 1884-1890.
- Beardsley, R. L., & Reilly, J. P. (2004). Fragmentation of amidinated peptide ions. Journal of the American Society for Mass Spectrometry, 15(2), 158-167.
- Brancia, F. L., et al. (2006). Guanidination chemistry for qualitative and quantitative proteomics. Rapid Communications in Mass Spectrometry, 20(5), 745-752.
- Wang, Y., et al. (2014). [Effect of the lysine guanidination on proteomic analysis]. Sheng Wu Gong Cheng Xue Bao, 30(8), 1269-1277.
- Julian, R. R., et al. (2011). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of the American Society for Mass Spectrometry, 22(5), 903-912.
- Li, W., et al. (2015). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of Proteome Research, 14(3), 1594-1604.
- Stewart, I. I., et al. (2010). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 21(11), 1944-1955.
- Huang, C. H., et al. (2011). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Journal of the American Society for Mass Spectrometry, 22(2), 305-315.
- Powell, K. D., et al. (2011). Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions. Analytical Chemistry, 83(9), 3465-3472.
- Klykov, S., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Nature Communications, 11(1), 3128.
- Riederer, T., et al. (2007). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 55(15), 6211-6216.
- Browne, D. T., & Kent, S. B. H. (1975). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 97(10), 2886-2890.
- Banks, T. E., & Shafer, J. A. (1970). S methylation of thiols by O-methylisourea. Biochemistry, 9(16), 3343-3348.
- Powell, K. D., et al. (2011). Mass spectrometry- and lysine amidination-based protocol for thermodynamic analysis of protein folding and ligand binding interactions. Analytical Chemistry, 83(9), 3465-3472.
- Chen, Y., et al. (2019). Protein preparation for LC-MS/MS analysis. protocols.io.
- Weinert, B. T., et al. (2018). Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide. Molecular & Cellular Proteomics, 17(7), 1396-1410.
- Tsiatsiani, L., & Heck, A. J. R. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(9), 1435-1450.
- Zhang, K., et al. (2012). Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins. Journal of the American Society for Mass Spectrometry, 23(1), 111-121.
- Baeza, J., et al. (2016). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology, 1443, 81-96.
- Liu, T., et al. (2023). Integrative proteomics, phosphoproteomics and acetylation proteomics analyses of acute pancreatitis in rats. International Journal of Medical Sciences, 20(6), 760-773.
- Van Damme, P., et al. (2009). Proteomics analyses reveal the evolutionary conservation and divergence of N-terminal acetyltransferases from yeast and humans. Proceedings of the National Academy of Sciences, 106(23), 9217-9222.
- Miller, M. J., & Raines, R. T. (2016). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Organic Letters, 18(15), 3742-3745.
- Patai, S. (1975). The Chemistry of Imidates. Chemical Reviews, 75(3), 321-334.
- Feist, P., & Hummon, A. B. (2015). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 110, 10.25.1-10.25.21.
- Donnelly, D. P., et al. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods, 16(7), 587-594.
- Wikipedia. (n.d.). Pinner reaction. In Wikipedia.
- Scheltema, R. A., & Heck, A. J. R. (2012). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Methods in Molecular Biology, 893, 11-19.
- Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry, 6(3).
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A Senior Application Scientist's Guide to Quantifying Amine Modification by Ethyl Formimidate Hydrochloride
Foreword for the Modern Researcher
This guide moves beyond simple protocols. It is designed to provide you, a fellow scientist, with the causal logic behind methodological choices, offering a comparative analysis of the principal techniques used to determine the degree of amine modification. We will explore the strengths and limitations of each method, grounded in experimental data, to empower you to select and implement the most appropriate strategy for your research objectives.
The Chemistry of Amidation: Why Ethyl Formimidate?
Ethyl formimidate reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, under mildly alkaline conditions. The nucleophilic amine attacks the electrophilic carbon of the formimidate, leading to the formation of a stable amidine linkage. This reaction is particularly valuable because the resulting amidinium ion retains a positive charge at physiological pH, mimicking the original protonated amine and thus minimizing perturbations to the protein's overall charge and conformation.
Caption: Reaction of a primary amine with ethyl formimidate hydrochloride.
Core Strategy: Quantifying What's Left
The most direct way to determine the extent of modification is to measure the number of primary amines that remain unreacted after the procedure. This is achieved by comparing the free amine content of a modified protein sample against an unmodified control sample. The difference directly correlates to the degree of modification.
Caption: General workflow for quantifying the degree of amine modification.
Method 1: TNBSA Spectrophotometric Assay
The 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) assay is a rapid and sensitive colorimetric method for determining the concentration of free primary amines.[1] TNBSA reacts with primary amines to form a highly chromogenic derivative that absorbs strongly at 335 nm.[1][2]
Causality Behind the Choice: This method is chosen for its simplicity, accessibility, and high sensitivity. It requires only a standard spectrophotometer. The causality is direct: fewer free amines in the modified sample will result in a lower absorbance reading compared to the control, and this difference is stoichiometric. However, it's crucial to use a buffer free of extraneous primary amines (like Tris or glycine), as these will react with TNBSA and create a high background.[1][3]
Detailed Experimental Protocol: TNBSA Assay
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5. Ensure this buffer is prepared fresh and is free of any amine contaminants.
-
TNBSA Solution: Prepare a 0.01% (w/v) solution of TNBSA in the Reaction Buffer. This solution should be prepared fresh for each experiment.[1]
-
Stop Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS) and 1 N HCl.
-
-
Sample Preparation:
-
Standard Curve Generation:
-
Prepare a set of standards using a known primary amine-containing compound (e.g., glycine or a standard peptide) in the Reaction Buffer. Concentrations should range from 0 to a level that gives an absorbance of ~1.0.
-
-
Reaction Procedure:
-
Measurement and Calculation:
-
Measure the absorbance of all samples at 335 nm using a spectrophotometer.
-
Use the standard curve to determine the concentration of free amines in the control (Acontrol) and modified (Amodified) samples.
-
Calculate the degree of modification using the formula: Degree of Modification (%) = [1 - (Amodified / Acontrol)] x 100
-
Method 2: Ninhydrin Assay
The ninhydrin assay is another classic colorimetric method that has been widely used for the detection and quantification of amino acids and primary amines.[4][5][6] The reaction of ninhydrin with a primary amine, upon heating, yields a deep purple-colored product known as Ruhemann's purple, which has an absorbance maximum at 570 nm.[5][6]
Causality Behind the Choice: The ninhydrin assay is selected for its robustness and long history of use, making it a well-validated method.[4] It is less sensitive to pH variations during the colorimetric reading than the TNBSA assay. A key consideration is that the reaction requires heating, and the color intensity can be dependent on the specific amino acid.[7] Therefore, using a consistent standard is critical for accurate quantification.
Detailed Experimental Protocol: Ninhydrin Assay
-
Reagent Preparation:
-
Sample Preparation:
-
As with the TNBSA assay, prepare both unmodified control and modified protein samples in a suitable buffer (e.g., PBS or bicarbonate buffer). The final concentration should be determined empirically but is typically in the range of 0.1-1 mg/mL.
-
-
Standard Curve Generation:
-
Prepare a standard curve using a known concentration of an amino acid like leucine or glycine in the same buffer as the samples.
-
-
Reaction Procedure:
-
In a test tube, mix 1 mL of the sample (or standard) with 1 mL of the acetate buffer.
-
Add 1 mL of the ninhydrin reagent to each tube.[8]
-
Mix the contents well.
-
Place the tubes in a boiling water bath for exactly 15 minutes.[8]
-
Cool the tubes to room temperature in a cold water bath.
-
Add 1 mL of 50% ethanol to each tube to stabilize the color and mix well.[8]
-
-
Measurement and Calculation:
-
Measure the absorbance of all samples at 570 nm.
-
Determine the concentration of free amines in the control (Ncontrol) and modified (Nmodified) samples using the standard curve.
-
Calculate the degree of modification: Degree of Modification (%) = [1 - (Nmodified / Ncontrol)] x 100
-
Method 3: Mass Spectrometry (MS)
Mass spectrometry offers the most detailed and definitive characterization of protein modifications.[9][10] Unlike bulk methods that measure an average, MS can provide the exact mass of the modified protein, the number of modifications, and even the specific sites of modification.[11][12]
Causality Behind the Choice: MS is the authoritative choice when precision and site-specific information are required. The modification by ethyl formimidate results in a predictable mass shift. For each primary amine that is modified, the mass of the protein or peptide will increase by a specific amount (corresponding to the addition of a C2H4N moiety). This allows for an unambiguous determination of the modification stoichiometry.
-
Intact Mass Analysis (Top-Down): The intact protein is introduced into the mass spectrometer. The resulting mass spectrum will show a distribution of species. An unmodified protein will have a specific mass, while modified proteins will appear as a series of peaks, each corresponding to the addition of one, two, three, or more formimidate groups. This allows for direct calculation of the modification distribution.[11]
-
Peptide Mapping (Bottom-Up): The protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed.[9] By comparing the peptide maps of the modified and unmodified samples, one can identify specific peptides (and thus specific lysine residues) that have been modified by observing the characteristic mass shift.[10][13]
Experimental Workflow: Mass Spectrometry
-
Sample Preparation:
-
Prepare highly purified samples of the unmodified control and the modified protein. Buffers should be volatile (e.g., ammonium bicarbonate).
-
For peptide mapping, reduce and alkylate cysteine residues, then digest with a protease like trypsin.
-
-
LC-MS Analysis:
-
Inject the sample (intact protein or peptide digest) into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC).[9]
-
-
Data Analysis:
-
For Intact Mass: Deconvolute the raw mass spectrum to determine the molecular weights of the species present in both the control and modified samples. Calculate the mass difference to confirm the modification and quantify the distribution of modified species.
-
For Peptide Mapping: Use proteomics software to search the MS/MS data against the protein's sequence. Search for the expected mass shift on lysine residues and the N-terminus to identify and quantify site-specific modification.
-
Comparison of Quantification Methods
| Feature | TNBSA Assay | Ninhydrin Assay | Mass Spectrometry |
| Principle | Colorimetric (335 nm) | Colorimetric (570 nm) | Mass-to-charge ratio |
| Information | Bulk % modification | Bulk % modification | Stoichiometry, site-specificity |
| Sensitivity | High (pmol range) | Moderate (nmol range)[14] | Very High (fmol to amol range)[12] |
| Equipment | Spectrophotometer | Spectrophotometer, heat block | LC-MS System |
| Throughput | High (plate-reader compatible) | Moderate | Low to Moderate |
| Cost | Low | Low | High |
| Key Advantage | Simple, rapid, and sensitive[1] | Robust, well-established[5] | Definitive, highly detailed data[9][11] |
| Key Limitation | Sensitive to amine contaminants[1] | Requires heating, can have variable color yield[7] | Expensive, complex data analysis |
Alternative Amine-Reactive Reagents: A Brief Comparison
While ethyl formimidate is excellent for preserving charge, other reagents offer different advantages. Understanding these alternatives provides context for why you might choose one over the other.
| Reagent Class | Example | Resulting Bond | Charge Change | Key Feature |
| Imidoesters | Ethyl Formimidate | Amidine | Preserved (+) | Mimics native lysine charge. |
| NHS Esters | Sulfo-NHS-Acetate | Amide | Lost (Neutralized) | Highly reactive, forms stable amide bond.[15] |
| Isothiocyanates | FITC | Thiourea | Lost (Neutralized) | Often used for fluorescent labeling.[15] |
| Aldehydes | Formaldehyde | Secondary Amine | Preserved (+) | Used in reductive amination; stable bond.[15] |
Conclusion: Selecting the Right Tool for the Job
The quantification of amine modification is not a one-size-fits-all problem. The choice of method is a strategic decision dictated by your experimental needs and available resources.
-
For routine screening, process optimization, or quality control where a rapid, cost-effective measure of bulk modification is sufficient, the TNBSA or ninhydrin assays are excellent first-line choices.
-
For in-depth characterization, validation of conjugation sites, or analysis of heterogenous products , where absolute certainty and site-specific detail are non-negotiable, mass spectrometry is the undisputed gold standard.
By understanding the principles, protocols, and comparative performance of these techniques, you are well-equipped to generate robust, reproducible, and highly trustworthy data in your work with amine-modified biomolecules.
References
- Current time inform
- Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry.
- The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids.
- Characterization of intact and modified proteins by mass spectrometry. MS Vision.
- MS for detecting post-translational modific
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modific
- Application Notes & Protocols: Spectrophotometric Determination of Amino Acids with Ninhydrin. Benchchem.
- Identification of Protein Modifications by Mass Spectrometry. Source not specified.
- Quantitative Estimation of Amino Acids by Ninhydrin. Virtual Labs.
- A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods. Benchchem.
- TNBSA. Thermo Fisher Scientific.
- The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamin
- TNBSA reagent for amine detection.
- Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances (RSC Publishing).
- Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I. Amrita Vishwa Vidyapeetham Virtual Lab.
- Quantitative Analysis of Primary Amines: A Comparative Guide to Isoindole-Based Derivatization and Altern
- Amino Acid Assay. University of Maryland.
- Application Notes and Protocols for Amine Modification via Propynyloxy-Activ
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.
- TNBSA reaction scheme for detection of primary amines. Thermo Fisher Scientific.
- Differences between biogenic amine detection by HPLC methods using OPA and dansyl deriv
- The Quantification of Protein Amino Groups by the Trinitrobenzenesulfonic Acid Method: A Reexamination.
- Proposed mechanism for N-formylation of amines using formic acid/ethyl formate.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Formylation of Amines.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific.
- Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Oxford Academic.
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
- Derivatization and Separation of Aliph
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A Researcher's Guide to Functional Assays for Proteins After Crosslinking with Ethyl Formimidate Hydrochloride
In the intricate world of proteomics, understanding protein-protein interactions is paramount to deciphering cellular function. Chemical crosslinking has emerged as a powerful technique to capture these interactions, essentially taking a "snapshot" of proteins in close proximity.[1][2][3] Ethyl formimidate hydrochloride (EFT), a homobifunctional imidoester crosslinker, is a valuable tool in this endeavor. This guide provides an in-depth comparison of EFT with other crosslinking agents and details the critical functional assays necessary to validate the biological relevance of crosslinked protein complexes.
The Role and Mechanism of this compound in Protein Crosslinking
This compound is a reagent that covalently links proteins by reacting with primary amines, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[4] This reaction forms a stable amidine bond. As a homobifunctional crosslinker, EFT possesses two identical reactive groups, enabling it to connect two separate protein molecules (intermolecular crosslinking) or different parts of the same protein (intramolecular crosslinking).[1]
The choice of crosslinker is a critical experimental parameter. EFT offers the advantage of being a relatively small molecule, which can minimize significant structural perturbations of the protein complex.[5][6][7] However, like all chemical modifications, crosslinking can potentially alter a protein's structure and, consequently, its function.[5][6][7] Therefore, it is imperative to perform functional assays to ensure that the observed interactions are not artifacts of the crosslinking process.
Comparing this compound with Alternative Crosslinking Agents
The selection of a crosslinking agent depends on the specific research question and the nature of the proteins being studied. Here's a comparison of EFT with other commonly used crosslinkers:
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable? | Key Characteristics & Considerations |
| This compound (EFT) | Imidoester | ~3.7 | No | Reacts with primary amines. Short spacer arm, good for capturing close-proximity interactions. Reaction is pH-dependent, optimal at alkaline pH.[4] |
| Glutaraldehyde | Aldehyde | Variable | No | Reacts with amines, thiols, hydroxyls, and imidazoles. Highly reactive and can lead to extensive polymerization. Often used for tissue fixation.[8] |
| Bis(sulfosuccinimidyl) suberate (BS3) | NHS ester | 11.4 | No | Water-soluble, amine-reactive crosslinker. Longer spacer arm than EFT, suitable for capturing interactions over a greater distance.[9][10] |
| Formaldehyde | Aldehyde | ~2 | No (Reversible with heat) | Zero-length crosslinker that forms a methylene bridge between reactive groups.[11] Can crosslink a wide range of functional groups. Reversibility can be advantageous for certain downstream applications.[12] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | 0 | No | Zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.[13][14][15] Does not become part of the final crosslink.[4][14][15] |
Experimental Insight: The choice between a short-spacer crosslinker like EFT and a longer one like BS3 depends on the anticipated distance between interacting protein domains. For tightly associated complexes, EFT is often a suitable choice. For more flexible or transient interactions, a longer spacer arm may be necessary to capture the interaction effectively.
Validating Protein Function Post-Crosslinking: A Suite of Essential Assays
The overarching goal of functional assays is to confirm that the crosslinking procedure has not significantly compromised the biological activity of the protein or protein complex under investigation. The specific assays will vary depending on the protein's function.
Enzyme Activity Assays
For enzymes, the most direct functional assessment is to measure their catalytic activity.
Principle: Enzyme activity is quantified by measuring the rate of substrate conversion to product. A significant decrease in activity after crosslinking may indicate that the crosslinker has modified residues within the active site or induced a conformational change that impairs function.
Experimental Protocol: Generic Spectrophotometric Enzyme Assay
-
Protein Concentration Determination: Accurately determine the concentration of both the native (uncrosslinked) and crosslinked enzyme solutions using a standard method like the Bradford assay.[16]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the substrate at a saturating concentration.
-
Initiation of Reaction: Add a known amount of the native or crosslinked enzyme to the reaction mixture to initiate the reaction.
-
Monitoring the Reaction: Monitor the change in absorbance over time at a wavelength specific to the product formation using a spectrophotometer.
-
Calculation of Activity: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Enzyme activity is typically expressed in units (µmol of product formed per minute) per mg of protein.
Data Presentation:
| Enzyme | Treatment | Specific Activity (U/mg) | % Activity Remaining |
| Lysozyme | Native (Control) | 1500 | 100% |
| Lysozyme | EFT Crosslinked | 1275 | 85% |
| Lysozyme | Glutaraldehyde Crosslinked | 600 | 40% |
Interpretation: In this hypothetical example, EFT crosslinking resulted in a modest 15% decrease in lysozyme activity, suggesting that the overall structure and active site integrity are largely preserved. In contrast, glutaraldehyde crosslinking led to a substantial loss of activity, indicating significant structural or functional disruption.
Protein-Protein Binding Assays
For proteins involved in signaling pathways or complex formation, assessing their binding affinity to known partners is crucial.
Principle: Techniques like Co-immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR) can quantify the interaction between the crosslinked protein and its binding partner.
Experimental Workflow: Co-immunoprecipitation (Co-IP)
Caption: Workflow for Co-immunoprecipitation to assess protein-protein interactions.
Experimental Protocol: Co-immunoprecipitation
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein interactions. For the experimental sample, perform the EFT crosslinking step prior to lysis.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the "bait" protein.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complex.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected "prey" protein.[8]
Interpretation: The presence of the prey protein in the eluate from the crosslinked sample, at a level comparable to the native sample, indicates that the interaction is preserved after crosslinking.
Structural Integrity Assays
While not direct functional assays, techniques that probe protein structure can provide valuable insights into the impact of crosslinking.
Principle: Circular Dichroism (CD) spectroscopy can assess the secondary structure of a protein. Significant changes in the CD spectrum after crosslinking would suggest a major conformational change, which would likely impact function.
Data Presentation:
| Protein | Treatment | α-helix (%) | β-sheet (%) |
| Calmodulin | Native (Control) | 45 | 10 |
| Calmodulin | EFT Crosslinked | 42 | 11 |
Interpretation: The minimal changes in the secondary structure content of calmodulin after EFT crosslinking suggest that the overall fold of the protein is maintained.[5][6][7]
Logical Framework for a Crosslinking and Functional Validation Study
Caption: A logical workflow for crosslinking and subsequent functional validation.
Conclusion
This compound is a valuable reagent for studying protein-protein interactions. However, the introduction of covalent crosslinks necessitates a thorough functional validation to ensure the biological relevance of the findings. By employing a combination of enzyme activity assays, protein-protein binding studies, and structural integrity assessments, researchers can confidently interpret their crosslinking data. This multi-faceted approach, grounded in rigorous experimental design and data analysis, is essential for advancing our understanding of the complex molecular machinery of the cell.
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A Comparative Guide to Ethyl Formimidate Hydrochloride and Glutaraldehyde for Biomolecule Cross-Linking
Abstract
For researchers, scientists, and professionals in drug development, the covalent cross-linking of biomolecules is a cornerstone technique for applications ranging from the stabilization of protein complexes for structural analysis to the preparation of bioconjugates and the fixation of cellular specimens. The choice of a cross-linking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparative analysis of two widely used cross-linking agents: Ethyl Formimidate Hydrochloride and Glutaraldehyde. We will delve into their respective reaction mechanisms, evaluate their performance based on experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.
Introduction
Chemical cross-linking is a powerful technique used to establish covalent bonds between molecules, thereby providing structural insights and stabilizing transient interactions.[1] Homobifunctional cross-linkers, possessing two identical reactive groups, are commonly employed to link specific functional groups on proteins and other biomolecules.[1] Among the plethora of available reagents, this compound, an imidoester-based cross-linker, and Glutaraldehyde, a dialdehyde, have emerged as popular choices due to their reactivity towards primary amines. However, their distinct chemical properties lead to significant differences in cross-linking efficiency, specificity, reversibility, and impact on the biological sample. This guide aims to elucidate these differences, providing a comprehensive resource for the scientific community.
Chemical Properties and Reaction Mechanisms
A fundamental understanding of the chemical reactivity of each cross-linker is paramount to its effective application. Both this compound and Glutaraldehyde primarily target the ε-amino groups of lysine residues and the N-terminal α-amino groups of proteins.[2][3]
This compound
This compound belongs to the class of imidoester cross-linkers. Its reaction with primary amines, known as amidination, proceeds optimally under slightly alkaline conditions (pH 8.0 - 10.0).[2] In this pH range, the targeted amine groups are deprotonated and thus more nucleophilic.[2] The amidination reaction results in the formation of a stable amidine bond, which importantly preserves the positive charge of the original lysine residue.[2] This charge preservation can be crucial for maintaining the native charge distribution on the protein surface and minimizing structural perturbations.
Reaction Mechanism: this compound with Primary Amines
Caption: Reaction of Ethyl Formimidate with a primary amine.
Glutaraldehyde
Glutaraldehyde is a five-carbon dialdehyde that reacts with various nucleophilic functional groups on proteins, including amine, thiol, phenol, and imidazole groups.[4] However, its primary targets are the amino groups of lysine residues.[5][6] The reaction mechanism of glutaraldehyde is more complex than that of imidoesters and is highly dependent on pH. In aqueous solutions, glutaraldehyde exists in equilibrium with several forms, including cyclic hemiacetals and polymers formed through aldol condensation.[4][7]
At neutral to alkaline pH, glutaraldehyde can polymerize, and these polymeric forms are believed to be the primary reactive species in protein cross-linking.[7] The reaction with amines typically forms a Schiff base, which can then participate in further reactions, such as Michael-type additions with other nucleophiles, leading to stable, largely irreversible cross-links.[4][8] This complex reactivity can result in a heterogeneous mixture of cross-linked products.
Reaction Mechanism: Glutaraldehyde with Primary Amines
Caption: Simplified reaction of Glutaraldehyde with primary amines.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and Glutaraldehyde often hinges on the specific requirements of the experiment. Below is a comparative summary of their key performance characteristics, supported by experimental evidence.
| Feature | This compound | Glutaraldehyde |
| Reactive Groups | Primarily primary amines (Lys, N-terminus) | Primary amines, thiols, phenols, imidazoles |
| Reaction pH | 8.0 - 10.0 | Wide range, optimal around neutral to alkaline |
| Reversibility | Largely irreversible under standard conditions | Largely irreversible |
| Charge Preservation | Preserves positive charge of amines | Neutralizes positive charge of amines |
| Cross-linking Efficiency | Generally lower than glutaraldehyde | High efficiency |
| Specificity | More specific to primary amines | Less specific, can react with multiple groups |
| Structural Impact | Can cause local structural disturbances | Can lead to more significant structural changes and polymerization |
| Toxicity | Generally considered less toxic | Known cytotoxic and genotoxic effects[9][10] |
Cross-Linking Efficiency and Specificity
Glutaraldehyde is renowned for its high cross-linking efficiency.[11] Its bifunctional nature and the potential for polymerization allow it to form extensive cross-links, making it a potent fixative for preserving cellular and tissue structures for microscopy.[12][13][14] However, this high reactivity comes at the cost of specificity. Glutaraldehyde can react with a variety of functional groups, which can sometimes lead to non-specific cross-linking and the formation of protein polymers.[8]
This compound, on the other hand, exhibits higher specificity for primary amines.[2] While its cross-linking efficiency may be lower than that of glutaraldehyde, its more defined reaction chemistry can be advantageous when precise, targeted cross-linking is desired, such as in studies of protein-protein interactions where minimizing non-specific modifications is crucial.
Impact on Protein Structure and Function
A critical consideration in any cross-linking experiment is the potential impact on the native structure and function of the biomolecules. While chemical cross-linking can induce some local structural disturbances, studies have shown that the overall protein fold is often preserved.[15][16]
The preservation of the positive charge by imidoesters like this compound can be a significant advantage in maintaining protein structure and function, as it mimics the natural state of lysine residues more closely.[2] In contrast, the reaction of glutaraldehyde neutralizes the positive charge of amines, which can lead to more substantial conformational changes. Furthermore, the extensive cross-linking and potential for polymerization with glutaraldehyde can rigidify the protein structure, which may impact its biological activity.[17] However, some studies have shown that glutaraldehyde fixation can maintain the antigenicity of many proteins, allowing for their detection by antibodies.[18]
Applications in Research
Glutaraldehyde is widely favored for applications where robust fixation and preservation of morphology are paramount. This includes:
-
Electron Microscopy: Its ability to rapidly cross-link proteins provides excellent preservation of ultrastructural details.[12][14]
-
Histology and Immunohistochemistry: It is used to fix tissues for microscopic examination, although its autofluorescence can be a drawback in immunofluorescence studies.[5][12]
-
Enzyme Immobilization: Its high reactivity makes it effective for immobilizing enzymes onto solid supports.[4]
This compound and other imidoesters are often preferred for applications requiring more subtle and specific cross-linking:
-
Protein-Protein Interaction Studies: Its specificity for amines and charge preservation help in identifying interacting partners with minimal structural perturbation.
-
Structural Biology: It can be used to stabilize protein complexes for techniques like X-ray crystallography and cryo-electron microscopy.[19]
Experimental Protocols
To facilitate the practical application of this guide, we provide detailed, step-by-step protocols for protein cross-linking using both reagents.
Protocol 1: Protein Cross-Linking with Glutaraldehyde
This protocol is adapted from established methods for in-vitro protein cross-linking.[1][20]
Materials:
-
Purified protein sample in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5 or Phosphate Buffered Saline, pH 7.5-8.0).[1][20] Avoid Tris buffers.[1]
-
Freshly prepared 2.3% (v/v) Glutaraldehyde solution.
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[1][19]
-
Laemmli sample buffer for SDS-PAGE analysis.
Procedure:
-
Prepare a reaction mixture containing 50-100 µg of the protein(s) of interest in a total volume of 100 µL of an appropriate amine-free buffer.[1]
-
Add 5 µL of the 2.3% glutaraldehyde solution to the protein mixture.[1]
-
Incubate the reaction for 2 to 10 minutes at room temperature or 37°C.[1][8] The optimal time should be determined empirically.
-
Terminate the cross-linking reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0.[1]
-
Incubate for an additional 15 minutes to ensure complete quenching of the glutaraldehyde.[19]
-
Add an equal volume of Laemmli sample buffer to the cross-linked sample.
-
Analyze the results by SDS-PAGE to observe the formation of higher molecular weight cross-linked species.[1]
Experimental Workflow: Glutaraldehyde Cross-Linking
Caption: Workflow for protein cross-linking with Glutaraldehyde.
Protocol 2: Protein Cross-Linking with this compound
This protocol is based on general procedures for using imidoester cross-linkers.
Materials:
-
Purified protein sample in a suitable buffer (e.g., 20 mM HEPES, pH 8.5).
-
This compound.
-
Quenching solution: 1 M Tris-HCl, pH 7.5.
-
Laemmli sample buffer.
Procedure:
-
Prepare a protein solution at a concentration of 1 mg/mL in 20 mM HEPES buffer, pH 8.5.
-
Dissolve this compound in the buffer to a final concentration of 1-2 mg/mL immediately before use. Adjust the pH to 8.5 if necessary.
-
Mix the protein solution with the cross-linker solution.
-
Incubate the reaction for 3 hours at room temperature.
-
Quench the reaction by adding a sufficient volume of 1 M Tris-HCl, pH 7.5 to lower the pH and provide an excess of primary amines.
-
Add Laemmli sample buffer to the quenched reaction.
-
Analyze the cross-linked products by SDS-PAGE.
Experimental Workflow: Ethyl Formimidate Cross-Linking
Caption: Workflow for protein cross-linking with Ethyl Formimidate.
Conclusion and Recommendations
The selection of an appropriate cross-linking agent is a critical determinant of experimental success. Glutaraldehyde, with its high reactivity and efficiency, remains an invaluable tool for applications demanding robust fixation and structural preservation, such as in microscopy and enzyme immobilization.[4][12][13][14] However, researchers must be mindful of its potential for non-specific reactions, impact on protein charge, and inherent toxicity.[9][10]
This compound offers a more specific and gentle alternative for cross-linking primary amines. Its ability to preserve the positive charge of lysine residues makes it a preferred choice for studies where maintaining the native protein structure and function is paramount, particularly in the analysis of protein-protein interactions and the stabilization of protein complexes for structural studies.
Ultimately, the optimal choice between this compound and Glutaraldehyde depends on the specific research question and the acceptable trade-offs between cross-linking efficiency, specificity, and the preservation of biological function. We recommend that researchers empirically determine the optimal reaction conditions, including concentration and incubation time, for their specific system to achieve the desired outcome.
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A Senior Application Scientist's Guide to Protein Structural Analysis Using Ethyl Formimidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein science, understanding the three-dimensional architecture of proteins is paramount to deciphering their function, interactions, and therapeutic potential. Chemical cross-linking, coupled with modern analytical techniques, has emerged as a powerful tool to probe these structures in their native-like states. This guide provides an in-depth, comparative analysis of ethyl formimidate hydrochloride, a classical yet highly relevant imidoester cross-linker, for the structural elucidation of proteins. We will delve into the causality behind experimental choices, present comparative data against popular alternatives, and provide detailed protocols to ensure the scientific integrity of your findings.
The Rationale for Chemical Cross-Linking in Structural Biology
High-resolution techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are the gold standards for determining protein structure at an atomic level.[1] However, these methods often require large amounts of highly pure, stable protein and may not be suitable for studying dynamic or transient interactions.[1] Chemical cross-linking offers a complementary approach by introducing covalent bonds between amino acid residues that are in close spatial proximity, providing distance constraints that can be used to map protein folding and interaction interfaces.[2] This technique can capture a snapshot of a protein's conformation in solution, offering valuable insights into its native and dynamic states.[1]
This compound: An In-Depth Perspective
This compound belongs to the class of imidoester cross-linkers, which react primarily with the primary amines of lysine residues and the N-terminus of proteins.[3] The resulting amidine bond preserves the positive charge of the original amine group at physiological pH, a crucial feature that helps maintain the native charge distribution on the protein surface and can minimize structural perturbations.[4]
Mechanism of Action
The reaction of ethyl formimidate with a primary amine proceeds via nucleophilic attack, leading to the formation of a stable amidine linkage. This reaction is most efficient under alkaline conditions (pH 8.0-10.0), where the primary amine is deprotonated and more nucleophilic.[3][4]
Diagram: Reaction of Ethyl Formimidate with a Primary Amine
Caption: Reaction of Ethyl Formimidate with a Protein's Primary Amine.
A Comparative Analysis: Ethyl Formimidate vs. Other Cross-Linkers
The choice of cross-linking reagent is a critical experimental parameter that can significantly influence the outcome of a structural analysis study. Here, we compare this compound with two other widely used classes of cross-linkers: N-hydroxysuccinimide (NHS) esters and "zero-length" carbodiimides.
| Feature | Ethyl Formimidate HCl | NHS-Ester (e.g., BS3) | Zero-Length (e.g., EDC) |
| Reactive Group | Imidoester | N-hydroxysuccinimide ester | Carbodiimide |
| Target Residues | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Carboxyls (Asp, Glu, C-terminus) and Primary amines (Lys, N-terminus) |
| Bond Formed | Amidine | Amide | Amide |
| Charge Preservation | Yes | No (neutralizes charge) | No (neutralizes charge) |
| Optimal pH | 8.0 - 10.0[3][4] | 7.2 - 8.5[4] | 4.5 - 6.0[5] |
| Bond Stability | Reversible at high pH[6] | Highly stable | Highly stable |
| Spacer Arm Length | ~3.7 Å[3] | Variable (e.g., BS3 ~11.4 Å)[3] | 0 Å[7] |
Ethyl Formimidate vs. NHS-Esters (e.g., BS3)
NHS-esters like Bis(sulfosuccinimidyl) suberate (BS3) are popular due to their high reactivity and the formation of very stable amide bonds.[8] However, this reaction neutralizes the positive charge of the lysine residue, which can potentially lead to localized structural changes. In contrast, the charge preservation offered by ethyl formimidate can be advantageous in maintaining the protein's native electrostatic interactions. The choice between the two often depends on the specific protein and the research question. If maintaining the native charge landscape is critical, an imidoester is a preferable choice.
Ethyl Formimidate vs. Zero-Length Cross-Linkers (e.g., EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" cross-linker that facilitates the direct formation of an amide bond between a carboxyl group and a primary amine, without incorporating any additional atoms into the final cross-link.[7] This provides very precise distance constraints. However, the reaction conditions are typically acidic, which may not be suitable for all proteins. Ethyl formimidate, with its short spacer arm, provides a good balance between introducing a covalent link and providing a reasonably constrained distance measurement under milder, slightly alkaline conditions.
Experimental Workflows for Structural Analysis
A typical workflow for protein structural analysis using this compound involves protein modification, followed by downstream analysis to identify cross-linked sites and assess structural changes.
Diagram: Experimental Workflow
Caption: General workflow for protein structural analysis using cross-linking.
Detailed Experimental Protocols
Protocol 1: Protein Modification with this compound
This protocol provides a general guideline for the cross-linking of a purified protein sample. Optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific system.
Materials:
-
Purified protein in an amine-free buffer (e.g., HEPES, PBS), pH 8.0
-
This compound
-
Reaction Buffer: 0.1 M HEPES, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Reaction tubes
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. Dialyze or buffer exchange the protein into the Reaction Buffer if necessary. The protein concentration should be in the range of 0.1-2 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the Reaction Buffer. A typical stock concentration is 10-50 mg/mL.
-
Cross-linking Reaction: Add the this compound solution to the protein sample to a final concentration of 1-10 mM. The optimal concentration should be determined through a concentration-response experiment.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis: The cross-linked protein sample is now ready for downstream analysis by SDS-PAGE, mass spectrometry, or other techniques.
Protocol 2: Analysis of Cross-linked Proteins by Mass Spectrometry (XL-MS)
1. Sample Preparation for Mass Spectrometry:
-
SDS-PAGE: Separate the cross-linked and un-cross-linked protein species on an SDS-PAGE gel. This allows for the isolation of cross-linked products and reduces sample complexity.[9]
-
In-gel Digestion: Excise the protein bands of interest from the gel. Destain, reduce, alkylate, and digest the proteins with a sequence-specific protease, typically trypsin.[10][11]
-
Peptide Extraction and Desalting: Extract the resulting peptides from the gel pieces and desalt them using C18 spin columns or equivalent.[10][11]
2. LC-MS/MS Analysis:
-
Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.[12]
3. Data Analysis:
-
Utilize specialized software (e.g., pLink, MeroX, XiSearch) to identify cross-linked peptides from the complex MS/MS data.[13][14] These programs search for pairs of peptides linked by the mass of the cross-linker, taking into account the specific reactivity of ethyl formimidate. The identification of cross-linked lysine residues provides distance constraints for structural modeling.
Protocol 3: Assessing Structural Changes by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess changes in the secondary structure of a protein upon modification.[15]
1. Sample Preparation:
-
Prepare samples of the unmodified protein and the ethyl formimidate-modified protein at the same concentration in a CD-compatible buffer (e.g., phosphate buffer). Ensure the final concentration of any residual quenching reagent is low enough not to interfere with the measurement.
2. CD Spectra Acquisition:
-
Acquire far-UV CD spectra (typically 190-260 nm) for both the unmodified and modified protein samples using a CD spectropolarimeter.
3. Data Analysis:
-
Compare the CD spectra of the unmodified and modified proteins. Significant changes in the spectral shape and intensity can indicate alterations in the protein's secondary structure content (α-helix, β-sheet, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element. It is important to note that the cross-linking reagent and its byproducts should not have a significant CD signal in the far-UV region.
Trustworthiness: Self-Validating Systems
To ensure the reliability of your structural analysis, it is crucial to incorporate self-validating steps into your experimental design:
-
Titration of Cross-linker: Perform a concentration-response curve with the cross-linker to identify the optimal concentration that yields sufficient cross-linking without causing excessive protein aggregation or precipitation.
-
Functional Assays: If the protein has a known biological activity (e.g., enzymatic activity, binding to a ligand), perform a functional assay on the cross-linked protein to assess if the modification has significantly altered its function. A minimal impact on function provides confidence that the overall structure is preserved.[16]
-
Orthogonal Validation: Whenever possible, use a complementary technique to validate the findings from one method. For example, if XL-MS suggests a specific protein-protein interface, this could be further validated by site-directed mutagenesis of the identified residues.
Conclusion and Recommendations
This compound is a valuable and effective tool for the structural analysis of proteins. Its key advantage lies in the preservation of the native charge of modified lysine residues, which can be critical for maintaining the structural integrity of the protein. While NHS-esters offer higher bond stability and zero-length cross-linkers provide more precise distance constraints, ethyl formimidate presents a balanced approach suitable for a wide range of applications.
The choice of cross-linker should always be guided by the specific research question and the properties of the protein under investigation. For studies where maintaining the electrostatic landscape of the protein is paramount, this compound is an excellent choice. By following the detailed protocols and incorporating self-validating measures, researchers can confidently employ this reagent to gain valuable insights into the complex world of protein architecture.
References
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Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
An In-Depth Guide to the Proper Disposal of Ethyl Formimidate Hydrochloride
For researchers and scientists in drug development, the integrity of an experiment is matched in importance only by the safety of the laboratory environment. This compound, a valuable reagent in the synthesis of imidazoles and other nitrogen-containing heterocycles, requires meticulous handling not only during use but also through its entire lifecycle, culminating in its proper disposal.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding every recommendation in established safety protocols and the inherent chemical properties of the substance.
Understanding the specific hazards associated with this compound is fundamental to appreciating the necessity of a stringent disposal protocol. It is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA).[2] The primary risks are associated with its reactivity and its effects on human health.
Key Hazards Summary
| Hazard Type | Description | Primary Sources |
| Health Hazards | Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory tract irritation (H335).[2][3][4] Prolonged exposure to dust can lead to lung damage, and entry through skin abrasions may cause systemic injury.[2] | Direct contact with solid or inhalation of dust. |
| Combustibility | The solid material is combustible. Fine dust clouds may form an explosive mixture with air, which can be ignited by a spark or flame.[2] | Grinding, vigorous agitation, or poor housekeeping leading to dust accumulation. |
| Reactivity | Moisture-sensitive; imidoesters hydrolyze, especially under alkaline conditions.[5][6] Incompatible with strong oxidizing agents, which may result in ignition.[2] | Improper storage, mixing with incompatible waste streams. |
| Hazardous Decomposition | Combustion produces toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and phosgene.[2][7] Thermal degradation can yield formamidine hydrochloride, ethyl formate, and ethyl chloride.[1] | Fire or exposure to high heat. |
This risk profile dictates that this compound cannot be discarded as general waste. It must be managed as regulated hazardous chemical waste from the moment it is designated for disposal.[8][9]
The Core Principle: Segregation and Professional Disposal
The cornerstone of compliant chemical waste management is the strict segregation of waste streams to prevent dangerous reactions.[10][11] Under no circumstances should this compound waste be disposed of via laboratory sinks or mixed with general trash.[8] Evaporation in a fume hood is also an unacceptable and unsafe disposal method.[8]
The only appropriate disposal route is through a licensed hazardous waste management provider, typically coordinated by your institution's Environmental Health & Safety (EH&S) department.[9]
Step-by-Step Disposal Protocol for Solid Waste
This protocol outlines the procedure for collecting and storing residual, expired, or unwanted solid this compound.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
All laboratories generating hazardous waste must establish a designated SAA.[9][10]
-
This area must be at or near the point of waste generation and clearly marked.[9]
-
It serves as the central, secure location for holding waste containers before pickup.
Step 2: Prepare the Hazardous Waste Container
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or other plastic containers are often preferred.[9] The container must have a secure, tightly-sealing lid.[10]
-
Labeling: The container must be labeled before any waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Combustible Solid")
-
The date accumulation started (the day the first waste is added)
-
Step 3: Waste Collection
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and nitrile gloves. If there is a risk of generating dust, an N95 dust mask is required.
-
Transfer the Waste: Carefully transfer the solid this compound into the prepared hazardous waste container. Avoid creating dust.
-
Seal the Container: Securely close the container lid immediately after adding the waste. Hazardous waste containers must remain closed at all times except when adding or removing waste.[8][10]
Step 4: Storage and Pickup
-
Place the sealed container in your designated SAA.
-
Ensure it is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][10]
-
Arrange for waste pickup with your institution's EH&S or equivalent safety office in a timely manner. Containers must be removed within one year of the accumulation start date, or sooner if they become full.[10]
Protocol for Decontaminating Empty Containers
An "empty" container that once held this compound is not yet safe for disposal as general trash. It must be thoroughly decontaminated via a triple-rinse procedure.[8]
Step 1: Select a Rinse Solvent
-
Option A (Recommended): Methanol or Ethanol. These solvents are effective at dissolving the residue without causing a vigorous reaction.
-
Option B: Water. Water will hydrolyze the imidoester residue into ethanol and a formate salt. While this neutralizes the parent compound, the resulting aqueous solution is itself hazardous waste.
Step 2: Perform the Triple Rinse
-
Wear full PPE.
-
First Rinse: Add a small amount of the chosen solvent (e.g., ethanol) to the empty container, ensuring the solvent contacts all interior surfaces. Securely cap and agitate the container.
-
Collect the Rinsate: Pour the solvent from the container into a designated hazardous waste container for flammable liquids (if using alcohol) or aqueous waste.
-
Repeat: Perform this rinse procedure two more times for a total of three rinses.[8]
Step 3: Final Container Disposal
-
After the final rinse, allow the container to air dry completely in a fume hood.
-
Deface the Label: Completely remove or obliterate all chemical and hazard labels from the container.[8][11]
-
The clean, dry, and unlabeled container can now be disposed of in the regular trash. Remove the cap before disposal.[8]
Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for disposal and the critical chemical incompatibilities are illustrated below.
Caption: Key chemical incompatibilities for waste segregation.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Minor Spill (Small amount of solid, contained):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, gloves, eye protection, N95 mask). [2] 3. Gently sweep up the solid material, avoiding dust generation. Use a dustpan and brush or absorbent pads.
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container. [2] 5. Clean the spill area with soap and water.
-
-
Major Spill (Large quantity, dust generated):
Waste Minimization: A Proactive Approach
The most effective disposal strategy begins with generating less waste. Laboratories should adopt practices to minimize the volume of hazardous chemicals requiring disposal. [9]- Prudent Purchasing: Order only the quantity of this compound required for your immediate research needs. [9]- Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates. [9]- Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of reagents used and waste produced.
By integrating these detailed disposal protocols and proactive waste minimization strategies, laboratories can ensure the safe and compliant management of this compound, fostering a culture of safety that extends beyond the benchtop.
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl Formimidate Hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl formimidate hydrochloride, a versatile building block in organic synthesis, demands a meticulous approach to personal protection. This guide, grounded in established safety protocols, provides an in-depth analysis of the requisite Personal Protective Equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile of this compound
This compound is a combustible solid that presents several health hazards. According to its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. The material is considered a hazardous substance by the Occupational Safety and Health Administration (OSHA)[4]. Long-term or repeated exposure may lead to cumulative health effects, and the fine dust of the solid can form explosive mixtures in the air[4]. A thorough understanding of these risks is the foundation for selecting the appropriate PPE.
Key Hazards at a Glance:
| Hazard Type | Description | GHS Classification |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | Skin Irrit. 2[1] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Eye Irrit. 2[1] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[1][2] | STOT SE 3[1][3] |
| Combustibility | Combustible solid; dust may form explosive mixtures with air.[4] | Combustible Solids[3] |
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific hazards of the chemical, the nature of the handling procedure, and the potential for exposure. The primary objective is to create a barrier between the user and the hazardous substance.
Essential Personal Protective Equipment for Handling this compound
Based on the hazard profile, the following PPE is mandatory when working with this compound:
Hand Protection: Chemical-Resistant Gloves
Causality: Direct skin contact with this compound can cause irritation.[1][2][4] Open cuts or abrasions can provide a direct route for the chemical to enter the bloodstream, potentially leading to systemic effects[4].
Selection Criteria:
-
Material: Nitrile or neoprene gloves are recommended for handling solids and for protection against incidental splashes.[4] For prolonged or repeated contact, a glove with a higher protection class (breakthrough time > 240 minutes) is advised[4].
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Technique: Only wear gloves on clean, dry hands. After use, hands should be thoroughly washed and dried.
Eye and Face Protection: Safety Goggles and Face Shield
Causality: this compound is a serious eye irritant.[1][2][4] Airborne dust particles can easily come into contact with the eyes, causing significant irritation and potential damage.
Selection Criteria:
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are essential.
-
Secondary Protection: When there is a significant risk of dust generation or splashing, a face shield should be worn in conjunction with safety goggles to provide a full barrier of protection for the face.
Respiratory Protection: NIOSH-Approved Respirator
Causality: Inhalation of this compound dust can cause respiratory tract irritation.[1][2][4] Long-term exposure to dust can lead to more severe respiratory conditions[4].
Selection Criteria:
-
For Low Dust Levels: A NIOSH-approved N95 dust mask may be sufficient if the material is handled in a way that minimizes dust generation.[3]
-
For Higher Dust Levels or Spills: For situations with the potential for higher concentrations of airborne dust, a half-mask or full-facepiece respirator with particulate filters (P100) is recommended. Consult with your institution's Environmental Health and Safety (EHS) department for specific recommendations and to ensure proper fit testing.
Protective Clothing: Laboratory Coat and Apron
Causality: To prevent contamination of personal clothing and to protect the skin from accidental contact with the chemical.
Selection Criteria:
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Apron: A chemically resistant apron, such as one made of PVC, provides an additional layer of protection, particularly when handling larger quantities of the material[4].
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the essential steps for a safe handling operation.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
-
Chemical Waste:
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Contaminated PPE:
-
Disposable gloves, masks, and any other contaminated disposable items should be placed in a designated hazardous waste bag.
-
Non-disposable items like safety goggles and face shields should be decontaminated according to your institution's procedures before reuse.
-
-
Spill Cleanup Materials:
-
In the event of a spill, use an inert absorbent material to clean it up.
-
All materials used for spill cleanup should be collected and disposed of as hazardous waste.
-
All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4] Consult your institution's EHS department for specific guidance on waste disposal procedures.
By adhering to these comprehensive guidelines, you can confidently handle this compound while prioritizing your safety and the integrity of your work.
References
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- New Jersey Department of Health. (1999, March). Ethyl Formate - HAZARD SUMMARY.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
